molecular formula C9H9FO2 B3022677 Methyl 2-(2-fluorophenyl)acetate CAS No. 57486-67-6

Methyl 2-(2-fluorophenyl)acetate

Cat. No.: B3022677
CAS No.: 57486-67-6
M. Wt: 168.16 g/mol
InChI Key: TWXVEZBPKFIMBB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)acetate (CAS 57486-67-6) is a high-purity fluorinated aromatic ester serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol, is a colorless liquid with a refractive index of 1.4890 to 1.4910 . It is specified with a purity of 99% or higher, making it suitable for sensitive chemical transformations . As a synthetic intermediate, its structure features a reactive methyl ester group and an aromatic ring fluorinated at the 2-position, which can influence electronic distribution, steric interactions, and metabolic stability in the development of novel bioactive molecules . Researchers utilize this compound in various applications, including Suzuki cross-coupling reactions and as a precursor for the synthesis of more complex chemical entities. It is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may be harmful if inhaled . Appropriate personal protective equipment (PPE) is recommended, and the product should be stored sealed in a dry place at room temperature . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVEZBPKFIMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369796
Record name methyl 2-(2-fluorophenyl)acetate
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Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-67-6
Record name methyl 2-(2-fluorophenyl)acetate
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Record name Methyl 2-fluorophenylacetate
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Foundational & Exploratory

synthesis of Methyl 2-(2-fluorophenyl)acetate from 2-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-fluorophenyl)acetate from 2-fluorophenylacetic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this compound, a key intermediate in various synthetic applications. We will explore multiple synthetic pathways from its carboxylic acid precursor, 2-fluorophenylacetic acid, delving into the mechanistic underpinnings, procedural details, and comparative analysis of each method. The focus is on providing not just protocols, but the scientific rationale behind them to empower researchers in their experimental design and execution.

Introduction and Strategic Overview

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. This compound serves as a valuable building block, and its efficient synthesis is crucial. The choice of esterification method is dictated by factors such as scale, substrate sensitivity, available equipment, and safety considerations. This document will critically evaluate four distinct and widely applicable methods: the classic Fischer-Speier Esterification, a two-step conversion via an acyl chloride intermediate, methylation with diazomethane and its safer alternative, and the mild Mitsunobu reaction.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective experimentation. The properties of the primary reactant and product are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)AppearanceKey Hazards
2-Fluorophenylacetic acid C₈H₇FO₂154.14260-262Off-white solidCauses skin and serious eye irritation.[1][2][3]
This compound C₉H₉FO₂168.16218-220Colorless to pale yellow liquid(Assumed) Irritant. Handle with care.
Methanol CH₄O32.0464.7Colorless liquidHighly flammable, toxic if swallowed, inhaled, or in contact with skin.
Sulfuric Acid (conc.) H₂SO₄98.08337Colorless, oily liquidCauses severe skin burns and eye damage.
Thionyl Chloride SOCl₂118.9776Colorless to yellow fuming liquidCauses severe skin burns and eye damage. Reacts violently with water.[4]
(TMS)Diazomethane C₄H₁₀N₂Si114.22~96Yellow solutionToxic, potential explosive, handle with extreme care.[5]

General Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[1][3]

  • For reagents like thionyl chloride and diazomethane, specialized handling procedures are required to mitigate their high reactivity and toxicity.

Synthetic Methodologies: A Detailed Exploration

Method 1: Fischer-Speier Esterification

This is the most traditional and cost-effective method for producing esters, especially on a large scale.[6][7] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism: The Fischer esterification is an equilibrium-controlled process.[6] The mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[8][9]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated by the conjugate base of the catalyst or another alcohol molecule to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used, and/or the water formed during the reaction is removed.[6][11]

Workflow: Fischer-Speier Esterification

Fischer_Esterification_Mechanism Start 2-Fluorophenylacetic Acid + Methanol Protonation Protonated Carboxylic Acid Start->Protonation + H⁺ Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Attack Tetrahedral Intermediate Protonation->Attack + CH₃OH ProtonTransfer Activated Intermediate Attack->ProtonTransfer Proton Transfer Elimination Protonated Ester + H₂O ProtonTransfer->Elimination - H₂O Product This compound Elimination->Product - H⁺ Product->Catalyst Regenerates

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluorophenylacetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by vacuum distillation.

Method 2: Esterification via Acyl Chloride

This two-step method is highly effective and often provides higher yields than direct esterification, especially for sterically hindered or electronically deactivated carboxylic acids. It avoids the equilibrium limitations of the Fischer method.

Mechanism:

  • Acyl Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂). The hydroxyl group of the acid attacks the sulfur atom of SOCl₂, followed by the elimination of a chloride ion. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to form the highly reactive acyl chloride.[4][12][13]

  • Nucleophilic Acyl Substitution: The resulting 2-fluorophenylacetyl chloride is not typically isolated. Methanol is added directly to the reaction mixture. The lone pair on the methanol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, yields the methyl ester.[4]

Workflow: Acyl Chloride Route

Acyl_Chloride_Route Start 2-Fluorophenylacetic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 + SOCl₂ AcylChloride 2-Fluorophenylacetyl Chloride (Intermediate) Step1->AcylChloride - SO₂, - HCl Step2 Step 2: Esterification AcylChloride->Step2 + CH₃OH Product This compound Step2->Product - HCl

Caption: Two-step esterification via an acyl chloride intermediate.

Experimental Protocol:

  • In a fume hood, place 2-fluorophenylacetic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Add thionyl chloride (1.1-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture gently to reflux (approx. 76°C) for 1-3 hours until the evolution of gas ceases.

  • Cool the mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • Dilute the crude acyl chloride with an inert solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath (0°C) and add anhydrous methanol (1.5-2.0 eq) dropwise. A non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl formed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up the reaction by washing with water, dilute HCl (if a base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the product by vacuum distillation or column chromatography.

Method 3: Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

For small-scale synthesis requiring mild conditions and high yields, methylation with diazoalkanes is an excellent choice. While diazomethane itself is explosive and highly toxic, its derivative, (trimethylsilyl)diazomethane (TMS-diazomethane), is a commercially available and safer alternative.

Mechanism: The reaction proceeds via a simple acid-base reaction followed by nucleophilic substitution.

  • Protonation: The acidic proton of the carboxylic acid is transferred to the carbon atom of TMS-diazomethane.[14][15]

  • SN2 Attack: This generates a carboxylate anion and a methyldiazonium cation intermediate. The carboxylate acts as a nucleophile and attacks the methyl group of the diazonium species in an SN2 fashion.[16]

  • Expulsion of Nitrogen: This attack displaces molecular nitrogen (N₂), an excellent leaving group, resulting in the formation of the methyl ester. The reaction is irreversible due to the evolution of nitrogen gas.[14][16]

Workflow: TMS-Diazomethane Methylation

Diazomethane_Methylation Start 2-Fluorophenylacetic Acid + TMS-Diazomethane Protonation Carboxylate Anion + Methyldiazonium Cation Start->Protonation Proton Transfer SN2 SN2 Transition State Protonation->SN2 Nucleophilic Attack Product This compound SN2->Product Byproduct N₂ Gas SN2->Byproduct Elimination

Caption: Mechanism of esterification using diazomethane.

Experimental Protocol:

  • Dissolve 2-fluorophenylacetic acid (1.0 eq) in a mixture of a suitable solvent like diethyl ether or toluene and methanol (e.g., a 7:2 to 3:2 ratio).[17]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.1-1.2 eq) dropwise. Vigorous evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0°C for 1-3 hours or until the yellow color of the TMS-diazomethane persists and gas evolution ceases.[17]

  • If the reaction is sluggish, allow it to warm to room temperature.

  • Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to afford the methyl ester, which is often pure enough for subsequent steps. If necessary, purify by chromatography.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into various functional groups, including esters, under mild, neutral conditions.[18] It is particularly noted for achieving a clean inversion of stereochemistry at a chiral secondary alcohol.[19][20] While this stereochemical aspect is not relevant for methylation with methanol, the reaction's mildness is a significant advantage for sensitive substrates.

Mechanism: The complex mechanism involves the activation of the alcohol.[18][21]

  • Betaine Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the diethyl azodicarboxylate (DEAD) to form a betaine intermediate.

  • Protonation: This betaine is a strong base and deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt.[19]

  • Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazide byproduct. This step converts the alcohol's hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The carboxylate anion, acting as the nucleophile, performs an SN2 displacement on the carbon atom bearing the activated hydroxyl group, yielding the ester and triphenylphosphine oxide.[20]

Experimental Protocol:

  • In an inert atmosphere (Nitrogen or Argon), dissolve 2-fluorophenylacetic acid (1.2 eq), triphenylphosphine (1.2 eq), and anhydrous methanol (1.0 eq) in a dry aprotic solvent like THF or dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent.

  • Add the DEAD/DIAD solution dropwise to the reaction mixture. The reaction is often exothermic and may develop a color change.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purification can be challenging due to the byproducts (triphenylphosphine oxide and the reduced hydrazide). Purification is typically achieved by column chromatography on silica gel.

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: The primary methods are vacuum distillation for large-scale preparations and flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) for smaller scales or when byproducts are non-volatile.[22][23] An aqueous work-up is almost always necessary to remove water-soluble impurities and catalysts.[11]

  • Characterization:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons (multiplet, ~7.0-7.4 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring (approx. 3.7 ppm), and a singlet for the methyl ester protons (-OCH₃) (approx. 3.6-3.7 ppm).[24]

    • ¹³C NMR: Expect signals for the carbonyl carbon (~171 ppm), aromatic carbons (multiple signals in the ~115-160 ppm range, showing C-F coupling), the methylene carbon (~40 ppm), and the methoxy carbon (~52 ppm).

    • ¹⁹F NMR: A singlet or multiplet (depending on coupling to aromatic protons) is expected, confirming the presence of the fluorine atom.

    • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 168.

    • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the ester carbonyl (C=O) stretch should be observed around 1735-1750 cm⁻¹.

Comparative Analysis of Synthetic Routes

FeatureFischer EsterificationAcyl Chloride RouteTMS-DiazomethaneMitsunobu Reaction
Conditions Harsh (acidic, heat)Mild to moderateVery Mild (0°C to RT)Very Mild (0°C to RT)
Yield Moderate to Good (Equilibrium)High to ExcellentExcellent (Quantitative)Good to Excellent
Scalability ExcellentGoodPoor (Cost, Safety)Poor (Cost, Purification)
Safety Moderate (Strong Acid)High Hazard (SOCl₂)High Hazard (Toxic/Explosive)Moderate (DEAD/DIAD)
Byproducts WaterSO₂, HCl, Base·HClN₂PPh₃=O, Hydrazide
Purification Simple (Extraction, Distillation)Simple (Extraction, Distillation)Very SimpleDifficult (Chromatography)
Ideal Use Case Large-scale, industrial synthesisWhen Fischer fails; high yield neededSmall-scale, precious substratesSensitive substrates, stereoinversion

Conclusion

The synthesis of this compound from 2-fluorophenylacetic acid can be accomplished through several effective methods. For large-scale and cost-effective production, the Fischer-Speier esterification remains the method of choice despite its equilibrium limitations. When higher yields are required and the harsher conditions of the Fischer method are a concern, the acyl chloride route provides a reliable, high-yielding alternative. For rapid, small-scale syntheses on precious or sensitive substrates where reaction mildness is paramount, TMS-diazomethane offers a nearly quantitative and clean conversion. The Mitsunobu reaction , while powerful, is generally reserved for more complex scenarios, particularly those involving stereochemical inversion, due to its cost and purification challenges. The selection of the optimal synthetic route is therefore a strategic decision based on a careful balance of scale, cost, safety, and the specific chemical context of the research or development program.

References

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  • IUCr Journals. (2014). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

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Sources

Methyl 2-(2-fluorophenyl)acetate synthesis reaction conditions and yield

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-Fluorophenyl)acetate for Pharmaceutical Research and Development

Introduction

This compound is a pivotal building block in the landscape of modern drug discovery and development. The presence of the fluorine atom on the phenyl ring often imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Consequently, robust and scalable synthetic access to this intermediate is of paramount importance for researchers in medicinal chemistry and process development.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principal synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and present self-validating protocols. The discussion will cover the classical Fischer-Speier esterification, multi-step sequences originating from benzyl halides, and modern catalytic approaches, offering a comparative analysis to guide methodology selection based on scale, purity requirements, and available resources.

Chapter 1: The Cornerstone Approach: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-(2-fluorophenyl)acetic acid.[2][3] This acid-catalyzed condensation with methanol is an equilibrium-driven process, valued for its simplicity, cost-effectiveness, and generally high yields when optimized.

Mechanism and Guiding Principles

The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.[4][5] This activation enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the hydroxyl group of methanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester, regenerating the acid catalyst in the process.[6]

// Nodes Reactants [label="2-(2-Fluorophenyl)acetic Acid\n+ Methanol"]; Protonation [label="Protonated\nCarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elimination [label="Protonated\nEster", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n+ Water"];

// Edges Reactants -> Protonation [label="+ H⁺ (Catalyst)"]; Protonation -> Tetrahedral_Intermediate [label="+ CH₃OH"]; Tetrahedral_Intermediate -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Product [label="- H⁺ (Catalyst Regen.)"]; } dot Caption: Mechanism of Fischer-Speier Esterification.

Because the reaction is reversible, its success hinges on shifting the equilibrium toward the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

  • Use of Excess Alcohol: Employing methanol as the reaction solvent provides a large molar excess, driving the equilibrium forward.[5]

  • Removal of Water: While less common for simple methyl esters on a lab scale, azeotropic removal of water using a Dean-Stark apparatus can be employed with higher-boiling alcohols.[6]

Catalyst Selection and Reaction Conditions

The choice of acid catalyst is critical. Concentrated sulfuric acid is highly effective and inexpensive, making it a common choice.[7] For substrates sensitive to the harsh oxidizing nature of H₂SO₄, solid acid catalysts like zeolites or acidic resins, or milder catalysts such as p-toluenesulfonic acid (p-TsOH), can be used.[8][9] The reaction is typically conducted at the reflux temperature of methanol (approx. 65 °C) to ensure a sufficient reaction rate.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure for the analogous methyl 2-(2-bromophenyl)acetate.[10]

Materials:

  • 2-(2-Fluorophenyl)acetic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluorophenyl)acetic acid.

  • Add methanol in a quantity sufficient to fully dissolve the acid and serve as the excess reagent (e.g., 10-20 mL per gram of acid).

  • While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary
ParameterConditionRationale / NotesExpected Yield
Reactants 2-(2-Fluorophenyl)acetic acid, MethanolMethanol serves as both reactant and solvent.>95%
Catalyst Conc. H₂SO₄ or p-TsOHStrong Brønsted acids are required to protonate the carboxylic acid.[8]
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier.
Time 2-4 hoursTypically sufficient for reaching equilibrium. Monitor by TLC/GC.
Work-up NaHCO₃ washCrucial for removing acidic components before final purification.[7]

Chapter 2: Synthesis from 2-Fluorobenzyl Precursors

An alternative strategy involves a multi-step sequence starting from more readily available 2-fluorobenzyl halides. This pathway typically proceeds through a nitrile intermediate, which is subsequently hydrolyzed and esterified.

// Nodes Start [label="2-Fluorobenzyl\nChloride/Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="2-(2-Fluorophenyl)acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="2-(2-Fluorophenyl)acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitrile [label="Step 1: Cyanation\n(e.g., NaCN)"]; Nitrile -> Acid [label="Step 2: Hydrolysis\n(H⁺ or OH⁻)"]; Acid -> Ester [label="Step 3: Esterification\n(See Chapter 1)"]; } dot Caption: Multi-step synthesis from 2-fluorobenzyl halide.

Step 1: Cyanation of 2-Fluorobenzyl Halide

The first step is a nucleophilic substitution (Sₙ2) reaction where a cyanide salt displaces the halide.

  • Reagents and Conditions: Sodium or potassium cyanide are common reagents. For improved safety and handling, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can be used, though often requiring harsher conditions (e.g., higher temperatures, catalysis with CuI).[11] The reaction is typically run in a polar aprotic solvent like DMSO or DMF.

  • Protocol Outline:

    • Dissolve the 2-fluorobenzyl halide in DMSO.

    • Add sodium cyanide portion-wise, monitoring for an exotherm.

    • Heat the mixture (e.g., 50-90 °C) until the reaction is complete (monitored by GC/TLC).

    • Perform an aqueous work-up, extracting the product into an organic solvent.

Step 2: Hydrolysis of 2-(2-Fluorophenyl)acetonitrile

The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions.

  • Protocol Outline (Basic Hydrolysis):

    • Reflux the 2-(2-fluorophenyl)acetonitrile with an aqueous solution of a strong base (e.g., NaOH or KOH).

    • The reaction initially forms the sodium salt of the carboxylic acid.

    • After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 2-(2-fluorophenyl)acetic acid.

    • Filter or extract the product.

Step 3: Esterification

The 2-(2-fluorophenyl)acetic acid obtained from hydrolysis is then esterified as described in Chapter 1 .

Chapter 3: Modern Approaches: Palladium-Catalyzed Carbonylation

For direct and atom-economical synthesis, palladium-catalyzed carbonylation of 2-fluorobenzyl derivatives offers a powerful alternative. This method introduces the carbonyl group directly from carbon monoxide (CO) gas.

Conceptual Framework

The reaction can start from either a 2-fluorobenzyl halide or a 2-fluorobenzyl alcohol. The latter is often preferred for its greener profile but requires activation.[12] A typical catalytic system involves a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., DPPF).[12][13]

// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R-Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insert [label="R-C(O)-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Product\n(Ester)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition\n(+ R-X)"]; OxAdd -> CO_Insert [label="CO Insertion"]; CO_Insert -> Pd0 [label="Reductive Elimination\n(+ CH₃OH)"]; CO_Insert -> ReductElim [style=dashed]; } dot Caption: Simplified catalytic cycle for carbonylation.

Reaction Parameters

This methodology is highly dependent on optimizing several variables.

ParameterTypical Range/ConditionSignificance
Substrate 2-Fluorobenzyl alcohol/halideAlcohols are greener but require activation.[12]
Catalyst Pd(OAc)₂ / DPPFThe ligand (DPPF) is crucial for catalyst stability and activity.[13]
CO Pressure 5-20 barHigher pressure increases CO concentration in solution.[12]
Temperature 100-130 °CRequired to drive the catalytic cycle, especially oxidative addition.
Solvent DMF, AcetonitrilePolar aprotic solvents are commonly used.
Base Cs₂CO₃, N-methyldicyclohexylamineOften required to neutralize acid byproducts.[14]

While no specific procedure for this compound was found in the initial search, high yields (70-99%) have been reported for the methoxycarbonylation of various benzyl alcohols using a Pd(OAc)₂/DPPF system, demonstrating the viability of this approach.[12]

Chapter 4: High-Yield, High-Hazard: Diazomethane Esterification

For small-scale synthesis where exceptional purity and yield are paramount, esterification with diazomethane (CH₂N₂) is an excellent, albeit hazardous, option.

Mechanism and Rationale

The reaction proceeds in two steps: an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by an Sₙ2 displacement where the carboxylate anion attacks the methyl group, releasing nitrogen gas as the only byproduct.[15][16] This process is virtually quantitative, occurs at room temperature, and requires minimal purification.[17]

However, diazomethane is a toxic, explosive, and carcinogenic gas.[17] It should only be handled by trained personnel using specialized, non-ground glass joints and appropriate safety measures. It is typically generated in situ and used immediately in solution.[18]

Protocol for in situ Generation and Methylation
  • Prepare an ethereal solution of 2-(2-fluorophenyl)acetic acid in a flask with a fire-polished side-arm.

  • In a separate specialized diazomethane generation apparatus, slowly add a precursor (e.g., Diazald®) to a biphasic mixture of ether and aqueous KOH.

  • Gently heat the generation flask to distill the yellow ethereal diazomethane solution, which is then bubbled directly into the stirred solution of the carboxylic acid.

  • Continue addition until a faint yellow color persists in the reaction flask, indicating a slight excess of diazomethane.

  • Allow the reaction to stand for 10-15 minutes, then carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution can be washed, dried, and evaporated to yield the near-pure methyl ester.

Chapter 5: Product Purification and Characterization

Regardless of the synthetic route, the final product requires proper purification and characterization to meet the standards for drug development.

  • Work-up: The standard work-up involves an aqueous wash to remove water-soluble impurities. For esterification reactions, a wash with a mild base like sodium bicarbonate is essential to remove any remaining acid catalyst or unreacted carboxylic acid.[7]

  • Purification: While crude product from Fischer or diazomethane esterification is often of high purity, further purification can be achieved by:

    • Fractional Distillation: An effective method for separating the ester from non-volatile impurities or byproducts with different boiling points.[19][20]

    • Flash Chromatography: Useful for removing closely related impurities, though less common for this specific, relatively simple ester.[21]

  • Characterization: The identity and purity of the final product, this compound (CAS: 57486-67-6), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[22]

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. The selection of the optimal route is a strategic decision guided by the specific needs of the research or development campaign.

  • Fischer-Speier Esterification remains the most practical, robust, and cost-effective method for both laboratory and large-scale synthesis, offering excellent yields with a straightforward procedure.

  • Palladium-catalyzed carbonylation represents a modern, atom-economical approach that is highly attractive for process chemistry, albeit requiring more specialized equipment and optimization.

  • Diazomethane esterification is the method of choice for obtaining near-quantitative yields of high-purity material on a small scale, but its significant hazards limit its broad applicability.

For most applications in a research and drug development setting, a well-optimized Fischer-Speier esterification provides the best balance of efficiency, scalability, cost, and safety.

References

  • Fischer Esterification. (n.d.). In Chem 528 Lab Manual.
  • METHYL 2-HYDROXY-2-(2,4,5-TRIFLUOROPHENYL)ACETATE synthesis. (n.d.). ChemicalBook.
  • Catalyst for use in esterification reaction and method for catalyzing esterification reaction. (n.d.). Google Patents.
  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022). MDPI.
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  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
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  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC.
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  • Purification of methyl acetate. (1975). Google Patents.
  • Purification process for methyl acetate. (1993). Google Patents.
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1H NMR and 13C NMR spectral data of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(2-fluorophenyl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, chemists, and professionals in drug development, this document details the fundamental principles and practical methodologies for acquiring and interpreting NMR data to achieve unambiguous structural elucidation. We delve into the causality behind experimental choices, from solvent selection to the application of specific NMR techniques. The guide presents a thorough interpretation of chemical shifts, spin-spin coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and signal multiplicities. All data is summarized in clear tabular formats, and key workflows are visualized using diagrams to ensure clarity and reproducibility. This document is grounded in authoritative scientific principles and references, establishing a self-validating framework for the structural confirmation of the title compound.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₉H₉FO₂) is a valuable organic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its precise molecular structure, particularly the substitution pattern on the aromatic ring, is critical to its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive structural elucidation of organic molecules in solution.[2][3]

This guide will focus on the interpretation of one-dimensional ¹H and ¹³C NMR spectra. We will explore how key spectral parameters—chemical shift, integration, multiplicity, and coupling constants—collectively provide a detailed "fingerprint" of the molecule, allowing for the unequivocal assignment of every proton and carbon atom. A particular focus will be placed on the diagnostic effects of the electronegative fluorine atom on the chemical shifts and coupling patterns within the molecule.

Experimental Methodology: A Self-Validating Protocol

The integrity of NMR data is fundamentally dependent on a robust and well-considered experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.

Sample Preparation

A detailed protocol for preparing an NMR sample of this compound is as follows:

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for moderately polar organic molecules and its relatively simple residual solvent signal.[4][5]

  • Dissolution: Transfer the weighed analyte into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[3][6] This ensures the reproducibility of chemical shift values across different spectrometers.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Causality Insight: CDCl₃ is chosen not only for its solubilizing properties but also because its residual proton signal (at ~7.26 ppm) and carbon signal (a triplet at ~77.2 ppm) are well-characterized and typically do not overlap with the primary signals of the analyte.[4][5] TMS is the universally accepted standard because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that rarely interferes with analyte signals.[3]

NMR Data Acquisition

The following parameters are recommended for acquisition on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp resonance lines and high resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by collapsing ¹³C-¹H couplings, resulting in a single sharp peak for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Spectral Data Analysis and Interpretation

The following sections provide a detailed breakdown and assignment of the ¹H and ¹³C NMR spectra based on established principles and spectral data from analogous compounds.[7][8][9]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below.

Caption: Workflow for structural elucidation via NMR.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. The ¹H NMR spectrum confirms the presence and ratio of aromatic, methylene, and methoxy protons. The ¹³C NMR spectrum definitively establishes the carbon skeleton, with the characteristic large one-bond C-F coupling constant and smaller long-range couplings confirming the position of the fluorine substituent at the C2 position of the phenyl ring. This guide outlines a robust, self-validating protocol that leverages the full diagnostic power of NMR spectroscopy for the structural characterization of fluorinated organic molecules, a critical capability in modern chemical and pharmaceutical research.

References

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246). Retrieved from [Link]

  • Supporting Information. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved from [Link]

  • National Institutes of Health. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032617) for Methyl Phenylacetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Kontogianni, V. G., et al. (2009). Rapid and novel discrimination and quantification of oleanolic and ursolic acids in complex plant extracts using two-dimensional nuclear magnetic resonance spectroscopy. ResearchGate. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 ¹H NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. Retrieved from [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C/¹H high resolution HSQC NMR spectra of the methyl region. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000491). Retrieved from [Link]

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Mass spectrometry fragmentation pattern of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-fluorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a compound of interest in pharmaceutical and chemical synthesis, understanding its mass spectral behavior is critical for its unambiguous identification and characterization. This document elucidates the primary and secondary fragmentation pathways, leveraging fundamental principles of mass spectrometry and drawing parallels with related structures. The narrative is structured to provide not just a list of fragments, but a mechanistic understanding of why these fragments form, emphasizing the influence of the phenylacetate core, the methyl ester functionality, and the ortho-fluorine substituent. Key fragmentation processes discussed include benzylic cleavage leading to the formation of a stable fluorotropylium ion, and alpha-cleavage resulting in a characteristic acylium ion. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

Overview of this compound

This compound is an ester derivative of phenylacetic acid, featuring a fluorine atom at the ortho position of the aromatic ring. Its structure combines the reactivity of an ester with the electronic effects of a halogenated aromatic system. This substitution pattern is common in medicinal chemistry, where fluorine is often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate analytical characterization is therefore paramount, and mass spectrometry stands as a primary tool for this purpose.

The molecular structure is C₉H₉FO₂, with a monoisotopic mass of 168.06 u . Under electron ionization, this will form the molecular ion [M]•+ at a mass-to-charge ratio (m/z) of 168.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]•+).[1] The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules.[2] The collection of these charged fragments, separated by their m/z ratio, constitutes the mass spectrum. The pattern of fragmentation is highly reproducible and serves as a molecular fingerprint, providing invaluable structural information.[3]

The Molecular Ion ([M]•+)

Upon EI, this compound forms a molecular ion with an m/z of 168.

[C₉H₉FO₂] + e⁻ → [C₉H₉FO₂]•+ + 2e⁻

The relative abundance of the molecular ion peak can vary. For aromatic compounds, the peak is often prominent due to the stability of the aromatic system, which can delocalize the radical and the positive charge.[4][5] However, the presence of highly favorable fragmentation pathways, such as benzylic cleavage, can significantly diminish its intensity.

Primary Fragmentation Pathways

The initial fragmentation of the [M]•+ ion is dictated by the weakest bonds and the stability of the resulting products. For this compound, two major competing pathways dominate the spectrum.

Pathway A: Benzylic Cleavage and Fluorotropylium Ion Formation (m/z 109)

The most favorable fragmentation pathway for many alkyl-substituted benzenes is the cleavage of the benzylic bond.[4] This is because the resulting benzyl cation is resonance-stabilized. In the case of this compound, this involves the loss of the carbomethoxy radical (•COOCH₃).

[C₉H₉FO₂]•+ → [C₇H₆F]⁺ + •COOCH₃ (m/z 168) → (m/z 109)

The initial product, the 2-fluorobenzyl cation, rapidly rearranges into the highly stable fluorotropylium ion .[6][7] The tropylium ion is a seven-membered aromatic ring system with 6 π-electrons, fulfilling Hückel's rule of aromaticity, which makes it exceptionally stable.[8] This stability explains why the corresponding peak is often the most intense peak in the spectrum (the base peak). For the parent compound, methyl phenylacetate, the base peak is the tropylium ion at m/z 91.[9][10] For the fluorinated analog, this characteristic peak is shifted to m/z 109 .

Pathway B: Alpha-Cleavage at the Carbonyl Group (m/z 137)

A competing fragmentation common to esters is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[5][11] For this molecule, the most significant alpha-cleavage is the loss of the methoxy radical (•OCH₃), leading to the formation of a resonance-stabilized acylium ion.

[C₉H₉FO₂]•+ → [C₈H₆FO]⁺ + •OCH₃ (m/z 168) → (m/z 137)

The resulting 2-fluorophenylacetylium ion at m/z 137 is also a prominent peak in the spectrum. The stability of this ion contributes to the favorability of this pathway.

Fragmentation_Pathways cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M This compound [M]•+ m/z 168 frag109 Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 (Base Peak) M->frag109 - •COOCH₃ (Benzylic Cleavage) frag137 Acylium Ion [C₈H₆FO]⁺ m/z 137 M->frag137 - •OCH₃ (Alpha-Cleavage) frag89 [C₇H₅]⁺ m/z 89 frag109->frag89 - HF

Caption: Primary and secondary fragmentation pathways of this compound.

Secondary Fragmentation

The primary fragment ions can possess enough internal energy to undergo further fragmentation, leading to the formation of smaller ions observed in the mass spectrum.

Fragmentation of the Fluorotropylium Ion (m/z 109)

The stable fluorotropylium ion is the source of further, lower-mass fragments. A characteristic fragmentation for fluorinated aromatic compounds is the loss of a neutral hydrogen fluoride (HF) molecule.[3]

[C₇H₆F]⁺ → [C₇H₅]⁺ + HF (m/z 109) → (m/z 89)

This results in a peak at m/z 89 . Another possible, though less common, fragmentation is the loss of acetylene (C₂H₂), which would yield a peak at m/z 83.

Summary of the Expected Fragmentation Pattern

The EI mass spectrum of this compound is characterized by a few key diagnostic ions. The data below summarizes the most significant expected fragments.

m/zProposed Ion StructureFormulaMechanism of FormationExpected Intensity
168Molecular Ion[C₉H₉FO₂]•+Electron IonizationLow to Medium
1372-Fluorophenylacetylium Ion[C₈H₆FO]⁺Alpha-Cleavage (Loss of •OCH₃)Medium to High
109Fluorotropylium Ion[C₇H₆F]⁺Benzylic Cleavage (Loss of •COOCH₃)High (Base Peak)
89Dehydrotropylium Ion[C₇H₅]⁺Loss of HF from m/z 109Low to Medium

Experimental Protocol: GC-EI-MS Analysis

Acquiring a high-quality mass spectrum for this compound typically involves gas chromatography coupled with a mass spectrometer (GC-MS).

Methodology
  • Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless injector, typically operated at 250 °C. A 1 µL injection volume is standard.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

  • MS System:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) source maintained at 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Preparation (in Volatile Solvent) Inject GC Injection Prep->Inject GC GC Separation Inject->GC Ion Ionization (EI, 70 eV) GC->Ion MS Mass Analysis (m/z Separation) Ion->MS Detect Detection MS->Detect Interpret Data Interpretation (Fragmentation Analysis) Detect->Interpret

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predictable and highly informative. The spectrum is dominated by two key fragmentation pathways originating from the molecular ion at m/z 168. The most prominent pathway involves benzylic cleavage and rearrangement to form the stable fluorotropylium ion, resulting in the base peak at m/z 109. A competing alpha-cleavage pathway leads to the loss of a methoxy radical, producing a significant acylium ion at m/z 137. The presence and relative intensities of these diagnostic ions, along with secondary fragments like m/z 89, provide a robust fingerprint for the confident structural confirmation of this compound in complex mixtures.

References

  • ResearchGate. The McLafferty rearrangement: A personal recollection.
  • JoVE.
  • chemeurope.com. Tropylium ion.
  • National Institutes of Health (NIH). Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
  • YouTube. mass spectrometry: tropylium ion.
  • Chemistry Steps. McLafferty Rearrangement.
  • National Institutes of Health (NIH) PubChem.
  • MassBank.
  • LibreTexts.
  • Vais.com.
  • DocBrown.
  • Wikipedia.

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IR spectrum analysis of Methyl 2-(2-fluorophenyl)acetate functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-(2-fluorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation of this compound. We will explore the characteristic vibrational frequencies of its primary functional groups—the ester, the monosubstituted aromatic ring, and the carbon-fluorine bond—providing expert insights into spectral interpretation. This guide also includes a detailed experimental protocol for acquiring high-quality IR spectra of liquid samples and a logical workflow for analysis, ensuring both scientific integrity and practical utility.

Introduction: The Vibrational Portrait of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, corresponding to stretching, bending, and other motions.[1] These absorption frequencies are unique to the types of bonds and the overall molecular structure, making the resulting IR spectrum a distinct "fingerprint" of the compound.

For this compound, a molecule with applications in organic synthesis and as a precursor in pharmaceutical research, IR spectroscopy serves as a critical tool for identity confirmation and purity assessment. Its structure presents three key regions for spectral analysis:

  • The Ester Group (-COOCH₃): Characterized by a strong carbonyl (C=O) stretch and distinct carbon-oxygen (C-O) stretches.

  • The 2-Fluorophenyl Group (C₆H₄F-): An ortho-substituted aromatic ring that gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations.

  • The Carbon-Fluorine Bond (C-F): A strong, polar bond with a characteristic absorption in the fingerprint region.

This guide will systematically dissect the expected IR spectrum, correlating specific absorption bands to the molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The interpretation of an IR spectrum is a process of pattern recognition, where specific absorption bands are assigned to the vibrations of functional groups within the molecule.[2][3]

The Ester Functional Group: A Tale of Two Stretches

The ester group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorptions.[4] It presents two primary vibrational modes of interest: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.[5][6]

  • Carbonyl (C=O) Stretching Vibration: The C=O bond in saturated aliphatic esters typically produces a strong, sharp absorption band in the 1735-1750 cm⁻¹ region.[5][6][7] For this compound, this peak is expected to be prominent and is a primary indicator of the ester's presence.[8] The position of this band is sensitive to the electronic environment; however, since the phenyl ring is not directly conjugated with the carbonyl group (it is separated by a methylene bridge), a significant lowering of the frequency, as seen in benzoate esters (around 1715-1730 cm⁻¹), is not expected.[5][6][9] The slight electron-withdrawing inductive effect of the fluorophenyl group might shift the frequency to the higher end of the typical range.

  • Carbon-Oxygen (C-O) Stretching Vibrations: Esters exhibit two distinct C-O stretching bands, often referred to as the asymmetric and symmetric stretches, which appear in the 1300-1000 cm⁻¹ region.[4][6]

    • The asymmetric C-C(=O)-O stretch is typically strong and found between 1160-1210 cm⁻¹ for saturated esters.[4]

    • The symmetric O-C-C stretch from the methyl group side is expected between 1030-1100 cm⁻¹.[4] These two strong bands are a hallmark of the ester functionality.

The Aromatic System: The Signature of the Phenyl Ring

The 2-fluorophenyl group provides several characteristic absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[1][8] These are often distinguishable from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[10]

  • Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium-intensity, sharp absorptions in the 1450-1600 cm⁻¹ region.[8][11] Typically, two or three bands are observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[12] For an ortho-disubstituted ring, a strong absorption is expected in the 710-770 cm⁻¹ range.[12] This peak is a key confirmatory feature for the '2-' or ortho-position of the fluorine atom.

The Carbon-Fluorine Bond: A Strong and Revealing Signal

The C-F bond is known for its high polarity and strength, which results in a strong absorption band in the infrared spectrum.[13]

  • C-F Stretching Vibration: The stretching of the carbon-fluorine bond typically appears in a wide range, from 1000 to 1360 cm⁻¹.[13] For monofluorinated aromatic compounds, a strong band is generally observed between 1000 and 1110 cm⁻¹.[13] This band can sometimes be obscured by other strong absorptions in the fingerprint region, such as the C-O ester stretches, but its intensity makes it a notable feature.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies anticipated in the IR spectrum of this compound.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
~3050-3100Aromatic C-H StretchMedium to Weak, Sharp
~2950-2990Aliphatic C-H Stretch (CH₃)Medium, Sharp
~1735-1750Ester C=O StretchStrong, Sharp
~1600, ~1475Aromatic C=C Ring StretchMedium, Sharp
~1440Aliphatic C-H Bend (CH₃)Medium
~1160-1210Asymmetric C-C(=O)-O StretchStrong
~1030-1100Symmetric O-CH₃ StretchStrong
~1000-1110Aromatic C-F StretchStrong
~710-770Aromatic C-H Out-of-Plane Bend (ortho)Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, well-resolved IR spectrum is paramount for accurate analysis. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.[14]

Methodology: ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)[15]

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Apply a small amount of a suitable solvent (e.g., isopropanol) to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum.[15][16] This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14][17]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[16] The standard spectral range is 4000 to 400 cm⁻¹.[16]

  • Data Processing: The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Logical Workflow for Spectral Analysis

A systematic approach is essential for the accurate interpretation of the obtained spectrum. The following workflow outlines the logical steps from data acquisition to structural confirmation.

IR_Analysis_Workflow cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Interpretation cluster_conclusion Phase 3: Final Confirmation A Prepare Instrument & Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Identify Diagnostic Region (4000-1500 cm⁻¹) D->E F Assign C=O Stretch (~1740 cm⁻¹) E->F G Assign Aromatic & Aliphatic C-H Stretches (>3000 & <3000 cm⁻¹) E->G H Analyze Fingerprint Region (1500-400 cm⁻¹) I Assign C-O & C-F Stretches (~1200-1000 cm⁻¹) H->I J Assign Aromatic Bending Modes (C=C & C-H) H->J K Confirm ortho-substitution (~750 cm⁻¹) J->K L Correlate All Bands with Proposed Structure K->L M Compare with Reference Spectra (if available) L->M N Final Structural Confirmation M->N

Caption: Logical workflow for the IR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information. Through a systematic analysis of the key functional group regions, one can confidently confirm the presence of the ester moiety, the ortho-substituted fluorophenyl ring, and the carbon-fluorine bond. The strong, sharp carbonyl peak around 1740 cm⁻¹, coupled with the dual C-O stretches in the fingerprint region, provides definitive evidence for the ester. Aromatic C-H stretches above 3000 cm⁻¹ and a strong out-of-plane bending mode near 750 cm⁻¹ confirm the ortho-substituted benzene ring, while a strong absorption between 1000-1110 cm⁻¹ indicates the C-F bond. By following the outlined experimental protocol and logical workflow, researchers can leverage the power of IR spectroscopy for reliable and efficient characterization of this and similar molecules.

References

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Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(2-fluorophenyl)acetate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] this compound, a seemingly simple ester, represents a pivotal building block whose utility is magnified by the unique properties of its ortho-fluorine substitution. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to explore the causality behind its properties, the logic of its analytical characterization, and its proven applications. The presence of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Part 1: Core Physicochemical Characteristics

The physical properties of a compound govern its behavior in both storage and reaction conditions. This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2] Its key properties are summarized below, providing a foundational dataset for experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 57486-67-6[2]
Molecular Formula C₉H₉FO₂[2][3]
Molecular Weight 168.16 g/mol [2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 206.6 °C at 760 mmHg
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[2]
Form Solid (Note: some suppliers list it as a solid, which may relate to purity or storage conditions).

The limited water solubility is a direct consequence of its hydrophobic phenyl ring and ester functionality, a critical factor for selecting appropriate solvent systems in synthesis and purification.[2]

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.

Common Synthetic Pathway: Fischer Esterification

A prevalent and straightforward method for synthesizing this ester is the Fischer esterification of its parent carboxylic acid, 2-fluorophenylacetic acid. This acid-catalyzed reaction with methanol is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing the water byproduct.

Protocol: Synthesis via Fischer Esterification

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenylacetic acid (1 equivalent).

  • Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which serves as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via vacuum distillation.

Causality Note: Concentrated sulfuric acid is the catalyst of choice as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 2-Fluorophenylacetic Acid P This compound R1->P R2 Methanol (Excess) R2->P C1 H₂SO₄ (catalyst) C1->P C2 Reflux C2->P W Water (Byproduct)

Caption: Fischer esterification workflow for synthesizing the target ester.

Key Reactivity Profiles
  • Ester Hydrolysis: As an ester, it is susceptible to both acid- and base-catalyzed hydrolysis, which will cleave the ester bond to regenerate 2-fluorophenylacetic acid and methanol. This reaction is critical to consider if subsequent synthetic steps involve strong aqueous acids or bases.

  • Aromatic Ring Reactivity: The phenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director but is also deactivating due to its high electronegativity. The reactivity and regioselectivity of such substitutions will be a balance of these electronic effects.

Part 3: Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a compound used in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol: ¹H NMR Analysis

  • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Interpretation:

    • Methyl Protons (-OCH₃): Expect a singlet around 3.7 ppm. This signal is deshielded by the adjacent oxygen atom.[4]

    • Methylene Protons (-CH₂-): Expect a singlet around 3.6-3.8 ppm.

    • Aromatic Protons (-C₆H₄F): Expect a complex multiplet pattern between 7.0-7.5 ppm. The ortho-fluorine atom will introduce complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

Protocol: ¹³C NMR Analysis

  • Sample Prep: Use a more concentrated sample (~20-50 mg) in the same deuterated solvent.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Interpretation:

    • Carbonyl Carbon (C=O): Expect a signal around 171 ppm.

    • Methyl Carbon (-OCH₃): Expect a signal around 52 ppm.

    • Methylene Carbon (-CH₂-): Expect a signal around 40 ppm.

    • Aromatic Carbons: Expect multiple signals in the 115-165 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will also show smaller C-F couplings.

Trustworthiness Note: The presence of C-F coupling in the ¹³C NMR spectrum is a self-validating feature, confirming the presence and position of the fluorine atom on the aromatic ring. The magnitude of the ¹JCF coupling constant is highly characteristic and provides definitive proof of the C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Analysis (Thin Film)

  • Sample Prep: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

  • Data Interpretation:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

    • C-O Stretch (Ester): A strong band in the 1150-1300 cm⁻¹ region.

    • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron energy of 70 eV.

  • Data Interpretation:

    • Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of C₉H₉FO₂.[2]

    • Key Fragments: Expect characteristic fragments such as [M - OCH₃]⁺ at m/z = 137 and the tropylium-like ion [C₇H₆F]⁺ at m/z = 109, which is a common fragment for fluorinated benzyl compounds.

Analytical_Correlation cluster_structure Molecular Structure Features cluster_spectra Expected Spectroscopic Signatures F Ortho-Fluorine NMR NMR: C-F Coupling (¹JCF ≈ 245 Hz) F->NMR confirms MS MS: M⁺ at m/z=168 Fragment at m/z=109 F->MS confirms total mass Ester Methyl Ester Group (-COOCH₃) IR_CO IR: Strong C=O Stretch (~1740 cm⁻¹) Ester->IR_CO identifies Ester->MS confirms total mass NMR_H ¹H NMR: Singlets for -OCH₃ and -CH₂- Ester->NMR_H identifies Aryl Aromatic Ring Aryl->MS confirms total mass Methylene Methylene Bridge (-CH₂-) Methylene->MS confirms total mass Methylene->NMR_H identifies

Caption: Correlation between structural features and analytical data.

Part 4: Applications in Drug Development

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The incorporation of a methyl group can modulate physicochemical and pharmacokinetic properties, while the fluorine atom offers distinct advantages.[5][6]

  • Metabolic Blocking: The ortho-fluorine atom can act as a "metabolic shield." It can block cytochrome P450-mediated oxidation at the adjacent position on the phenyl ring, a common site of metabolic degradation. This enhances the metabolic stability and can lead to a longer biological half-life of the final drug product.[1]

  • Modulation of pKa and Lipophilicity: Fluorine's high electronegativity can influence the electronic properties of the entire molecule, affecting its acidity/basicity (pKa) and how it interacts with biological targets. It also increases lipophilicity, which can enhance membrane permeability and improve bioavailability.

  • Conformational Control: The strategic placement of substituents like fluorine can influence the preferred conformation of a molecule, potentially "locking" it into a bioactive shape that enhances its binding affinity to a target receptor or enzyme.[6]

DrugDev_Logic cluster_input Structural Features cluster_props Physicochemical & PK Properties cluster_output Drug Development Outcomes Input This compound F Ortho-Fluorine Atom Input->F Ester Ester Moiety Input->Ester P1 Increased Lipophilicity F->P1 P2 Blocked Metabolic Site F->P2 P3 Altered pKa & Conformation F->P3 P4 Synthetic Handle Ester->P4 O1 Enhanced Bioavailability P1->O1 O2 Longer Half-Life P2->O2 O3 Improved Target Binding P3->O3 O4 Access to Novel APIs P4->O4

Caption: Logic flow from structural features to drug development benefits.

Part 5: Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

  • Hazard Classification: this compound is classified as an acute toxicant (oral) and causes skin and eye irritation.[3]

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Keep away from heat, sparks, and open flames.[9]

    • Store in a cool, dry, and tightly sealed container.[10]

References

  • Chemsrc. Methyl 2-cyano-2-(2-fluorophenyl)acetate | CAS#:259248-36-7. [Link]

  • Yao Xue Xue Bao. [Application of methyl in drug design]. [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

  • Crysdot LLC. This compound. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development. [Link]

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An In-depth Technical Guide on the Electronic Effects of the ortho-Fluoro Substituent in Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science. This guide provides a comprehensive technical analysis of the electronic effects originating from an ortho-fluoro substituent, using methyl 2-(2-fluorophenyl)acetate as a focal point. We will dissect the interplay of inductive and resonance effects, explore the nuances of through-space interactions, and detail their collective impact on the molecule's reactivity, conformation, and spectroscopic signatures. This document is intended to be a thorough resource, offering foundational theory alongside actionable experimental and computational protocols for professionals in the field.

Introduction: The Unique Influence of the Ortho-Fluoro Substituent

The placement of a fluorine atom at the ortho-position of a phenyl ring imparts a unique set of properties to a molecule. In this compound, the high electronegativity and compact size of fluorine create a fascinating interplay of electronic and steric phenomena. Understanding these effects is paramount for the rational design of molecules with tailored physicochemical and pharmacological profiles.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The electronic character of the ortho-fluoro substituent is primarily governed by two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful pull on electron density through the sigma (σ) bond framework.[1] This effect is most pronounced at the carbon atom to which the fluorine is directly attached (the ipso-carbon) and diminishes with distance.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive pull, particularly at the ortho and para positions.[1]

It is generally accepted that for halogens, the inductive effect is more dominant than the resonance effect in influencing the overall electron density of the aromatic ring.[2][3]

Beyond the Bonds: Through-Space Interactions

The proximity of the ortho-fluoro substituent to the acetate side chain in this compound allows for significant through-space interactions. These non-covalent interactions can play a crucial role in determining the molecule's conformation and reactivity.

  • Dipole-Dipole Interactions: The highly polar C-F bond can interact electrostatically with the dipole moment of the ester group.

  • Steric Repulsion: Despite its small van der Waals radius, the fluorine atom can create steric hindrance that restricts the free rotation of the side chain, influencing the molecule's preferred three-dimensional shape.

  • Weak Hydrogen Bonding: There is potential for the formation of a weak intramolecular hydrogen bond between the ortho-fluorine and a hydrogen atom on the benzylic carbon (Cα-H···F-C).

These through-space phenomena, often collectively referred to as the "ortho-effect," can lead to reactivity and biological activity profiles that are not predictable from simple electronic arguments alone.[4][5]

Experimental and Computational Characterization

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic effects at play.

Experimental Protocols
4.1.1. pKa Determination of the Corresponding Carboxylic Acid

The acidity of the parent carboxylic acid, 2-(2-fluorophenyl)acetic acid, provides a quantitative measure of the electronic influence of the ortho-fluoro group. The electron-withdrawing nature of the fluorine atom is expected to stabilize the resulting carboxylate anion, leading to a lower pKa value compared to the non-fluorinated analogue.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh approximately 15-25 mg of 2-(2-fluorophenyl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 water/methanol).

  • Titrant Standardization: Prepare a standardized solution of approximately 0.1 M NaOH, ensuring it is free of carbonate.

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature, and stir with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point.

    • For enhanced accuracy, a Gran plot can be utilized to determine the equivalence point.

Table 1: Comparative pKa Values

CompoundpKaInterpretation
Phenylacetic acid4.31Reference compound.
2-(2-fluorophenyl)acetic acid~4.09The lower pKa confirms the electron-withdrawing nature of the ortho-fluoro substituent, which stabilizes the conjugate base.
4.1.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the molecule.

  • ¹H NMR: The chemical shift of the benzylic protons (the CH₂ group) can provide insights into the inductive effect of the ortho-fluoro substituent.

  • ¹³C NMR: The chemical shifts of the aromatic carbons, especially the ipso-carbon, offer a more direct measure of the electronic perturbations caused by the fluorine atom.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings and is an excellent probe for studying substituent effects.[6][7][8][9]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies.

  • Molecular Electrostatic Potential (MEP) Maps: These maps provide a visual representation of the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the magnitude of inductive and resonance effects by examining orbital populations and delocalization energies.[11]

  • Conformational Analysis: Computational methods can determine the lowest energy conformation of the molecule and the energy barriers to side-chain rotation, providing valuable information on the steric and through-space effects of the ortho-fluoro substituent.

Impact on Chemical Reactivity

The electronic modifications induced by the ortho-fluoro substituent have a significant impact on the molecule's reactivity.

  • Ester Hydrolysis: The electron-withdrawing nature of the ortho-fluoro group can affect the rate of both acid- and base-catalyzed hydrolysis of the methyl ester by influencing the electrophilicity of the carbonyl carbon.

  • Electrophilic Aromatic Substitution: The deactivating inductive effect of fluorine generally reduces the rate of electrophilic aromatic substitution.[12][13] However, the resonance effect directs incoming electrophiles to the ortho and para positions.[12][14]

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing fluorine atom can make the aromatic ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the fluorine.

Integrated Workflow for Electronic Effect Characterization

The following diagram outlines a logical workflow for a comprehensive investigation of the electronic effects in this compound.

electronic_effects_workflow cluster_synthesis Synthesis and Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_interpretation Data Integration and Interpretation synthesis Synthesis of Methyl 2-(2-fluorophenyl)acetate purification Purification (e.g., Chromatography) synthesis->purification pka pKa Determination (of corresponding acid) purification->pka nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr dft DFT Calculations purification->dft integration Integration of Experimental and Computational Data pka->integration nmr->integration mep MEP Mapping dft->mep nbo NBO Analysis dft->nbo conf_analysis Conformational Analysis dft->conf_analysis dft->integration reactivity Analysis of Impact on Reactivity integration->reactivity conclusion Comprehensive Understanding of Electronic Effects reactivity->conclusion

Caption: A comprehensive workflow for the characterization of electronic effects.

Conclusion

The ortho-fluoro substituent in this compound presents a compelling case study in the nuanced interplay of electronic and steric effects. A thorough understanding, gained through the synergistic application of experimental and computational methods, is critical for predicting and harnessing its influence on molecular properties. The principles and protocols outlined in this guide provide a robust framework for such investigations, with broad applicability in the rational design of novel pharmaceuticals and advanced materials.

References

Solubility of Methyl 2-(2-fluorophenyl)acetate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-(2-fluorophenyl)acetate in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This compound, a key intermediate in the synthesis of various pharmaceutical compounds, presents a case study in the practical application of solubility principles. This guide provides a comprehensive technical overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer a predictive analysis of its solubility profile using Hansen Solubility Parameters. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable insights.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in various media dictates its dissolution rate, absorption, and ultimately, its therapeutic efficacy. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and erratic dose-response relationships.

This compound (CAS 57486-67-6) is a versatile building block in organic synthesis, frequently employed in the creation of more complex pharmaceutical molecules.[1] Its structural features, including an ester functional group, a phenyl ring, and a fluorine substituent, contribute to a nuanced solubility profile.[1] Understanding its solubility in a variety of organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. This guide aims to provide a detailed exploration of these aspects, grounded in both theoretical principles and practical methodologies.

Theoretical Framework: The Science of Dissolution

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3][4][5][6][7][8]

The Role of Polarity and Intermolecular Forces
  • Polarity: The polarity of a molecule, arising from an uneven distribution of electron density, is a key predictor of solubility.[2][3] Polar solvents, such as alcohols, tend to dissolve polar solutes, while non-polar solvents, like hydrocarbons, are effective for non-polar solutes.[2][9][10] this compound possesses both polar (the ester group) and non-polar (the phenyl ring) characteristics, suggesting it will exhibit a range of solubilities across different solvent classes.

  • Intermolecular Forces: The primary forces at play include:

    • Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, temporary attractions.

    • Dipole-Dipole Interactions: Occur between polar molecules. The ester group in this compound contributes to its dipole moment.

    • Hydrogen Bonding: A strong type of dipole-dipole interaction. While esters cannot form hydrogen bonds with themselves, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols.[1][11][12][13][14]

Hansen Solubility Parameters (HSPs): A Predictive Tool

To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSPs) is invaluable. HSPs deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a set of three HSPs (δD, δP, δH). The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in this three-dimensional "Hansen space". A smaller distance indicates a higher likelihood of solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1][6]
Molecular Weight 168.16 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 206.6 °C at 760 mmHg[15]
SMILES COC(=O)Cc1ccccc1F[1]

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive, publicly available experimental solubility data for this compound, we have employed a predictive approach using Hansen Solubility Parameters. The HSPs for this compound were estimated using a group contribution method, cross-referenced with values for structurally similar compounds.

Estimated Hansen Solubility Parameters for this compound:

  • δD (Dispersion): 18.0 MPa½

  • δP (Polar): 5.5 MPa½

  • δH (Hydrogen Bonding): 6.0 MPa½

The following table presents the predicted solubility of this compound in a range of common organic solvents, based on the calculated Hansen distance (Ra). A smaller Ra value suggests a higher affinity and, therefore, better solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Alcohols
Methanol15.112.322.317.6Moderate
Ethanol15.88.819.414.3Good
Isopropanol15.86.116.410.9Good
Ketones
Acetone15.510.47.05.6Very Good
Esters
Ethyl Acetate15.85.37.22.5Excellent
Chlorinated Solvents
Dichloromethane18.26.36.10.9Excellent
Chloroform17.83.15.72.5Excellent
Aromatic Hydrocarbons
Toluene18.01.42.05.8Good
Aliphatic Hydrocarbons
n-Hexane14.90.00.09.7Poor
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)18.416.410.211.7Moderate
N,N-Dimethylformamide (DMF)17.413.711.39.9Good

Experimental Determination of Solubility: Protocols and Methodologies

While predictive models are valuable, experimental determination remains the gold standard for accurate solubility data. Below are detailed protocols for two common methods.

Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[16][17]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17] Periodic gentle agitation is recommended.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Diagram of the Equilibrium Solubility Workflow:

Equilibrium_Solubility A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant T, Agitation) A->B 24-72h C 3. Phase Separation (Centrifugation) B->C D 4. Sample Supernatant C->D E 5. Analyze Concentration (e.g., HPLC) D->E F 6. Calculate Solubility E->F

Caption: Workflow for the equilibrium solubility determination method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed. These methods are often kinetic rather than thermodynamic but provide valuable rank-ordering of solvents.[18] Nephelometry, which measures turbidity, is a common HTS technique.[19]

Protocol (Conceptual):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Dispensing: In a multi-well plate, dispense varying amounts of the stock solution into wells containing the different test solvents.

  • Precipitation Induction: The introduction of the stock solution into a less compatible solvent will induce precipitation.

  • Turbidity Measurement: Use a plate reader to measure the turbidity (light scattering) in each well.

  • Data Analysis: The concentration at which precipitation is first observed is taken as the kinetic solubility.

Diagram of the HTS Solubility Logic:

HTS_Solubility cluster_0 Input cluster_1 Process cluster_2 Output Solute This compound Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Solute->Stock Solvents Array of Organic Solvents Dispense Dispense Stock into Solvent Array (Multi-well Plate) Solvents->Dispense Stock->Dispense Measure Measure Turbidity (Nephelometry) Dispense->Measure Result Kinetic Solubility Profile Measure->Result

Caption: Conceptual workflow for high-throughput solubility screening.

Discussion and Practical Implications

The predicted solubility data aligns well with the theoretical principles. Solvents with HSPs closer to that of this compound, such as ethyl acetate and dichloromethane, are predicted to be excellent solvents. The moderate polarity and hydrogen bonding capability of the ester allow for good solubility in a range of solvents, from polar aprotic (acetone, DMF) to less polar aromatic (toluene). The poor predicted solubility in n-hexane is expected, given the significant difference in their HSPs.

For practical applications:

  • Synthesis: Solvents like toluene or dichloromethane are likely good choices for conducting reactions involving this compound.

  • Purification: A mixed solvent system, perhaps involving a good solvent like ethyl acetate and an anti-solvent like hexane, could be effective for crystallization.

  • Formulation: For liquid formulations, a solvent system that balances solubility with other factors such as toxicity and volatility will be crucial. The predicted data provides a strong starting point for selecting candidate solvents.

Conclusion

This technical guide has provided a multi-faceted examination of the solubility of this compound in common organic solvents. By integrating theoretical principles, predictive modeling through Hansen Solubility Parameters, and established experimental protocols, we have constructed a comprehensive resource for scientists and researchers. The provided data and methodologies offer a robust framework for making informed decisions regarding solvent selection in synthesis, purification, and formulation, ultimately contributing to more efficient and effective drug development processes.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How does polarity affect solubility? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Solubility and Polarity. (n.d.). Chem.libretexts.org. Retrieved from [Link]

  • Like Dissolves Like Definition - Inorganic Chemistry I Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Factors Affecting Solubility. (n.d.). Mrs. Thompson's Website. Retrieved from [Link]

  • In the context of solubility rules, what does the phrase "like dissolves like" mean? (n.d.). Pearson. Retrieved from [Link]

  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? (2021). Quora. Retrieved from [Link]

  • 15.7: Physical Properties of Esters. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 15.6: Physical Properties of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Lesson Explainer: Properties of Esters. (n.d.). Nagwa. Retrieved from [Link]

  • Properties of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • What is the meaning of the “like dissolve like” rule in chemistry? (2016). Quora. Retrieved from [Link]

  • Explain the phrase "like dissolves like." (n.d.). Homework.Study.com. Retrieved from [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • [Good laboratory practice of equilibrium solubility measurement]. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). LabSolutions. Retrieved from [Link]

  • 2.2.2. Equilibrium solubility measurement. (n.d.). Bio-protocol. Retrieved from [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2007). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 2-(2-fluorophenyl)acetate in Catalytic Enantioselective O-H Insertion Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of optically active α-hydroxy esters is of paramount importance in medicinal chemistry and materials science, as these motifs are key structural units in numerous bioactive molecules. The catalytic enantioselective insertion of a carbene into an O-H bond represents one of the most direct and atom-economical methods for their construction. This guide provides an in-depth exploration of the use of methyl 2-diazo-2-(2-fluorophenyl)acetate, derived from methyl 2-(2-fluorophenyl)acetate, in this transformation. We will dissect the mechanistic underpinnings of the reaction, focusing on the highly effective synergistic catalysis by an achiral dirhodium(II) complex and a chiral Brønsted acid. Detailed, field-tested protocols, optimization strategies, and troubleshooting advice are provided to empower researchers to successfully implement and adapt this powerful methodology for the synthesis of enantioenriched fluorinated compounds.

Mechanistic Principles: A Tale of Two Catalysts

The cornerstone of modern enantioselective O-H insertion is the understanding that high fidelity stereoinduction is rarely achieved with a single chiral catalyst. The reaction proceeds through a series of reactive intermediates where enantiocontrol must be precisely exerted at the key proton-transfer step. The most successful strategies involve a co-catalytic system where an achiral dirhodium complex generates a rhodium carbene, and a chiral proton-transfer shuttle catalyst dictates the stereochemical outcome.[1][2]

The generally accepted mechanism unfolds as follows:

  • Carbene Formation: The diazo compound, methyl 2-diazo-2-(2-fluorophenyl)acetate, coordinates to the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄) and, with the extrusion of dinitrogen (N₂), forms a highly reactive rhodium carbene intermediate. Dirhodium complexes are exceptionally efficient for this step, minimizing side reactions.[3][4]

  • Oxonium Ylide Generation: The alcohol or water substrate performs a nucleophilic attack on the electrophilic carbene carbon, generating a transient, metal-associated oxonium ylide.[5][6]

  • Enantioselective Proton Transfer: This is the crucial, stereochemistry-determining step. The oxonium ylide can rearrange to an enol intermediate. A chiral Brønsted acid, typically a Chiral Phosphoric Acid (CPA), acts as a "chiral proton shuttle."[1][7] It accepts a proton from the oxonium moiety and delivers it back to the enol intermediate from a specific face, thereby creating the stereocenter with high enantioselectivity.[2][7] DFT studies suggest this proton transfer can occur via a[5][6]-proton shift from the ylide or a[5][8]-proton shift from the enol, with the chiral acid catalyst orchestrating the event to favor one enantiomer.[5][6][7]

Mechanism Figure 1: Catalytic Cycle of O-H Insertion cluster_0 Catalytic Cycle Diazo Methyl 2-diazo- 2-(2-fluorophenyl)acetate Carbene Rh(II)-Carbene Intermediate Diazo->Carbene - N₂ Rh2 Rh₂(L)₄ Catalyst Rh2->Carbene Carbene->Rh2 Regenerates Ylide Oxonium Ylide Intermediate Carbene->Ylide Alcohol R'OH (Alcohol/Water) Alcohol->Ylide Enol Enol Intermediate Ylide->Enol Rearrangement CPA Chiral Phosphoric Acid (CPA) Ylide->CPA Product Chiral α-Hydroxy Ester (Product) Enol->Product CPA->Enol

Caption: Figure 1: Catalytic Cycle of O-H Insertion.

The Catalyst System: A Synergistic Approach

The success of this reaction hinges on the judicious selection of both the rhodium catalyst and the chiral Brønsted acid.

  • Dirhodium(II) Catalyst: The primary role is the efficient and clean generation of the metal carbene. Achiral, commercially available catalysts are often sufficient and cost-effective.

    • Rhodium(II) acetate (Rh₂(OAc)₄): A robust, versatile, and commonly used catalyst.

    • Rhodium(II) trifluoroacetate (Rh₂(TFA)₄): More electrophilic than Rh₂(OAc)₄, which can sometimes lead to faster diazo decomposition but may also increase side reactions.

    • Rhodium(II) octanoate (Rh₂(oct)₄): Offers better solubility in less polar organic solvents.

  • Chiral Phosphoric Acid (CPA): This is the source of chirality in the final product. The bulky substituents on the binaphthyl backbone create a well-defined chiral pocket that directs the protonation.

    • TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate): A highly effective and frequently used CPA with large steric bulk that often imparts high levels of enantioselectivity.

    • Other Substituted CPAs: A wide variety of CPAs exist with different steric and electronic properties, allowing for fine-tuning of the reaction for specific substrates.

The combination of an achiral, highly active rhodium catalyst for carbene formation and a chiral proton shuttle for enantiocontrol is a powerful paradigm in asymmetric catalysis.[1][7] This approach avoids the often complex synthesis of chiral rhodium catalysts and allows for modular screening of the two catalytic components.

Application Protocol: Synthesis of Methyl 2-hydroxy-2-(2-fluorophenyl)acetate

This protocol describes a general procedure for the enantioselective insertion into the O-H bond of water using the Rh(II)/CPA co-catalyst system.

Precursor Synthesis: The starting material, methyl 2-diazo-2-(2-fluorophenyl)acetate, must be synthesized from this compound. Standard methods such as the Bamford-Stevens reaction or diazo transfer reactions can be employed. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a blast shield. Avoid ground glass joints and contact with strong acids.

Materials and Reagents:

  • Methyl 2-diazo-2-(2-fluorophenyl)acetate

  • Dirhodium(II) acetate (Rh₂(OAc)₄)

  • Chiral Phosphoric Acid (e.g., (R)-TRIP)

  • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Oven-dried glassware, including a Schlenk flask or similar reaction vessel, and a syringe pump.

Workflow Figure 2: Experimental Workflow start Start prep 1. Reagent Preparation - Dissolve Rh₂(OAc)₄ and CPA in anhydrous solvent under Argon. start->prep setup 2. Reaction Setup - Add water to the catalyst mixture. - Stir at specified temperature (e.g., 25 °C). prep->setup addition 3. Slow Addition - Add diazo compound solution via syringe pump over several hours. setup->addition monitor 4. Reaction Monitoring - Check for completion using TLC (disappearance of diazo spot). addition->monitor workup 5. Aqueous Workup - Quench reaction, extract with organic solvent, dry with Na₂SO₄. monitor->workup purify 6. Purification - Concentrate and purify by silica gel column chromatography. workup->purify analyze 7. Analysis - Determine yield. - Measure enantiomeric excess (ee%) by chiral HPLC. purify->analyze end End analyze->end

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add dirhodium(II) acetate (1-2 mol%) and the chiral phosphoric acid (2-4 mol%).

  • Solvent and Substrate Addition: Inject anhydrous chloroform (to make a ~0.1 M solution with respect to the diazo compound) and deionized water (1.5 to 5 equivalents). Stir the resulting mixture at the desired reaction temperature (e.g., 25 °C).

  • Diazo Compound Addition: Prepare a separate solution of methyl 2-diazo-2-(2-fluorophenyl)acetate (1.0 equivalent) in anhydrous chloroform. Using a syringe pump, add this solution slowly to the stirring catalyst mixture over a period of 2-4 hours. Slow addition is critical to maintain a low concentration of the carbene intermediate, which suppresses dimerization and other side reactions.[7]

  • Reaction Monitoring: After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the yellow spot corresponding to the diazo compound is no longer visible.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the filtrate, and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.

Key Experimental Parameters & Optimization

Achieving high yield and enantioselectivity requires careful optimization.

  • Catalyst Loading: Typically, 1-2 mol% of the Rh(II) catalyst is sufficient. Higher loadings rarely improve results and increase cost. The CPA is usually used in a slightly higher loading (2-4 mol%) to ensure it is the dominant chiral influence.

  • Solvent: Chlorinated solvents like chloroform and dichloromethane are often preferred. The choice of solvent can influence catalyst solubility and reaction kinetics.

  • Temperature: Reactions are typically run at room temperature. Lowering the temperature may improve enantioselectivity but will decrease the reaction rate.

  • Water Concentration: The amount of water can be a critical parameter. While it is the substrate, an excess can sometimes affect the catalyst system. Screening between 1.5 and 10 equivalents is recommended.

  • The Diazo Ester: The electronic nature of the aryl ring on the diazo ester influences reactivity. The electron-withdrawing 2-fluoro substituent on the phenyl ring of this compound generally makes the resulting carbene more electrophilic and reactive.

Data Summary & Expected Results

While results for the specific this compound substrate must be determined empirically, data from analogous α-aryl-α-diazoacetates in O-H insertion reactions provide a strong benchmark for expected outcomes. The Rh(II)/CPA co-catalytic system is known for its high performance.

Diazo Substrate TypeO-H SourceCatalyst SystemTypical Yield (%)Typical ee (%)Reference
α-Aryl-α-diazoesterWaterRh₂(OAc)₄ / (R)-TRIP85 - 9890 - 97[7]
α-Aryl-α-diazoesterAlcoholsRh₂(OAc)₄ / Chiral SPA70 - 9581 - 95[1]
α-Aryl-α-diazoesterPhenolsPd(OAc)₂ / Chiral Ligand80 - 9990 - 99[9]
α-Alkyl-α-diazoesterWaterRh₂(oct)₄ / Chiral PA75 - 9292 - 99[7]

(PA = Phosphoric Acid, SPA = Spiro Phosphoric Acid)

Troubleshooting

  • Low Yield:

    • Cause: Inefficient diazo decomposition or carbene side reactions (e.g., dimerization).

    • Solution: Ensure the Rh(II) catalyst is active. Check the rate of diazo addition; if it is too fast, dimerization can occur. Slow it down using the syringe pump.

  • Low Enantioselectivity (ee%):

    • Cause: Background reaction catalyzed only by the Rh(II) complex, or an ineffective chiral acid.

    • Solution: Screen different chiral phosphoric acids. The steric and electronic match between the substrate and the CPA is crucial. Also, verify the temperature, as higher temperatures can erode enantioselectivity.

  • Formation of Side Products:

    • Cause: Besides dimerization, competitive β-hydride migration can occur with some substrates, though it is less common for α-aryl diazoacetates.[7][10]

    • Solution: Adjusting the Rh(II) catalyst (e.g., using a bulkier ligand) can sometimes suppress unwanted pathways.

References

  • Xie, Z.-Z., Liao, W.-J., Cao, J., Guo, L.-P., Verpoort, F., & Fang, W. (2014). Mechanistic Insight into the Rhodium-Catalyzed O–H Insertion Reaction: A DFT Study. Organometallics, 33(15), 3980–3988. [Link]

  • Ghent University Academic Bibliography. (2014). Mechanistic insight into the rhodium-catalyzed O-H insertion reaction : a DFT study. Universiteit Gent. [Link]

  • Lo, M. M.-C., & Fu, G. C. (2006). Catalytic Enantioselective O-H Insertion Reactions. Journal of the American Chemical Society, 128(14), 4594–4595. [Link]

  • ResearchGate. (2006). Catalytic Enantioselective O−H Insertion Reactions. [Link]

  • Wang, J., Wang, Z., Zhang, J., & Zhou, Q.-L. (2020). Highly Enantioselective O–H Bond Insertion Reaction of α-Alkyl- and α-Alkenyl-α-diazoacetates with Water. Journal of the American Chemical Society, 142(22), 10033–10038. [Link]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by Visible-Light-Induced O−H Insertion Reaction of Diazo Compounds. Retrieved from [Link]

  • Fallan, C., Lawrence, A.-L., & Moody, C. J. (2021). Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. Chemistry – A European Journal, 27(47), 12204–12209. [Link]

  • ResearchGate. (2018). Enantioselective O-H Bond Insertion of α-Diazoketones with Alcohols Cooperatively Catalyzed by Achiral Dirhodium Complexes and Chiral Spiro Phosphoric Acids. [Link]

  • RSC Publishing. (2018). Silica-supported HClO4 promotes catalytic solvent- and metal-free O–H insertion reactions with diazo compounds. Green Chemistry. [Link]

  • Doyle, M. P. (2009). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 74(22), 8525–8534. [Link]

  • CCS Chemistry. (2022). Rhodium(I)-Catalyzed Asymmetric Alkyl Carbene B–H Bond Insertion: Enantioselective Synthesis of Versatile Chiral Alkylboranes. Chinese Chemical Society. [Link]

  • ResearchGate. (2017). Rhodium(II)/Chiral Phosphoric Acid Co-Catalyzed Enantioselective O-H Bond Insertion of α-Diazoesters. [Link]

  • PubMed. (2006). Catalytic enantioselective O-H insertion reactions. National Institutes of Health. [Link]

  • ACS Central Science. (2021). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. American Chemical Society. [Link]

  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2013). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews, 42(16), 6608–6623. [Link]

  • ResearchGate. (2021). C–H Insertion in Dirhodium Tetracarboxylate-Catalyzed Reactions despite Dynamical Tendencies toward Fragmentation: Implications for Reaction Efficiency and Catalyst Design. [Link]

  • Journal of the American Chemical Society. (2023). Cu-Catalyzed Enantioselective Carbene Insertion into Ge–H and Si–H Bonds Enabled by SPSiBox with a Tunable Chiral Pocket. American Chemical Society. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 2-(2-fluorophenyl)acetate as a Precursor for Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Methyl 2-(2-fluorophenyl)acetate has emerged as a valuable and versatile precursor for the synthesis of a range of fluorinated pharmaceuticals. Its chemical structure offers two reactive sites—the ester and the activated methylene group—allowing for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed, field-proven protocols for its conversion into key pharmaceutical intermediates. We will particularly focus on the synthetic pathway towards Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), to illustrate the practical utility of this precursor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

Introduction: The Significance of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, bioavailability, and binding affinity to biological targets.[1] The small size and high electronegativity of fluorine can alter the electronic properties of a molecule, modulate its lipophilicity, and block sites of metabolic degradation. Consequently, a significant percentage of commercialized drugs contain at least one fluorine atom.

This compound is a readily available starting material that serves as an excellent entry point for the synthesis of various fluorinated compounds. The ortho-fluorine atom on the phenyl ring can influence the conformation of the molecule and its interactions with biological receptors. This guide will provide detailed protocols for key transformations of this precursor, demonstrating its role in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Information

Physicochemical Data for Key Compounds
PropertyThis compound2-(2-Fluorophenyl)acetic acidFlurbiprofen
IUPAC Name This compound2-(2-fluorophenyl)acetic acid(±)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
Molecular Formula C₉H₉FO₂C₈H₇FO₂C₁₅H₁₃FO₂
Molecular Weight 168.17 g/mol 154.14 g/mol [2]244.26 g/mol [3]
CAS Number 658-05-9451-82-1[4]5104-49-4[5]
Appearance Not specifiedOff-white solid[4]White powder[6]
Melting Point Not specified61 - 65 °C[4]111.5 - 115.5 °C[6]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents
Safety and Handling Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • General Handling: Avoid contact with skin, eyes, and clothing.[7] Wash thoroughly after handling.[7] Keep containers tightly closed when not in use.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[7]

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.[7]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off with soap and plenty of water.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][7]

Key Synthetic Transformations and Protocols

This section details the fundamental reactions required to transform this compound into more complex pharmaceutical intermediates. The overall workflow towards the synthesis of Flurbiprofen is illustrated below.

G A This compound B 2-(2-Fluorophenyl)acetic acid A->B Step 1: Ester Hydrolysis C 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid B->C Step 2: Biphenyl Formation (e.g., Gomberg-Bachmann) D Methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetate C->D Esterification E Methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoate D->E Step 3: α-Methylation F Flurbiprofen (2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) E->F Step 4: Ester Hydrolysis G A 2-(2-Fluorophenyl)acetic acid B 2-(2-Fluoro-4-nitrophenyl)acetic acid A->B Nitration C 2-(4-Amino-2-fluorophenyl)acetic acid B->C Reduction D 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid C->D Gomberg-Bachmann Reaction G A Methyl Phenylacetate B Enolate of Methyl Phenylacetate A->B Deprotonation (e.g., LDA) C Methyl 2-fluoro-2-phenylacetate B->C Electrophilic Fluorination (e.g., Selectfluor®)

Sources

Synthesis of Fluorinated Heterocycles Utilizing Methyl 2-(2-fluorophenyl)acetate: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles and the Utility of Methyl 2-(2-fluorophenyl)acetate

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, a significant number of blockbuster drugs feature fluorinated heterocyclic cores.

This application note provides a comprehensive guide to the synthesis of three key classes of fluorinated heterocycles—quinolones, indoles, and benzodiazepines—using the versatile and readily available starting material, This compound . We will explore multi-step synthetic pathways, detailing not just the protocols but also the underlying mechanistic principles that govern these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic endeavors.

Synthetic Pathways and Key Intermediates

The journey from this compound to the target heterocycles proceeds through a series of robust and well-established chemical transformations. The initial step in each pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then serves as a branch point for the synthesis of crucial intermediates.

G start This compound acid 2-Fluorophenylacetic Acid start->acid Saponification aniline 2-Fluoroaniline (Key Intermediate) acid->aniline Amidation → Hofmann Rearrangement benzophenone 2-Amino-5-chloro-2'-fluorobenzophenone (Key Intermediate) acid->benzophenone Halogenation → Friedel-Crafts Acylation → Nitration → Reduction quinolone Fluorinated Quinolones aniline->quinolone Gould-Jacobs Reaction indole Fluorinated Indoles aniline->indole Bischler-Möhlau Synthesis benzodiazepine Fluorinated Benzodiazepines benzophenone->benzodiazepine Cyclization

Figure 1: Overall synthetic workflow from this compound to target fluorinated heterocycles.

Section 1: Synthesis of Fluorinated Quinolones via 2-Fluoroaniline

The quinolone core is a privileged scaffold in antibacterial drug discovery. The Gould-Jacobs reaction provides a reliable method for the construction of the 4-hydroxyquinoline ring system from an aniline precursor.[2][3][4][5][6] Here, we detail the synthesis of the key 2-fluoroaniline intermediate from this compound and its subsequent cyclization.

Synthesis of the Key Intermediate: 2-Fluoroaniline

The transformation of this compound to 2-fluoroaniline is a four-step process, as illustrated below.

G start This compound acid 2-Fluorophenylacetic Acid start->acid 1. Saponification acid_chloride 2-Fluorophenylacetyl Chloride acid->acid_chloride 2. Halogenation amide 2-Fluorophenylacetamide acid_chloride->amide 3. Amidation aniline 2-Fluoroaniline amide->aniline 4. Hofmann Rearrangement

Figure 2: Synthetic pathway to 2-Fluoroaniline.

Mechanism: The saponification proceeds via a base-promoted hydrolysis of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 5 hours, monitoring the reaction by TLC.

  • Upon completion, add 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluorophenylacetic acid.

Mechanism: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of HCl. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, sulfur dioxide, and another molecule of HCl.

Procedure:

  • To 2-fluorophenylacetic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under vacuum to obtain the crude 2-fluorophenylacetyl chloride, which can be used in the next step without further purification.

Mechanism: The amidation of an acyl chloride is a nucleophilic acyl substitution reaction.[7][8] The lone pair of electrons on the nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate collapses, expelling a chloride ion and forming a protonated amide. A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral amide and ammonium chloride.

Procedure:

  • Cool a concentrated aqueous solution of ammonia (excess) in an ice bath.

  • Slowly add the crude 2-fluorophenylacetyl chloride to the cold ammonia solution with vigorous stirring.

  • A white precipitate of 2-fluorophenylacetamide will form.

  • Stir the mixture for 30 minutes, then filter the solid, wash with cold water, and dry under vacuum.

Mechanism: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[2][9][10][11][12] In the presence of a strong base and a halogen (bromine is commonly used), the amide is deprotonated and then halogenated on the nitrogen to form an N-bromoamide. A second deprotonation is followed by a rearrangement where the alkyl/aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][10][11]

Procedure:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide (4.0 eq).

  • Add a solution of 2-fluorophenylacetamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) to the sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-fluoroaniline can be purified by distillation or column chromatography.

StepProductReagentsTypical Yield
12-Fluorophenylacetic AcidNaOH, HCl>95%
22-Fluorophenylacetyl ChlorideSOCl₂, DMF~90% (crude)
32-FluorophenylacetamideNH₄OH~85%
42-FluoroanilineBr₂, NaOH~70%

Table 1: Summary of the synthetic route to 2-fluoroaniline.

Gould-Jacobs Reaction for Quinolone Synthesis

Mechanism: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, in this case, diethyl ethoxymethylenemalonate (DEEM).[2][4][5] This is followed by a thermal cyclization, which is a 6-electron electrocyclization, to form the quinoline ring system. Subsequent hydrolysis of the ester and decarboxylation yields the final 4-hydroxyquinoline.[2][5][6]

Procedure:

  • A mixture of 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-130 °C for 1-2 hours.

  • The resulting intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to reflux (around 250 °C) for 30-60 minutes.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the quinolone product.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried.

  • The resulting ester is saponified with aqueous NaOH, followed by acidification to yield the carboxylic acid.

  • The carboxylic acid is then heated above its melting point to effect decarboxylation, yielding the final fluorinated 4-hydroxyquinoline.

ReactantsProductConditionsTypical Yield
2-Fluoroaniline, DEEMEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylateDiphenyl ether, ~250 °C70-80%
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate6-Fluoro-4-hydroxyquinoline1. NaOH, H₂O; 2. HCl; 3. Heat>90%

Table 2: Gould-Jacobs synthesis of a fluorinated quinolone.

Section 2: Synthesis of Fluorinated Indoles

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals. The Bischler-Möhlau synthesis offers a direct route to 2-substituted indoles from an aniline and an α-haloketone.[1][11][12][13][14][15][16][17]

Bischler-Möhlau Indole Synthesis

Mechanism: The reaction is believed to proceed through the initial N-alkylation of the aniline with the α-haloketone to form an α-amino ketone.[13][14] In the presence of excess aniline, this intermediate can then undergo condensation to form an enamine or an imine, which then cyclizes via an intramolecular electrophilic aromatic substitution, followed by aromatization to give the indole product.[13][18]

G aniline 2-Fluoroaniline ketone α-Haloketone (e.g., Phenacyl Bromide) indole 2-Aryl-7-fluoroindole aniline->indole ketone->indole

Figure 3: Bischler-Möhlau indole synthesis.

Procedure:

  • A mixture of 2-fluoroaniline (2.0 eq) and an α-haloketone (e.g., phenacyl bromide, 1.0 eq) is heated, either neat or in a high-boiling solvent.

  • The reaction can be catalyzed by a Lewis acid or the hydrohalide salt of the aniline.

  • The reaction mixture is heated at a high temperature (typically 150-250 °C) for several hours.

  • After cooling, the mixture is treated with a base to neutralize the acid and then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

ReactantsProductConditionsTypical Yield
2-Fluoroaniline, Phenacyl Bromide2-Phenyl-7-fluoroindoleHeat, 180-200 °C50-75%

Table 3: Example of a Bischler-Möhlau indole synthesis.

Section 3: Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the construction of the diazepine ring from a 2-aminobenzophenone precursor.[9][10]

Synthesis of the Key Intermediate: 2-Amino-5-chloro-2'-fluorobenzophenone

The synthesis of this key intermediate from 2-fluorophenylacetic acid involves several steps, including the formation of 2-fluorobenzoyl chloride and a subsequent Friedel-Crafts acylation.

G acid 2-Fluorobenzoic Acid (from 2-fluorophenylacetic acid) acid_chloride 2-Fluorobenzoyl Chloride acid->acid_chloride 1. Halogenation acylation_product 2-(2-Fluorobenzoyl)-4-chloroaniline acid_chloride->acylation_product 2. Friedel-Crafts Acylation (with 4-chloroaniline) nitro_product 2-(2-Fluorobenzoyl)-4-chloro-5-nitroaniline acylation_product->nitro_product 3. Nitration amino_product 2-Amino-5-chloro-2'-fluorobenzophenone nitro_product->amino_product 4. Reduction

Figure 4: Synthetic pathway to 2-Amino-5-chloro-2'-fluorobenzophenone.

Mechanism: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[13][19] The Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) activates the acyl chloride to form a highly electrophilic acylium ion. The aromatic ring of the protected 4-chloroaniline then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Deprotonation of the sigma complex restores aromaticity and yields the acylated product. The amino group of 4-chloroaniline must be protected (e.g., as an acetamide) to prevent it from reacting with the Lewis acid catalyst.

Procedure:

  • Protect the amino group of 4-chloroaniline by reacting it with acetic anhydride.

  • In a separate flask, prepare the acylium ion by reacting 2-fluorobenzoyl chloride (synthesized from 2-fluorobenzoic acid and a halogenating agent like thionyl chloride) with a Lewis acid such as anhydrous zinc chloride.[20][21]

  • Add the protected 4-chloroaniline to the reaction mixture and heat to drive the acylation.

  • After the reaction is complete, quench the reaction with acid and then deprotect the amino group by acid or base hydrolysis to yield 2-amino-2'-fluoro-5-chlorobenzophenone.

Synthesis of a Fluorinated Benzodiazepine

Procedure:

  • A common method for forming the diazepine ring involves reacting the 2-aminobenzophenone with an amino acid, such as glycine ethyl ester hydrochloride, in the presence of a base like pyridine.

  • The reaction mixture is heated to reflux for several hours.

  • The cyclization proceeds via the formation of an imine, followed by an intramolecular nucleophilic attack of the ester enolate onto the imine, and subsequent ring closure.

  • The crude product is purified by recrystallization or column chromatography.

ReactantsProductConditionsTypical Yield
2-Amino-5-chloro-2'-fluorobenzophenone, Glycine ethyl ester HCl7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-onePyridine, reflux60-70%

Table 4: Synthesis of a fluorinated benzodiazepine.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of medicinally important fluorinated heterocycles. The synthetic routes outlined in this application note, leveraging key named reactions such as the Gould-Jacobs, Bischler-Möhlau, and Friedel-Crafts reactions, provide robust and reproducible pathways to fluorinated quinolones, indoles, and benzodiazepines. By understanding the underlying mechanisms and optimizing the reaction conditions as detailed in these protocols, researchers can efficiently access these important molecular scaffolds for drug discovery and development programs.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392–1395. [Link]

  • Reitsema, R. H. The Chemistry of the 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43–68. [Link]

  • Vara, Y. M., et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega2018 , 3 (11), 15935–15943. [Link]

  • Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • PrepChem. Synthesis of 2-fluorobenzoyl chloride. [Link]

  • Pal, S.; Kumar, G. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem.2023 , 21, 7437-7467. [Link]

  • Wikipedia contributors. Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Nowacki, M.; Dawidowski, M. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences2024 . [Link]

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  • Domínguez, E.; et al. Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecules2001 , 6, 849-857. [Link]

  • chemeurope.com. Bischler-Möhlau indole synthesis. [Link]

  • Chemistry LibreTexts. Hofmann rearrangement. [Link]

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  • Gribble, G. W. Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 23-1-23-14. [Link]

  • Dr. Yousafzai. Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube, Jan 1, 2025. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • PrepChem. Synthesis of 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine. [Link]

  • PrepChem. Synthesis of 2-amino-5-chloro-2'-fluorobenzhydrol. [Link]

  • Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • OperaChem. Saponification-Typical procedures. [Link]

  • PrepChem. Synthesis of 7-Chloro-5-(2-fluorophenyl)-N-hydroxy-α-nitro-3H-1,4-benzodiazepine-2-methanimine. [Link]

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  • Google Patents. WO9800427A1 - Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine.
  • Pharmaffiliates. 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][2][18]diazepine-2-thione. [Link]

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Sources

Application Notes & Protocols: The Strategic Role of Methyl 2-(2-fluorophenyl)acetate in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-fluorophenyl)acetate stands as a pivotal precursor in the landscape of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features, including the ortho-fluorine substitution, provide a critical handle for orchestrating complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the synthesis of Flurbiprofen, a potent propionic acid derivative. We will dissect the synthetic pathways, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile building block.

Introduction: The Significance of this compound

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1][2] A significant subclass of NSAIDs is the 'profens,' or 2-arylpropionic acids, which includes well-known drugs like Ibuprofen and Flurbiprofen.[3] These agents primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5][6]

This compound is a highly valued starting material in the synthesis of these potent therapeutic agents. The ester functionality provides a convenient point for hydrolysis to the corresponding carboxylic acid, 2-(2-fluorophenyl)acetic acid, which can then be activated for a variety of coupling reactions.[7] The ortho-fluorine atom on the phenyl ring is not merely a spectator; it influences the molecule's electronic properties and conformation, which can be crucial for biological activity and metabolic stability. This guide will focus on its strategic use in synthesizing Flurbiprofen, one of the most effective NSAIDs for treating conditions like rheumatoid arthritis and osteoarthritis.[1]

Mechanism of Action: COX Inhibition

The primary therapeutic target of NSAIDs like Flurbiprofen is the cyclooxygenase (COX) enzyme. By blocking the active site of COX enzymes, these drugs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[8] The development of selective COX-2 inhibitors was a major goal to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[5][8]

COX_Inhibition AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation GI_Protection Stomach Lining Protection (via COX-1) PGs->GI_Protection COX-1 Mediated NSAID NSAID (e.g., Flurbiprofen) NSAID->COX Inhibition

Figure 1: Simplified pathway of NSAID action via inhibition of COX enzymes.

Core Synthetic Application: From Precursor to Potent NSAID - The Synthesis of Flurbiprofen

The synthesis of Flurbiprofen, (±)-2-(2-fluoro-4-biphenylyl)propionic acid, from this compound or its derivatives showcases several key organic transformations. While multiple synthetic routes exist, a common strategy involves the initial hydrolysis of the ester, followed by reactions to construct the biphenyl core and finally introduce the propionic acid side chain.

Overall Synthetic Workflow

The transformation from the starting ester to the final active pharmaceutical ingredient (API) involves a logical sequence of reactions designed to build molecular complexity in a controlled manner.

Synthesis_Workflow cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Structure Assembly cluster_2 Phase 3: Final Moiety Introduction Start This compound Acid 2-(2-Fluorophenyl)acetic Acid Start->Acid Step 1: Hydrolysis Biphenyl_Intermediate 2-(2-Fluoro-4-biphenylyl)acetic Acid Intermediate Acid->Biphenyl_Intermediate Step 2: Coupling Reaction (e.g., Diazotization/Gomberg-Bachmann) Flurbiprofen Flurbiprofen (API) Biphenyl_Intermediate->Flurbiprofen Step 3: α-Methylation Amide_Synthesis Acid 2-(2-fluorophenyl)acetic Acid R-COOH AcylChloride 2-(2-fluorophenyl)acetyl Chloride R-COCl Acid->AcylChloride + SOCl2 (Activation) Amide Final Amide Prodrug R-CONH-R' AcylChloride->Amide + Base (Coupling) Amine Amine R'-NH2 Amine->Amide + Base (Coupling)

Sources

Application Notes and Protocols: Methyl 2-(2-fluorophenyl)acetate as a Versatile Building Block for the Synthesis of Novel Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in CNS Drug Discovery

The design and synthesis of novel therapeutic agents targeting the Central Nervous System (CNS) is a cornerstone of modern medicinal chemistry. A recurring challenge in this field is the need to finely tune the physicochemical properties of drug candidates to ensure optimal blood-brain barrier (BBB) penetration, metabolic stability, and target engagement. The strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to address these challenges. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, pKa, and conformation, thereby enhancing its drug-like characteristics.[1][2]

Methyl 2-(2-fluorophenyl)acetate is a readily available and versatile building block that serves as an excellent starting point for the synthesis of a diverse range of CNS-active compounds. The 2-fluorophenylacetyl moiety is a key structural feature in several potent and selective inhibitors of monoamine transporters, such as analogs of the dopamine reuptake inhibitor GBR 12909.[3][4] The presence of the ortho-fluorine atom can modulate the electronic properties of the aromatic ring and influence the conformation of the molecule, leading to improved binding affinity and selectivity for specific CNS targets.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of key intermediates for CNS drug discovery, with a focus on N-alkylation of piperazine scaffolds. The described methodologies are designed to be robust and adaptable, providing researchers with a solid foundation for the development of novel CNS agent candidates.

Key Synthetic Applications of this compound

This compound is primarily employed as an electrophilic building block for the introduction of the 2-fluorophenylacetyl moiety into a target molecule. This is typically achieved through two main synthetic routes:

  • Direct N-Alkylation: The ester can be used to directly alkylate nucleophilic amines, such as the secondary amine of a piperazine ring. This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack.

  • N-Acylation via the Corresponding Acyl Chloride: For a more reactive electrophile, this compound can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the highly reactive 2-fluorophenylacetyl chloride. This acyl chloride can then be used to acylate amines to form a stable amide bond.

This guide will focus on a detailed protocol for the direct N-alkylation of a piperazine derivative, a common core structure in many CNS drugs.[5]

Protocol 1: N-Alkylation of 1-Boc-piperazine with this compound

This protocol details the synthesis of a key intermediate, methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-fluorophenyl)acetate. This reaction serves as a foundational step for the elaboration into more complex CNS drug candidates. The Boc-protecting group allows for selective functionalization of the piperazine ring.

Reaction Scheme:

G cluster_0 Reaction Scheme start This compound reagents K2CO3, NaI (cat.) DMF, 80 °C start->reagents piperazine 1-Boc-piperazine piperazine->reagents product Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-fluorophenyl)acetate reagents->product

Caption: N-Alkylation of 1-Boc-piperazine.

Materials and Methods:
Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound168.171.0 g5.951.0
1-Boc-piperazine186.251.33 g7.141.2
Potassium Carbonate (K₂CO₃)138.211.64 g11.92.0
Sodium Iodide (NaI)149.8989 mg0.5950.1
N,N-Dimethylformamide (DMF)-20 mL--
Experimental Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.95 mmol), 1-Boc-piperazine (1.33 g, 7.14 mmol), potassium carbonate (1.64 g, 11.9 mmol), and a catalytic amount of sodium iodide (89 mg, 0.595 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-fluorophenyl)acetate.

Causality Behind Experimental Choices:
  • Base: Potassium carbonate is a mild and effective base for this reaction. It neutralizes the acidic proton generated during the reaction, driving the equilibrium towards the product.

  • Catalyst: Sodium iodide is used in catalytic amounts to facilitate the reaction, likely through an in-situ Finkelstein reaction, converting the less reactive acetate leaving group to a more reactive iodide.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation while leaving the nucleophile relatively free to react.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.

Protocol 2: Deprotection and Further Functionalization

The Boc-protecting group on the piperazine nitrogen can be easily removed under acidic conditions, yielding the free secondary amine. This intermediate can then be further functionalized, for example, by N-acylation with a different acyl chloride to introduce additional diversity to the molecule.

Deprotection Scheme:

G cluster_1 Boc Deprotection start Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2-fluorophenyl)acetate reagents TFA, DCM 0 °C to rt start->reagents product Methyl 2-(piperazin-1-yl)-2-(2-fluorophenyl)acetate reagents->product

Caption: Removal of the Boc protecting group.

Experimental Procedure (Deprotection):
  • Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.

Significance of the 2-Fluorophenylacetyl Moiety in CNS Agents

The 2-fluorophenylacetyl group is a privileged scaffold in the design of CNS agents, particularly those targeting monoamine transporters. Structure-activity relationship (SAR) studies on GBR 12909 and its analogs have highlighted the importance of the bis(4-fluorophenyl)methyl moiety for high-affinity binding to the dopamine transporter (DAT).[3][4] While our building block contains a single 2-fluorophenyl group, the underlying principles are similar.

The fluorine atom at the ortho position of the phenyl ring can influence the molecule's properties in several ways:

  • Conformational Restriction: The steric bulk and electronic properties of the fluorine atom can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to the target protein.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier.[1]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo half-life of the drug.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can affect the ionization state of the molecule at physiological pH and influence its interaction with the target and its pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS agents. The protocols provided herein offer a robust starting point for researchers to access key piperazine-containing intermediates. The strategic incorporation of the 2-fluorophenylacetyl moiety can impart favorable physicochemical and pharmacological properties to drug candidates, making this building block a powerful tool in the arsenal of medicinal chemists working in the field of CNS drug discovery. Further exploration of the synthetic utility of this reagent is encouraged to unlock its full potential in the development of the next generation of therapies for neurological and psychiatric disorders.

References

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  • Öcal, N., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5468.
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  • H. Lundbeck A/S. (2007). 1-2-(2,4-DIMETHYLPHENYLSULFANYL)- PHENYL PIPERAZINE ASA COMPOUND WITH COMBINED SEROTONIN REUPTAKE, 5-HT3 AND 5-HT1A ACTIVITY FOR THE TREATMENT OF COGNITIVE IMPAIRMENT. US 8,722,684 B2.
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Application Notes & Protocols: Strategic Derivatization of Methyl 2-(2-fluorophenyl)acetate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-fluorophenyl)acetate is a versatile and highly valuable starting material in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, making this scaffold particularly attractive for drug design.[1] This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on modifications at the ester and the α-carbon positions. We present detailed, field-proven protocols for ester hydrolysis, amide bond formation, and α-alkylation, elucidating the chemical rationale behind each procedural step. Furthermore, we contextualize these synthetic transformations by examining their application in the development of potent therapeutic agents, including glucokinase activators for type 2 diabetes, as well as novel anticancer and anti-inflammatory compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the 2-Fluorophenylacetate Scaffold

The 2-fluorophenylacetate core is a privileged starting point for the synthesis of a diverse array of biologically active molecules. The strategic placement of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties. This substitution can profoundly influence the pharmacokinetics and pharmacodynamics of a drug candidate by:

  • Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the half-life of a drug.

  • Altering Acidity and Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can be critical for target binding and solubility.

  • Enhancing Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[1]

This guide focuses on three primary derivatization pathways that unlock the potential of this compound:

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 2-(2-fluorophenyl)acetic acid, a crucial intermediate for a wide range of subsequent reactions.

  • Amide Bond Formation: Coupling of the resulting carboxylic acid with a diverse library of amines to generate a vast array of amide derivatives. Amide bonds are a cornerstone of medicinal chemistry due to their stability and ability to participate in hydrogen bonding.[2]

  • α-Alkylation: Introduction of new substituents at the carbon atom adjacent to the carbonyl group, enabling the exploration of new chemical space and the fine-tuning of molecular properties.

The following sections will provide detailed protocols for these transformations and explore their application in medicinal chemistry.

Derivatization at the Carbonyl Group: Hydrolysis and Amide Coupling

The most common initial derivatization of this compound involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically the gateway to a multitude of further modifications, most notably the formation of amides.

Protocol 1: Hydrolysis of this compound

Base-catalyzed hydrolysis is a robust and high-yielding method for the saponification of esters. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a widely used and effective system for this transformation, particularly for substrates that may have limited water solubility.[3][4] The use of THF as a co-solvent ensures that the ester remains in solution, allowing for efficient reaction with the hydroxide ions in the aqueous phase.[3]

Workflow for Ester Hydrolysis

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start This compound hydrolysis Dissolve in THF/H₂O Add LiOH Stir at RT start->hydrolysis Step 1 acidify Acidify with 1M HCl to pH ~2 hydrolysis->acidify Step 2 extract Extract with Ethyl Acetate acidify->extract Step 3 dry Dry (Na₂SO₄), Filter, Concentrate extract->dry Step 4 product 2-(2-Fluorophenyl)acetic acid dry->product Step 5

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). The concentration is generally in the range of 0.1-0.5 M.

  • Addition of Base: To the stirred solution, add LiOH·H₂O (1.5-2.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture with stirring until the pH of the aqueous phase is approximately 2. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-fluorophenyl)acetic acid, which is typically a white to off-white solid. The product is often of sufficient purity for use in the next step without further purification.

Amide Bond Formation: Coupling Protocols

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry.[2] This transformation requires the activation of the carboxylic acid, for which a variety of coupling reagents have been developed. Here, we detail two of the most reliable and widely used protocols: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product acid 2-(2-Fluorophenyl)acetic acid coupling Dissolve in Anhydrous Solvent (DMF/DCM) Add Coupling Reagent (HATU or EDC/HOBt) Add Base (DIPEA) Stir at 0°C to RT acid->coupling amine Primary or Secondary Amine amine->coupling workup Aqueous Workup (Wash with aq. acid, aq. base, brine) coupling->workup Step 1 purify Dry, Concentrate, Purify (Column Chromatography) workup->purify Step 2 product 2-(2-Fluorophenyl)acetamide Derivative purify->product Step 3

Caption: General workflow for amide bond formation.

Protocol 2a: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for challenging couplings.[5]

Materials:

  • 2-(2-Fluorophenyl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF or DCM.

  • Pre-activation (Optional but Recommended): Add HATU (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This involves the formation of a highly reactive OAt-active ester.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2b: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation. It is often used in conjunction with HOBt (Hydroxybenzotriazole), which acts as an additive to suppress side reactions and reduce racemization.[6]

Materials:

  • 2-(2-Fluorophenyl)acetic acid

  • Amine (primary or secondary)

  • EDC hydrochloride (EDC·HCl)

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask, add 2-(2-fluorophenyl)acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the urea byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Coupling ReagentAdvantagesDisadvantagesTypical Yields
HATU High reactivity, fast reaction times, low racemization, suitable for hindered substrates.[5]Higher cost, potential for side reaction with the amine if not pre-activated.70-95%
EDC/HOBt Lower cost, water-soluble urea byproduct is easily removed by aqueous workup.[5]Slower reaction times compared to HATU, higher risk of racemization for sensitive substrates.60-90%

Derivatization at the α-Carbon: Enolate Alkylation

The methylene protons (α-protons) of this compound are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[7] This α-alkylation strategy is a powerful tool for introducing structural diversity.

Protocol 3: α-Alkylation of this compound

Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a very strong base (pKa of its conjugate acid is ~36) that is sterically hindered, which prevents it from acting as a nucleophile and adding to the ester carbonyl.[8][9] The reaction must be carried out under strictly anhydrous conditions and at low temperatures to prevent side reactions.

Workflow for α-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ester This compound enolate Anhydrous THF, -78°C Add LDA to Ester Solution ester->enolate alkyl_halide Alkyl Halide (e.g., MeI, BnBr) alkylation Add Alkyl Halide Stir at -78°C to RT alkyl_halide->alkylation Step 2: Alkylation enolate->alkylation Step 1: Enolate Formation quench Quench with sat. NH₄Cl alkylation->quench Step 3 extract Extract with Et₂O or EtOAc quench->extract Step 4 purify Dry, Concentrate, Purify (Column Chromatography) extract->purify Step 5 product α-Alkylated Ester purify->product Step 6

Caption: Workflow for the α-alkylation of this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line or nitrogen manifold, oven-dried glassware, syringes

Step-by-Step Protocol:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Ester Solution: Add anhydrous THF to the flask via syringe, followed by this compound (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.05-1.1 eq) in THF dropwise to the stirred ester solution, maintaining the internal temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours or until TLC/LC-MS indicates completion.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with Et₂O or EtOAc. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Medicinal Chemistry Applications

The derivatization of this compound provides access to a wide range of compounds with significant therapeutic potential.

Glucokinase Activators for Type 2 Diabetes

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes.[10] Derivatives of 2-(2-fluorophenyl)acetic acid have been extensively explored as glucokinase activators (GKAs). A prominent example is Piragliatin , a GKA that has undergone clinical investigation.[11][12] The synthesis of Piragliatin and its analogs often involves the amide coupling of a derivatized 2-fluorophenylacetic acid core with a suitable amine.[11][13] The 2-fluorophenyl moiety is crucial for the activity of these compounds, as it fits into a specific binding pocket of the glucokinase enzyme.

Anticancer Agents

Derivatives of fluorophenylacetamides have shown promising activity as anticancer agents.[6][14][15] For example, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the N-phenyl ring significantly influence the anticancer activity.

CompoundR1R2R3Cell LineIC₅₀ (µM)
2b NO₂HHPC352[14][15]
2c HNO₂HPC380[14][15]
2c HNO₂HMCF-7100[14][15]
Imatinib (Ref.) ---PC340[14][15]
Imatinib (Ref.) ---MCF-798[14][15]
Data sourced from Aliabadi et al. (2013).[14][15]

The data suggests that electron-withdrawing groups, such as a nitro group, on the N-phenyl ring can confer potent cytotoxic activity, particularly against the PC3 prostate cancer cell line.[14][15]

Anti-inflammatory Agents

Arylalkanoic acids, including derivatives of phenylacetic acid, are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[16][17] The derivatization of 2-(2-fluorophenyl)acetic acid into various amides and other functional groups is a viable strategy for the discovery of new anti-inflammatory agents. For instance, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated significant anti-inflammatory and analgesic activities. The 2-fluorophenylacetate scaffold can be used to generate novel compounds that may exhibit improved efficacy and safety profiles compared to existing NSAIDs.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. The derivatization strategies outlined in this guide—ester hydrolysis, amide bond formation, and α-alkylation—provide a robust toolkit for accessing a wide range of novel compounds. The successful application of these derivatives in the development of glucokinase activators, anticancer agents, and anti-inflammatory compounds underscores the therapeutic potential of this scaffold. The detailed protocols provided herein are designed to be readily implemented in a research setting, enabling scientists to efficiently explore the chemical space around the 2-fluorophenylacetate core and accelerate the discovery of new medicines.

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  • Pissarek, M., et al. (2013). Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. Dalton Transactions, 42(33), 11849-11858. [Link]

  • Vladimirova, S., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(23), 7793. [Link]

  • Slideshare. (n.d.). Non steroidal anti-inflammatory drugs. Slideshare. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Application Notes: The Strategic Role of Methyl 2-(2-fluorophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Modern Agrochemicals

In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Approximately 50% of crop protection products currently under development contain fluorine, underscoring the importance of fluorinated building blocks.[1] Methyl 2-(2-fluorophenyl)acetate is a prime example of such a building block, valued for its utility in constructing complex, high-performance agrochemicals, particularly within the strobilurin class of fungicides.

Core Application: Synthesis of Fluorinated Strobilurin Fungicides

Strobilurins are a dominant class of agricultural fungicides, renowned for their broad-spectrum activity.[2] Their mode of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Quinone-outside (Qo) site of the cytochrome bc1 complex.[3] The development of synthetic strobilurins was inspired by naturally occurring compounds and has led to blockbuster products like Azoxystrobin.

The general structure of a strobilurin fungicide consists of three key parts: a toxophore (typically a β-methoxyacrylate group), a central aromatic ring system (the bridge), and a substituted aromatic side chain. This compound serves as a critical precursor for the toxophore and the central phenyl bridge, with the fluorine atom strategically positioned to enhance biological activity.

The introduction of fluorine into the strobilurin scaffold can lead to novel analogues with improved fungicidal and even acaricidal (miticidal) properties.[3] The synthesis of these next-generation fungicides often mirrors the established routes for non-fluorinated analogues, but begins with the corresponding fluorinated starting material.

Synthetic Workflow: From Building Block to Active Ingredient

The journey from this compound to a fluorinated strobilurin analogue involves a multi-step synthesis. While specific commercial products derived directly from this exact starting material are proprietary, the pathway is logically analogous to the well-documented synthesis of other strobilurins. The key transformation is the construction of the β-methoxyacrylate toxophore onto the phenylacetate core.

Below is a generalized workflow illustrating the pivotal steps.

G cluster_0 Step 1: Formylation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Side-Chain Coupling A This compound B Methyl (E)-2-(2-fluorophenyl) -3-hydroxyacrylate Reagent1 Formylating Agent (e.g., Methyl Formate) + Strong Base (e.g., NaH, NaOMe) A->Reagent1 C Methyl (E)-2-(2-fluorophenyl) -3-methoxyacrylate (Fluorinated Toxophore Intermediate) Reagent2 Methylating Agent (e.g., Dimethyl Sulfate) B->Reagent2 Reagent1->B D Final Fluorinated Strobilurin Analogue SideChain Substituted Heterocyclic Side Chain C->SideChain Reagent2->C SideChain->D

Caption: Generalized synthetic workflow for a fluorinated strobilurin.

Protocol: Synthesis of the β-Methoxyacrylate Toxophore

This protocol details the critical steps for converting a phenylacetate precursor into the β-methoxyacrylate group, a reaction central to the synthesis of all strobilurin fungicides. This process involves a base-catalyzed formylation followed by O-methylation.

Objective: To synthesize Methyl (E)-2-(2-fluorophenyl)-3-methoxyacrylate from this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Purpose
This compoundC₉H₉FO₂168.17Starting Material
Methyl FormateC₂H₄O₂60.05Formylating Agent
Sodium Hydride (60% in oil)NaH24.00Strong Base
Dimethyl Sulfate(CH₃)₂SO₄126.13Methylating Agent
TolueneC₇H₈92.14Anhydrous Solvent
Potassium CarbonateK₂CO₃138.21Base (for methylation)
MethanolCH₄O32.04Solvent
Hydrochloric Acid (10%)HCl36.46Neutralization/Workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Step-by-Step Methodology

Part A: Formylation via Claisen Condensation

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

    • Causality: An inert atmosphere is crucial as sodium hydride reacts violently with water. Toluene is a suitable aprotic solvent for this reaction.

  • Reactant Introduction: Add a solution of this compound (1.0 equivalent) and methyl formate (1.5 equivalents) in toluene dropwise to the suspension via the dropping funnel. Maintain the internal temperature below 10°C using an ice bath.

    • Causality: The dropwise addition and temperature control are necessary to manage the exothermic reaction and prevent side reactions. The excess methyl formate drives the reaction equilibrium towards the product.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water. The resulting enolate salt of the product will partition into the aqueous layer.

  • Workup: Separate the layers. Wash the organic layer with water. Combine the aqueous layers and acidify to a pH of ~2-3 with 10% HCl. This protonates the enolate, forming the β-hydroxyacrylate. Extract the product with ethyl acetate, dry the organic phase over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, Methyl (E)-2-(2-fluorophenyl)-3-hydroxyacrylate, is often used in the next step without further purification.

Part B: O-Methylation

  • Reaction Setup: Dissolve the crude product from Part A in methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.2 equivalents).

    • Causality: Potassium carbonate acts as the base to deprotonate the hydroxyl group, forming an alkoxide that is a potent nucleophile. Dimethyl sulfate is a highly efficient and common methylating agent.

  • Reaction Progression: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the final product, Methyl (E)-2-(2-fluorophenyl)-3-methoxyacrylate, by column chromatography on silica gel or by recrystallization to achieve high purity.

Applications Beyond Strobilurins: A Versatile Synthon

While the synthesis of strobilurin fungicides is the most prominent application, fluorinated phenylacetic acid derivatives are valuable intermediates for other classes of agrochemicals as well. The unique electronic properties imparted by the fluorine atom make these building blocks attractive for creating novel herbicides and insecticides.

For instance, various patented herbicidal compositions utilize fluorinated phenylacetic acid derivatives to control weeds in crops.[4] The core structure can be modified to target different biological pathways in plants. Research has also demonstrated the synthesis and herbicidal activity of various other fluorinated N-phenyl compounds, indicating a broad interest in these scaffolds for herbicide discovery.[5]

The logical relationship for developing new active ingredients from this building block is illustrated below.

G cluster_0 Chemical Derivatization cluster_1 Target Agrochemical Class A This compound (Core Building Block) B Toxophore Formation (e.g., Methoxyacrylate) A->B C Amide Coupling A->C D Ester Hydrolysis & Functionalization A->D E Other Modifications A->E F Strobilurin Fungicides B->F G Novel Herbicides C->G D->G H Insecticide Leads D->H E->H

Caption: Potential synthetic pathways from the core building block.

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its primary and most well-understood role is in the construction of advanced, fluorinated strobilurin fungicides, where the fluorine atom serves to modulate and enhance the biological activity of the final product. The synthetic protocols for incorporating this building block leverage fundamental organic reactions, such as Claisen condensation and O-methylation, to build the critical β-methoxyacrylate toxophore. As the demand for more effective and environmentally robust crop protection solutions continues to grow, the use of versatile, high-value building blocks like this compound will remain central to innovation in the agrochemical industry.

References

  • Title: Discovery of flufenoxystrobin: Novel fluorine-containing strobilurin fungicide and acaricide Source: ResearchGate URL: [Link]

  • Title: Investigations into the biosynthesis of the antifungal strobilurins Source: PubMed Central URL: [Link]

  • Title: Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity Source: ResearchGate URL: [Link]

  • Title: Fluorinated Phenylacetic Acid Derivatives in Weed Control Methods Source: Google Patents URL
  • Title: Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides Source: PubMed URL: [Link]

  • Title: Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance Source: RSC Publishing URL: [Link]

  • Title: Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance Source: National Institutes of Health URL: [Link]

  • Title: Efficient synthesis and fungicidal activities of strobilurin analogues containing benzofuro [3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone side chains Source: ResearchGate URL: [Link]

  • Title: A new approach for the synthesis of strobilurin fungicide analogues Source: CSIR-NIScPR URL: [Link]

  • Title: Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Fungicidal Activity of (E)‐Methyl 2‐(2‐((1‐cyano‐2‐hydrocarbylidenehydrazinyl)methyl)phenyl)‐2‐(methoxyimino)acetates Source: ResearchGate URL: [Link]

  • Title: Methyl 2-[2-((Z)-{1-trans-[2-(4-fluoro-3-methyl-phen-yl)-2-methyl-cyclo-prop-yl]ethyl-idene}amino-oxymeth-yl)phen-yl]-2-[(E)-methoxy-imino]-acetate Source: PubMed URL: [Link]

  • Title: Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics Source: ResearchGate URL: [Link]

  • Title: Organic Fluorinated Building Blocks Source: Solvay URL: [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-fluorophenyl)acetate is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is a key building block for a range of biologically active molecules. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The featured methodology is based on the Fischer esterification of 2-(2-fluorophenyl)acetic acid, a process selected for its scalability, cost-effectiveness, and high yield. We delve into the mechanistic rationale, provide a detailed step-by-step protocol, outline critical safety precautions, and present expected outcomes, ensuring the protocol is both reproducible and self-validating for researchers and chemical development professionals.

Introduction and Strategic Rationale

The synthesis of aryl-acetic acid esters is a fundamental transformation in organic chemistry. This compound serves as a crucial precursor in the development of various commercial products. The demand for a reliable and scalable synthesis protocol is therefore significant.

Several synthetic routes can be envisioned, including the alkylation of 2-fluorobenzene derivatives or the hydrolysis and subsequent esterification of 2-fluorobenzyl cyanide. However, for large-scale industrial production, the most direct and economically viable pathway is the acid-catalyzed esterification of the corresponding carboxylic acid, 2-(2-fluorophenyl)acetic acid, which is a readily available starting material.[1][2][3]

Chosen Pathway: Fischer-Speier Esterification

We have selected the Fischer-Speier esterification for this protocol. This method involves reacting 2-(2-fluorophenyl)acetic acid with an excess of methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.

Causality Behind Experimental Choices:

  • Reversibility and Le Châtelier's Principle: Esterification is a reversible reaction. To ensure a high conversion rate, the equilibrium must be shifted towards the product side. This is efficiently achieved by using methanol as both the reactant and the solvent, creating a large molar excess that drives the reaction forward.

  • Catalysis: The reaction rate at room temperature is negligible. A strong acid catalyst, such as concentrated sulfuric acid, is essential. The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Scalability and Cost: This method utilizes inexpensive and readily available reagents (methanol, sulfuric acid), making it highly suitable for industrial-scale synthesis. The operational steps, including reflux, extraction, and distillation, are standard procedures in large-scale chemical manufacturing. A similar protocol has been successfully applied to the synthesis of related bromo-phenylacetate esters with near-quantitative yields.[4]

Process Chemistry and Mechanism

The overall transformation is as follows:

FC₆H₄CH₂COOH + CH₃OH ⇌ FC₆H₄CH₂COOCH₃ + H₂O

The mechanism, illustrated below, is a classic example of nucleophilic acyl substitution.

Fischer_Esterification Start 2-(2-Fluorophenyl)acetic Acid ProtonatedAcid Protonated Carbonyl Start->ProtonatedAcid + H⁺ (from H₂SO₄) inv1 ProtonatedAcid->inv1 Methanol Methanol (Nucleophile) Methanol->inv1 Tetrahedral Tetrahedral Intermediate inv2 Tetrahedral->inv2 Proton Transfer WaterLoss Protonated Ester Product This compound WaterLoss->Product - H⁺ (regenerates catalyst) inv1->Tetrahedral Nucleophilic Attack inv2->WaterLoss - H₂O inv3

Caption: Simplified mechanism of Fischer-Speier Esterification.

Detailed Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities.

Reagents and Equipment

Table 1: Reagents and Materials

ReagentCAS No.FormulaM.W. ( g/mol )QuantityMolesPurity
2-(2-Fluorophenyl)acetic Acid451-82-1C₈H₇FO₂154.14100.0 g0.649≥98%
Methanol (Anhydrous)67-56-1CH₄O32.04500 mL12.35≥99.8%
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.085.0 mL0.09298%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93600 mL-Reagent Grade
Sodium Bicarbonate (Sat. Sol.)144-55-8NaHCO₃84.01~400 mL--
Brine (Sat. NaCl Sol.)7647-14-5NaCl58.44200 mL--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04~30 g-Granular

Equipment:

  • 2L three-neck round-bottom flask

  • Reflux condenser with drying tube

  • Magnetic stirrer with heating mantle

  • Thermometer

  • 1L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow

Caption: Large-scale synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 2L three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is oven-dried and the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add 2-(2-fluorophenyl)acetic acid (100.0 g, 0.649 mol) and methanol (500 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the internal temperature below 20°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath. Heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system or by Gas Chromatography (GC). The reaction is complete when the starting carboxylic acid spot is no longer visible on the TLC plate.

  • Work-up - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a 2L beaker containing 500 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH of the aqueous layer is neutral (~pH 7-8).

  • Extraction: Transfer the entire mixture to a 1L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL).[4] Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (2 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~30 g), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 95-98°C at 10 mmHg.

Expected Results

Table 2: Typical Reaction Parameters & Results

ParameterValue
AppearanceColorless to pale yellow liquid
Boiling Point95-98°C @ 10 mmHg
Typical Yield102 - 107 g (93-98%)
Purity (by GC)>99%
¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.25 (m, 1H), 7.18-7.05 (m, 3H), 3.75 (s, 2H), 3.70 (s, 3H)

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[6][7]

  • Flammability: Methanol and dichloromethane are flammable. Keep away from heat, sparks, and open flames.[8][9] Ensure all heating equipment is spark-proof.

  • Corrosives: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, and have an appropriate spill kit (e.g., sodium bicarbonate base for neutralization) readily available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl Fluoroacetate.
  • Apollo Scientific. (2023). Methyl 2-(4-bromo-3-fluorophenyl)acetate Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet: Methyl 2-(4-cyano-2-fluorophenyl)acetate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Methyl acetate.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorophenyl acetate.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemSrc. (2025). 2-(2-Fluorophenyl)acetic Acid (CAS: 451-82-1): Chemical Properties and Applications.
  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Fluorophenylacetic acid 98%.
  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • CymitQuimica. (n.d.). CAS 451-82-1: (2-Fluorophenyl)acetic acid.
  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • MedchemExpress. (n.d.). 2-Fluorophenylacetic acid | Biochemical Reagent.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the common impurities encountered during the synthesis of Methyl 2-(2-fluorophenyl)acetate. As Senior Application Scientists, we aim to deliver not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve purity challenges in your research.

Troubleshooting Guide: A Deeper Dive into Your Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the likely causes and actionable solutions.

Question 1: My final product of this compound has a low yield and a persistent acidic smell, even after purification. What is the likely cause and how can I fix this?

Answer:

This is a classic issue in Fischer esterification, the most common synthetic route for this compound. The acidic smell is a strong indicator of the presence of unreacted 2-fluorophenylacetic acid . The low yield is a direct consequence of the equilibrium nature of the Fischer esterification reaction.

Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid (e.g., sulfuric acid), to form an ester and water.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield of your desired ester.

Troubleshooting Protocol:

  • Drive the Equilibrium Forward: To improve your yield, you need to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus: If your reaction is conducted in a suitable solvent like toluene, a Dean-Stark trap will continuously remove water, driving the reaction to completion.

    • Employing a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side.

  • Effective Quenching and Extraction: The persistent acidity suggests that your workup procedure is not effectively removing the unreacted 2-fluorophenylacetic acid and the acid catalyst.

    • Thorough Neutralization: During your aqueous workup, ensure you wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until all effervescence ceases. This will neutralize both the unreacted carboxylic acid and the strong acid catalyst. Follow this with a brine wash to remove any remaining water-soluble components.

dot

Caption: Fischer Esterification Equilibrium.

Question 2: I observe an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis with a mass slightly higher than my product. What could this be?

Answer:

An unexpected peak with a higher mass in your GC-MS is often indicative of a side reaction. In the context of this compound synthesis, a likely candidate is the formation of a dimeric ether from methanol or a self-condensation product of the starting acid under harsh acidic conditions . However, a more probable impurity, analogous to side products seen in similar syntheses, is the formation of Methyl 2-(2-fluorophenyl)-2-methoxyacetate .

This can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times), leading to further reactions of the starting materials or the product.

Preventative Measures:

  • Control Reaction Temperature: Maintain the reaction temperature at the reflux of methanol without excessive heating.

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary GC-MS to avoid prolonged exposure to acidic conditions once the reaction is complete.

Analytical Approach:

  • To confirm the identity of this impurity, you would need to isolate it, for example, by preparative chromatography, and then subject it to further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 3: My final product is a slightly yellow oil, but the literature reports it as a colorless liquid. What is causing this discoloration?

Answer:

A yellow tint in your final product often points to the presence of trace impurities arising from degradation or side reactions . While it's difficult to pinpoint the exact chromophore without further analysis, potential causes include:

  • High-boiling point impurities: These can co-distill with your product if the boiling points are close.

  • Degradation products: Prolonged heating or exposure to strong acid can cause minor degradation of the aromatic ring or the ester functionality, leading to colored byproducts.

  • Residual catalyst: In some cases, residual acid catalyst can cause slight decomposition of the product upon storage.

Purification Strategy:

  • Fractional Distillation: Careful fractional distillation under reduced pressure is a highly effective method for separating your product from both lower and higher boiling point impurities.

  • Activated Carbon Treatment: If the color is due to trace, highly conjugated impurities, treatment with a small amount of activated carbon followed by filtration can sometimes remove the color.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound via Fischer Esterification?

The most prevalent impurities are typically process-related and include:

ImpuritySourceRecommended Analytical Technique
2-Fluorophenylacetic Acid Unreacted starting materialGC-MS, HPLC, ¹H NMR
Methanol Unreacted starting material/solventGC-MS, ¹H NMR
Water Byproduct of the reactionKarl Fischer titration, ¹H NMR (in anhydrous solvent)
Sulfuric Acid (or other acid catalyst) Residual catalyst from the reactionpH measurement of aqueous wash, indirect evidence via product instability

How can I be sure my starting material, 2-fluorophenylacetic acid, is pure?

The purity of your starting material is crucial for a clean reaction. Impurities in the 2-fluorophenylacetic acid can carry through the synthesis.

  • Check the Melting Point: Pure 2-fluorophenylacetic acid has a sharp melting point. A broad melting range indicates the presence of impurities.

  • Spectroscopic Analysis: Run an NMR spectrum and compare it to a reference spectrum to ensure the absence of unexpected signals.

What are some alternative synthetic routes to this compound, and what are their associated impurity profiles?

Two other common routes are:

  • From 2-Fluorobenzyl Cyanide: This route involves the hydrolysis of the nitrile to the carboxylic acid, followed by esterification.

    • Potential Impurities: Unreacted 2-fluorobenzyl cyanide, 2-fluorobenzyl amide (from incomplete hydrolysis), and impurities from the cyanide source.

  • From 2-Fluorobenzyl Chloride: This involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide, and then esterification.

    • Potential Impurities: Unreacted 2-fluorobenzyl chloride, benzene (from quenching of the Grignard reagent with protic sources), and byproducts from Wurtz coupling.

dot

Caption: Synthetic Routes to this compound.

How can I best store this compound to prevent degradation?

To ensure the long-term stability of your product:

  • Store in a cool, dry, and dark place: This minimizes the potential for thermal and photolytic degradation.

  • Use an inert atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to prevent oxidation.

  • Ensure complete removal of acid: Residual acid catalyst can promote hydrolysis back to the carboxylic acid and alcohol over time.

By understanding the fundamental chemistry of the synthesis and potential side reactions, you can proactively address purity issues and obtain high-quality this compound for your research and development needs.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-fluorophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges you may encounter in the laboratory. Our approach is rooted in fundamental chromatographic principles and field-proven experience to ensure scientific integrity and reproducible results.

I. Troubleshooting Guide: Addressing Common Purification Challenges

This section is dedicated to resolving specific issues that can arise during the column chromatography of this compound. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to its resolution.

Problem 1: Poor Separation of the Product from Impurities (Co-elution)

Q: I'm running a column to purify this compound, but my fractions are consistently contaminated with a close-running impurity. My TLC showed what I thought was good separation. What's going wrong?

A: This is a classic challenge in chromatography, often stemming from a suboptimal choice of mobile phase that appears adequate on a TLC plate but fails to provide sufficient resolution on a larger scale.

Causality and Resolution:

  • Insufficient Resolution on TLC: A small difference in Rf values on a TLC plate can translate to significant overlap on a column. For flash chromatography, an ideal Rf for your target compound is between 0.15 and 0.35, with a minimum separation (ΔRf) from adjacent spots of at least 0.1.[1][2]

  • Solvent Selectivity: The common ethyl acetate/hexane system may not be the optimal choice for resolving your specific impurities.[3] Different solvents interact with your compounds in unique ways, altering their relative affinities for the stationary phase.[3]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate your TLC:

    • Aim for an Rf of ~0.2-0.3 for this compound.[4]

    • Run multiple TLCs in parallel with different solvent systems to find one that maximizes the separation between your product and the impurity.[3] Consider solvent systems from different selectivity groups, as detailed in the table below.[3]

  • Experiment with Solvent Systems:

    • Moderately Polar Compounds: Good starting points for compounds of moderate polarity like this compound include mixtures of a non-polar solvent (like hexane or heptane) with a more polar solvent.[1][2][5]

    • Alternative Polar Solvents: If ethyl acetate/hexane fails, try substituting ethyl acetate with other polar solvents such as diethyl ether or dichloromethane (DCM).[3] For instance, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.

Solvent System Class Example Mobile Phase Rationale
Standard Ethyl Acetate / HexaneA versatile baseline for many compounds of moderate polarity.[1][6]
Alternative Dipole Interactions Dichloromethane / HexaneDCM offers different selectivity compared to ethyl acetate and can be effective for aromatic compounds.[3]
Hydrogen Bonding Diethyl Ether / HexaneProvides different hydrogen bonding interactions which can alter the elution order of impurities.
Increased Polarity Methanol / DichloromethaneFor more polar impurities, a small percentage of methanol (1-5%) in DCM can be effective.[2][5]
  • Optimize the Solvent Ratio: Once you have identified a promising solvent system, fine-tune the ratio of the polar to non-polar solvent to achieve the target Rf range.[7] Reducing the proportion of the polar solvent will decrease the Rf and can increase the separation between closely eluting spots.[7]

Problem 2: The Product is Tailing or Giving a Broad Peak

Q: My product, this compound, is coming off the column as a broad, tailing peak, leading to low purity and diluted fractions. How can I achieve a sharper peak?

A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing or loading.

Causality and Resolution:

  • Secondary Interactions with Silica: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[8] These acidic sites can interact with basic impurities or even with the lone pairs of electrons on the oxygen atoms of your ester, causing tailing.

  • Compound Overload: Loading too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.

  • Poor Solubility in Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves through the column, this can result in a continuous "leaching" effect, causing tailing.[9]

Step-by-Step Troubleshooting Protocol:

  • Assess Compound Stability and Interactions:

    • Perform a 2D TLC to check for on-plate degradation, which can also occur on a column.[9] Spot your compound in one corner, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent. If a new spot appears, your compound may be unstable on silica.[9]

  • Modify the Mobile Phase:

    • For Suspected Acidity Issues: If you suspect interaction with acidic silanol groups, consider adding a small amount of a modifier to your mobile phase. For potentially basic impurities, adding 0.1-1% triethylamine (TEA) to the eluent can neutralize the acidic sites on the silica and improve peak shape.[8] For acidic impurities, adding a small amount of acetic or formic acid can be beneficial.

  • Optimize Loading Technique:

    • Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.

    • Dry Loading: If your compound has poor solubility in the column's mobile phase, use the dry loading technique.[10] Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] This powder can then be carefully added to the top of your packed column.[10]

Problem 3: The Product is Not Eluting from the Column

Q: I've run several column volumes of my mobile phase, and I can't detect my product in the fractions. Where has it gone?

A: This frustrating situation usually points to one of three possibilities: your compound has decomposed on the column, it is irreversibly adsorbed, or the mobile phase is not polar enough to elute it.

Causality and Resolution:

  • On-Column Decomposition: Some compounds are unstable on silica gel and can degrade during the purification process.[9]

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel, especially if the mobile phase is too non-polar.

  • Incorrect Mobile Phase: It's possible that the solvent system you are using is not the one you intended to, for example, by accidentally swapping the polar and non-polar solvent bottles.[9]

Step-by-Step Troubleshooting Protocol:

  • Verify Your Mobile Phase: Double-check that you have prepared and are using the correct solvent system.[9]

  • Perform a "Methanol Purge": If you suspect your compound is still on the column, try flushing the column with a very polar solvent like 100% methanol or a 10-20% methanol in DCM mixture. This will elute most compounds from the silica.

  • Check for Stability: Before running another column, test your compound's stability on silica gel. Spot a solution of your compound on a TLC plate and let it sit for a few hours. Then, develop the plate and see if any new spots have appeared, which would indicate degradation.[9]

  • Consider an Alternative Stationary Phase: If your compound is indeed unstable on silica, you may need to use a different stationary phase. Options include:

    • Alumina (Neutral or Basic): Useful for compounds that are sensitive to acid.

    • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and non-polar compounds would elute later. This is a good option for very polar compounds that do not move on a silica TLC plate.[4]

II. Experimental Workflow and Diagrams

A systematic approach is crucial for successful column chromatography. The following workflow outlines the key stages from initial analysis to final purification.

Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation & Execution cluster_2 Phase 3: Analysis & Troubleshooting TLC 1. TLC Analysis - Screen various solvent systems (e.g., Hex/EtOAc, Hex/DCM) - Aim for product Rf of 0.15-0.35 Optimization 2. Solvent Optimization - Fine-tune solvent ratio - Maximize ΔRf from impurities TLC->Optimization Iterate Packing 3. Column Packing - Slurry pack with initial mobile phase - Ensure a level, compact bed Optimization->Packing Loading 4. Sample Loading - Use minimal solvent (wet loading) - Or adsorb on silica (dry loading) Packing->Loading Elution 5. Elution & Fraction Collection - Start with initial mobile phase - May use a polarity gradient if needed Loading->Elution Analysis 6. Fraction Analysis - Monitor fractions by TLC - Combine pure fractions Elution->Analysis Troubleshoot 7. Troubleshooting - Address issues like co-elution, peak tailing, or no elution Analysis->Troubleshoot If issues arise

Caption: A typical workflow for column chromatography purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common synthesis involves the esterification of 2-(2-fluorophenyl)acetic acid. Potential impurities could include:

  • Unreacted Starting Material: 2-(2-fluorophenyl)acetic acid. This is significantly more polar than the product and should be easily separated.

  • Byproducts from Side Reactions: Depending on the reagents used, byproducts from side reactions may be present. For example, if the synthesis involves a Friedel-Crafts reaction, regioisomers could be formed.[11]

  • Solvent Residues: Residual solvents from the reaction workup.

Q2: Can this compound hydrolyze on the silica gel column?

A2: Esters can be susceptible to hydrolysis, particularly on acidic or basic stationary phases.[12] While silica gel is only weakly acidic, prolonged exposure, especially if water is present in the mobile phase, could potentially lead to some hydrolysis back to the carboxylic acid.[13][14] To minimize this risk:

  • Use anhydrous solvents for your mobile phase.

  • Do not let the column run for an excessively long time.

  • If hydrolysis is a significant issue, consider using a neutral stationary phase like deactivated silica or alumina.

Q3: How do I choose between isocratic and gradient elution?

A3:

  • Isocratic Elution: Using a single, unchanging mobile phase composition is simpler and is often sufficient if your impurities are well-separated from your product (i.e., they are either much more polar or much less polar).

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the run is useful when you have a complex mixture with compounds spanning a wide range of polarities. It helps to first elute the non-polar impurities, then your product, and finally the very polar impurities, all in a reasonable amount of time and with sharper peaks for the later-eluting compounds.

Troubleshooting cluster_PoorSep Troubleshooting Poor Separation cluster_Tailing Troubleshooting Tailing cluster_NoElution Troubleshooting No Elution Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep Tailing Broad/Tailing Peak Start->Tailing NoElution No Product Elutes Start->NoElution TLC_Reval Re-evaluate TLC: - Aim for Rf 0.15-0.35 - Maximize ΔRf PoorSep->TLC_Reval Modify_MP Modify Mobile Phase (e.g., add 0.1% TEA) Tailing->Modify_MP Dry_Load Use Dry Loading Technique Tailing->Dry_Load Reduce_Load Reduce Sample Load Tailing->Reduce_Load Methanol_Flush Flush with MeOH NoElution->Methanol_Flush Solvent_Screen Screen Different Solvent Systems (e.g., DCM, Ether) TLC_Reval->Solvent_Screen Check_Stability Check Stability on Silica Methanol_Flush->Check_Stability Alt_Phase Use Alternative Stationary Phase (Alumina, C18) Check_Stability->Alt_Phase

Caption: A decision tree for troubleshooting common chromatography issues.

IV. References

Sources

Distillation conditions for purifying Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purifying Methyl 2-(2-fluorophenyl)acetate by Distillation

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of this compound via vacuum distillation. We will address common experimental challenges through a troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in established scientific principles.

Introduction: The Importance of Purity

This compound (CAS No. 57486-67-6) is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. Vacuum distillation is the preferred method for purifying this compound due to its high boiling point and potential for thermal degradation at atmospheric pressure.[2] This guide is designed to help you navigate the nuances of this critical purification step.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the distillation process in a direct question-and-answer format.

Q1: My product yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue in vacuum distillation, often stemming from one of three areas: system integrity, thermal decomposition, or mechanical loss.

  • System Leaks: The most common culprit is a poor vacuum seal. Even a minor leak prevents the system from reaching the target pressure, requiring a higher pot temperature to initiate boiling. This elevated temperature can lead to product decomposition.

    • Solution: Ensure every ground-glass joint is meticulously cleaned and properly greased with a suitable vacuum grease.[3] Inspect all glassware for cracks or star fractures before assembly. Check all tubing for perishing or cracks and ensure connections are secure. A hissing sound is a clear indicator of a leak.[3]

  • Thermal Decomposition: this compound, like many esters, can be susceptible to degradation at high temperatures. If the pot temperature exceeds the compound's stability threshold, it will decompose, leading to a loss of product and the formation of impurities.

    • Solution: Aim for the lowest possible distillation temperature by achieving a deeper vacuum. Use a well-controlled heating mantle and monitor the pot temperature closely. Avoid aggressive, rapid heating. The thermal stability of a compound is an intrinsic property, and minimizing the time it spends at high temperatures is crucial.[4][5]

  • Premature Fraction Collection: Residual solvents from the reaction workup (e.g., ethyl acetate, toluene) will distill first under vacuum (the "fore-run"). If you begin collecting the main fraction too early, these low-boiling impurities will contaminate your product and the initial part of your product may be discarded with the fore-run, reducing the overall yield.

    • Solution: Monitor the vapor temperature at the still head. It should rise and stabilize as the residual solvent is removed. Once the solvent is gone, the temperature will drop before rising again and stabilizing at the boiling point of your product. Only begin collecting your main fraction at this second, stable temperature plateau.

Q2: The distilled product is discolored (yellow/brown) or my analytical data (NMR, GC-MS) shows impurities.

Product contamination is a sign of either inefficient separation or product degradation.

  • Violent Bumping/Splashing: If the liquid in the distilling flask boils too vigorously ("bumping"), non-volatile impurities can be carried over into the condenser with the vapor, contaminating the distillate.

    • Solution: Vigorous and constant stirring is mandatory. Use a magnetic stir bar and stir plate. Do not use boiling chips , as the air trapped in their pores is quickly removed by the vacuum, rendering them ineffective.[3] A Claisen adapter should also be used in the setup to provide an extra buffer against splashing.[3]

  • Co-distillation with Impurities: If an impurity has a boiling point close to your product at the operating pressure, simple distillation may not be sufficient to separate them.

    • Solution: A fractional distillation column (e.g., a Vigreux or packed column) placed between the distillation flask and the still head will significantly improve separation efficiency. The increased surface area allows for multiple theoretical vaporization-condensation cycles, enriching the vapor with the more volatile component (your product).

  • Decomposition Products: As mentioned in Q1, discoloration is a classic sign of thermal decomposition. The impurities detected may be breakdown products.

    • Solution: Refer to the solutions for thermal decomposition in Q1. Achieving a lower distillation temperature is the most effective remedy.

Q3: The distillation is extremely slow, or the product is only refluxing in the column instead of distilling over.

This indicates that the energy input is insufficient to drive the vapor into the condenser or that the system pressure is not optimal.

  • Insufficient Heating: The heating mantle may not be providing enough energy to overcome the heat loss to the surrounding environment and sustain vaporization.

    • Solution: Ensure the heating mantle is appropriately sized for the flask. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[3] This is particularly important for high-boiling compounds.

  • Vacuum Level is Too High (Pressure Too Low): While a low pressure is generally desirable, an excessively deep vacuum can sometimes be counterproductive. At very low pressures, the vapor density is also very low, and it can be difficult to physically push the vapor column up to the condenser.

    • Solution: Slightly reduce the vacuum (increase the pressure) in a controlled manner. This will increase the vapor density. You will need to increase the pot temperature accordingly, so find a balance that allows for a steady, controlled distillation. Using a vacuum regulator can provide precise pressure control.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended vacuum distillation conditions for this compound?

While the exact boiling point under vacuum is not widely published, we can estimate the conditions based on structurally similar compounds. For example, Methyl 2-(2-acetylphenyl)acetate has a reported boiling point of 124-130 °C at 0.75 mmHg.[6] Therefore, a good starting point for purification would be to target a similar pressure range.

ParameterRecommended ValueRationale
Vacuum Pressure 0.5 - 2.0 mmHgAchieves a boiling point well below the likely decomposition temperature.
Estimated Boiling Point 110 - 140 °CThis range is an educated estimate. The exact temperature will depend on the achieved pressure.
Pot Temperature ~20-30 °C above vapor temp.Provides a sufficient energy gradient to drive distillation without superheating.
Stirring Vigorous, constantPrevents bumping and ensures even heating.[3]

Note: These are starting parameters. Empirical optimization is crucial for any specific setup.

Q2: Why is vacuum distillation necessary for this compound?

High molecular weight esters often have atmospheric boiling points exceeding 200-250 °C. At these temperatures, the kinetic energy is sufficient to cause the breakdown of the molecule, a process known as thermal decomposition. By reducing the pressure above the liquid, we lower the temperature required to reach the boiling point.[2] This allows for the purification of heat-sensitive compounds far below their atmospheric decomposition temperature, preserving the molecular integrity of the substance.

Q3: What are the common impurities I might encounter?

Impurities typically originate from the synthesis process. Depending on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as 2-fluorophenylacetic acid or methyl chloroacetate.[7]

  • Reaction Solvents: Acetonitrile, ethyl acetate, dimethylformamide (DMF), or others used during the reaction and workup.[7][8]

  • Side-Products: Products from competing or incomplete reactions. The nature of these depends entirely on the specific synthetic pathway employed.[9]

Q4: How should I properly set up my vacuum distillation apparatus?

A robust setup is critical for safety and efficiency. The diagram below outlines a recommended workflow for diagnosing common distillation issues.

Distillation_Troubleshooting start Distillation Problem Occurs q1 Is the pressure stable and at the target level? start->q1 q2 Is the liquid bumping or splashing violently? q1->q2 Yes sol1 Check for leaks: - Grease all joints - Inspect glassware/hoses - Check pump oil/function q1->sol1 No q3 Is the product discolored or impure? q2->q3 No sol2 Improve boiling: - Ensure vigorous stirring - Use a Claisen adapter - Reduce heating rate q2->sol2 Yes q4 Is distillation slow or only refluxing? q3->q4 No sol3 Improve Purity: - Use a fractional column - Isolate fore-run & tails - Lower pot temperature  (improve vacuum) q3->sol3 Yes sol4 Improve Vapor Transfer: - Insulate flask and column - Increase heating gently - Slightly increase pressure q4->sol4 Yes end Successful Distillation q4->end No sol1->q1 sol2->q2 sol3->q3 sol4->q4

Sources

Technical Support Center: Esterification of 2-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. 2-Fluorophenylacetic acid and its esters are valuable building blocks in the synthesis of pharmaceuticals, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs), as well as in material science applications.[1][2][3] The presence of the fluorine atom and the carboxylic acid group imparts unique reactivity to this molecule.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to optimize your esterification reactions, minimize side product formation, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 2-fluorophenylacetic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Ester

Question: I am performing a Fischer esterification of 2-fluorophenylacetic acid with ethanol using sulfuric acid as a catalyst, but my yields are consistently low. What could be the cause and how can I improve it?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5][6][7][8] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted towards the product side.[5][6][7]

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-controlled process.[4][5][6] To drive the reaction forward, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent or in a significant molar excess (e.g., 10-fold or more) can shift the equilibrium towards the ester product according to Le Châtelier's principle.[5][7]

    • Remove water as it forms: Water is a byproduct of the reaction, and its presence can drive the reverse reaction (hydrolysis).[5][6][7] Employing a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene is highly effective.[4][6] Alternatively, using a drying agent such as molecular sieves can also sequester the water formed.[4][6]

  • Insufficient Catalyst: While sulfuric acid is a common and effective catalyst, its concentration can be critical.[5][9]

    • Catalyst Loading: Ensure you are using a sufficient amount of the acid catalyst. Typically, a catalytic amount is used, but for sluggish reactions, a slightly higher loading might be beneficial. However, be cautious as excessive acid can promote side reactions. Other strong acid catalysts like p-toluenesulfonic acid (PTSA) can also be used.[4]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature: Ensure the reaction is heated to a suitable temperature, typically at the reflux temperature of the alcohol or solvent, to achieve a reasonable reaction rate.[4]

Issue 2: Presence of an Unexpected Side Product with a Lower Molecular Weight

Question: After my esterification reaction, I've isolated a significant amount of a non-acidic byproduct that has a lower molecular weight than my starting material and desired ester. What could this be?

Answer:

This is a classic sign of decarboxylation, a common side reaction with certain carboxylic acids, especially when heated under acidic conditions.

Probable Cause: Decarboxylation

2-Fluorophenylacetic acid can undergo decarboxylation upon heating, particularly in the presence of a strong acid catalyst, to form 2-fluoro-toluene.

Mechanism of Decarboxylation:

While simple carboxylic acids are generally stable to heat, those with activating groups can decarboxylate more readily.[10] The reaction proceeds through the loss of carbon dioxide (CO₂).[10][11]

Solutions to Minimize Decarboxylation:

  • Lower Reaction Temperature: Decarboxylation is often favored at higher temperatures.[10][11] If possible, conduct the esterification at a lower temperature for a longer period.

  • Milder Acid Catalyst: Strong acids can promote decarboxylation. Consider using a milder acid catalyst or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) which can sometimes offer higher selectivity and reduce side reactions.[12]

  • Alternative Esterification Methods: If decarboxylation remains a significant issue, consider alternative methods that do not require high temperatures or strong acids.

    • Reaction with Alkyl Halides: Convert the 2-fluorophenylacetic acid to its carboxylate salt (e.g., with a base like sodium carbonate) and then react it with an alkyl halide (e.g., ethyl iodide). This is an SN2 reaction and avoids acidic conditions.[7][13]

    • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with the alcohol under milder conditions (Steglich esterification).[6]

Issue 3: Formation of a Colored Impurity

Question: My final product has a slight yellow or brown discoloration, even after purification. What could be causing this?

Answer:

The formation of colored impurities can arise from several sources, including degradation of the starting material or solvent, or side reactions involving the aromatic ring.

Potential Causes & Solutions:

  • Oxidation: Phenylacetic acids can be susceptible to oxidation, which can lead to colored byproducts.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Sulfonation of the Aromatic Ring: When using sulfuric acid as a catalyst at elevated temperatures, there is a possibility of electrophilic aromatic sulfonation on the phenyl ring, which can lead to colored impurities.

    • Alternative Catalyst: If sulfonation is suspected, switch to a non-sulfonating acid catalyst like hydrochloric acid or p-toluenesulfonic acid.[5]

  • Solvent Degradation: If you are using a solvent, ensure it is of high purity and stable under the reaction conditions. Some solvents can degrade or contain impurities that lead to color formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 2-fluorophenylacetic acid?

A1: The Fischer esterification follows a nucleophilic acyl substitution mechanism.[5] The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5][6][7]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.[5]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[5]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]

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// Edges sub -> activated [label="+ H+"]; activated -> intermediate [label="+ Alcohol"]; intermediate -> proton_transfer [label="Proton Transfer"]; proton_transfer -> protonated_ester [label="- H2O"]; protonated_ester -> product [label="- H+"]; product -> sub [style=dashed, label="Hydrolysis"];

// Invisible nodes for layout {rank=same; cat; activated} } .enddot Caption: Mechanism of Fischer Esterification.

Q2: How does the fluorine substituent affect the esterification reaction?

A2: The ortho-fluorine atom has an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon, potentially favoring the nucleophilic attack by the alcohol. However, its steric bulk is minimal and generally does not significantly hinder the reaction. The fluorine atom also influences the electronic distribution of the aromatic ring.[3]

Q3: What analytical techniques are best for monitoring the reaction and identifying side products?

A3: A combination of techniques is ideal for comprehensive analysis:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, allowing you to determine the conversion rate and the relative amounts of product and byproducts.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products like 2-fluoro-toluene (from decarboxylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.[14] ¹⁹F NMR can also be a powerful tool for analyzing fluorinated compounds.[16]

Q4: Are there any safety considerations I should be aware of?

A4: Yes, always follow standard laboratory safety procedures.

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive.[9] Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Solvents: Organic solvents are often flammable. Avoid open flames and sources of ignition.

  • Pressurization: If heating a sealed reaction vessel, be aware of the potential for pressure buildup.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification with Water Removal

This protocol is designed to maximize ester yield by removing water as it is formed.

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add 2-fluorophenylacetic acid (1.0 eq), the desired alcohol (e.g., ethanol, 5-10 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Analysis of Potential Decarboxylation Side Product by GC-MS

This protocol helps to identify and quantify the formation of 2-fluoro-toluene.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS system.

  • Method: Use a standard temperature program that allows for the separation of the solvent, 2-fluoro-toluene, the alcohol, and the desired ester.

  • Identification: Identify the 2-fluoro-toluene peak by its retention time and mass spectrum (looking for the characteristic molecular ion peak).

  • Quantification: If necessary, create a calibration curve using an authentic standard of 2-fluoro-toluene to quantify the amount of the side product formed.

// Nodes start [label="2-Fluorophenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; esterification_path [label="Esterification\n(Alcohol, H+, Heat)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; decarboxylation_path [label="Decarboxylation\n(Heat, H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ester_product [label="Desired Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarboxylation_product [label="2-Fluoro-toluene\n(Side Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; co2 [label="CO2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> esterification_path [label="Desired Pathway"]; esterification_path -> ester_product; start -> decarboxylation_path [label="Side Reaction"]; decarboxylation_path -> decarboxylation_product; decarboxylation_path -> co2 [style=dashed]; } .enddot Caption: Competing reaction pathways.

Summary of Key Parameters and Outcomes

ParameterConditionExpected OutcomePotential Side Reaction
Temperature Moderate (e.g., 80°C)Favorable ester formationMinimal decarboxylation
High (e.g., >120°C)Faster reaction rateIncreased decarboxylation
Catalyst Strong Acid (H₂SO₄)High catalytic activityPotential for sulfonation/decarboxylation
Solid Acid (Resin)Good activity, easy removalPotentially lower activity, but fewer side reactions
Water Removal Yes (Dean-Stark)High yield (shifts equilibrium)N/A
NoLower equilibrium yieldN/A

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Organic Synthesis with Ethyl 2-fluorophenylacetate. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Unlocking Material Science Potential with 2-Fluorophenylacetic Acid. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. DOI: 10.15227/orgsyn.002.0027
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Zard, S. Z., et al. (2013). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 135(46), 17302–17305.
  • Google Patents. (2008). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • ResearchGate. (n.d.). Influence of ion-exchange resin catalysts on side reactions of the esterification of n-Butanol with acetic acid. Retrieved from [Link]

  • Molecules. (2019). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

Sources

Removal of unreacted starting materials from Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target molecule.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might face during the workup and purification of this compound, which is commonly synthesized via Fischer esterification of 2-fluorophenylacetic acid with methanol.[1][2][3]

Issue 1: My crude product is contaminated with unreacted 2-fluorophenylacetic acid.

This is the most common impurity issue. The acidic nature of the starting material allows for a straightforward separation based on its differential solubility in acidic and basic aqueous solutions.[4][5][6]

Root Cause Analysis:

The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium that includes starting materials, product, and water.[2][3][7] To drive the reaction towards the ester, an excess of the alcohol (methanol) is often used, but some unreacted carboxylic acid will likely remain.[1][2]

Recommended Solution: Liquid-Liquid Extraction with a Mild Base

An acid-base extraction is a highly effective method to remove acidic impurities like 2-fluorophenylacetic acid from your organic product layer.[4][5][6][8] A weak base, such as sodium bicarbonate (NaHCO₃), is recommended to avoid hydrolysis of the desired ester product.[5]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][6][9][10]

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the carbon dioxide gas that forms.[9]

  • Extraction: Shake the funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of 2-fluorophenylacetic acid (sodium 2-fluorophenylacetate).

  • Repeat: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed. This indicates that all the acidic impurity has been removed.[9]

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to remove any remaining water from the organic layer.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.

Issue 2: My purified product still contains residual methanol.

Excess methanol used to drive the Fischer esterification can be a persistent impurity.

Root Cause Analysis:

Methanol has some solubility in common organic extraction solvents and a relatively low boiling point, which can sometimes lead to it co-distilling with the product or being retained in the organic phase after extraction.

Recommended Solutions:
  • Aqueous Washes: Thorough washing with water and brine during the liquid-liquid extraction will help remove the majority of the methanol.

  • Distillation: Simple or fractional distillation can be effective if the boiling point difference between methanol (64.7 °C) and this compound is significant.[11]

  • High Vacuum Evaporation: Careful evaporation of the solvent under high vacuum can help remove residual volatile impurities like methanol.

Issue 3: I'm observing unknown impurities by TLC or NMR analysis.

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum after initial purification indicates the formation of byproducts or the presence of other contaminants.

Root Cause Analysis:

Byproducts can form under the reaction conditions, or impurities may have been present in the starting materials.

Recommended Solution: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[12] For separating a methyl ester from less polar or more polar impurities, a normal-phase silica gel column is typically effective.[13][14]

Workflow for Developing a Flash Chromatography Method

Caption: Decision workflow for purification by flash column chromatography.

General Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system. A common starting point for esters is a mixture of hexanes and ethyl acetate.[13] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Run the eluent through the column under positive pressure (using air or nitrogen).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica GelGood for separating compounds of varying polarity.[12]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of a range of compounds.
Detection UV light (if applicable) or TLCTo monitor the separation and identify product-containing fractions.
Issue 4: My product is an oil and I'm struggling to get it to crystallize.

While this compound is often a liquid at room temperature, purification by crystallization can be an option if it is a solid or if a solid derivative can be formed. If the product is an oil, "oiling out" can be a problem during attempted recrystallization.[15]

Root Cause Analysis:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This can be due to the compound's low melting point or the use of an inappropriate solvent system.

Recommended Solution: Recrystallization from a Mixed Solvent System

If direct crystallization from a single solvent fails, a two-solvent system can be effective.[16] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.

General Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the impure compound in a minimum amount of a hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[17]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.[17]

  • Drying: Dry the crystals in a vacuum oven.

"Good" Solvents"Poor" Solvents
Diethyl ether, Ethyl acetate, AcetoneHexanes, Pentane, Water

Table of common solvent pairs for recrystallization.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing the unreacted carboxylic acid?

A1: Liquid-liquid extraction using a weak base like sodium bicarbonate is the most common and reliable method.[5][6] It selectively converts the acidic starting material into a water-soluble salt, which is then easily separated from the organic layer containing your ester product.[4][8]

Q2: Can I use a strong base like sodium hydroxide (NaOH) to remove the 2-fluorophenylacetic acid?

A2: It is generally not recommended to use strong bases like NaOH for washing esters. Strong bases can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol, which would reduce your product yield.[5]

Q3: My reaction is complete according to TLC, but I still have starting material after workup. Why?

A3: This could be due to incomplete extraction. Ensure you are using a sufficient volume of the basic solution and performing multiple extractions to completely remove the acidic starting material. Shaking the separatory funnel vigorously (with proper venting) is crucial for efficient extraction.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of peaks corresponding to starting materials or byproducts indicates high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide both retention time and mass spectral data to confirm the identity and purity of your compound.[18]

Q5: What are the safety precautions I should take when working with these materials?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.

III. References

  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry.

  • Wikipedia. Acid–base extraction.

  • YouTube. Organic Practical Setup 5. Washing to remove acid impurities.

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.

  • ResearchGate. How will I separate fatty acids and methyl esters of fatty acids?.

  • Fischer Esterification.

  • Agilent. Column Selection for the Analysis of Fatty Acid Methyl Esters Application.

  • Chemistry LibreTexts. Acid-Base Extraction.

  • Google Patents. JP2011051975A - Method for separating methanol and methyl ester by membrane-separation operation.

  • Google Patents. EP0286981A2 - Method for the production of carboxylic acid methyl esters.

  • Google Patents. US4885383A - Process for the preparation of carboxylic acid methyl esters.

  • OperaChem. Fischer Esterification-Typical Procedures.

  • 29. The Fischer Esterification.

  • King Group. Successful Flash Chromatography.

  • Acid to Ester - Common Conditions.

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

  • Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

  • ResearchGate. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.

  • YouTube. Recrystallization.

  • PMC - NIH. Preparation of fatty acid methyl esters for gas-liquid chromatography.

  • Reddit. recrystallization : r/chemistry.

  • Reddit. Recrystallization with two solvents : r/Chempros.

  • Sigma-Aldrich. This compound sigma-aldrich.

  • Sigma-Aldrich. Methyl 2-(2-chloro-4-fluorophenyl)acetate.

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.

  • Google Patents. Purification of methyl acetate - US3904676A.

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • Investigation of Methyl Acetate Production by Reactive Extraction.

  • ResearchGate. Progress in purification of methyl acetate.

  • Sigma-Aldrich. 2-Fluorophenylacetic acid 98 451-82-1.

  • Google Patents. Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester.

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

  • Google Patents. US4597834A - Separation of methyl acetate from methanol by extractive distillation.

  • Aidic. Separation of Methyl Acetate–Methanol Azeotropic Mixture Using 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate.

  • Google Patents. US4435595A - Reactive distillation process for the production of methyl acetate.

Sources

Hydrolysis of Methyl 2-(2-fluorophenyl)acetate and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded explanations for potential challenges and robust protocols to ensure the integrity of your research.

Introduction: The Challenge of Premature Hydrolysis

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, its ester functionality presents a significant challenge: susceptibility to hydrolysis. This process, the cleavage of the ester bond by water, can lead to the formation of the parent carboxylic acid, 2-(2-fluorophenyl)acetic acid, and methanol. This unwanted side reaction can result in reduced product yields, purification difficulties, and compromised product integrity.

The presence of the fluorine atom on the phenyl ring plays a crucial role in the reactivity of this ester. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon in the ester group. This makes the ester more susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis compared to its non-fluorinated analog.[1][2]

This guide provides a comprehensive overview of the mechanisms of hydrolysis, preventative measures, and troubleshooting strategies to help you navigate the challenges associated with using this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester reacts with water to produce a carboxylic acid and an alcohol.[3] For this compound, this means the compound can degrade into 2-(2-fluorophenyl)acetic acid and methanol. This is a significant concern as it can lead to lower yields of your desired product, introduce impurities that may be difficult to separate, and potentially interfere with the intended biological activity of the final compound. The reaction is catalyzed by both acids and bases.[3]

Q2: How does the fluorine substituent affect the rate of hydrolysis?

A2: The fluorine atom at the ortho-position of the phenyl ring is strongly electron-withdrawing. This effect is transmitted through the aromatic ring to the ester functional group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles, such as water, thus accelerating the rate of hydrolysis.[1][2]

Q3: Under what conditions is this compound most likely to hydrolyze?

A3: Hydrolysis is most likely to occur under the following conditions:

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Acidic or Basic Conditions: Both acids and bases can act as catalysts for the reaction.[3]

  • Elevated Temperatures: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

Q4: How can I detect if my sample of this compound has undergone hydrolysis?

A4: The presence of the hydrolysis product, 2-(2-fluorophenyl)acetic acid, can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the carboxylic acid will appear in the chromatogram, typically with a shorter retention time than the ester on a reverse-phase column.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will show a peak corresponding to the molecular ion of the carboxylic acid. Derivatization may be necessary for better GC performance.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and the disappearance of the methyl ester singlet (-OCH3) are indicative of hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of this compound during your experiments.

Issue 1: Low Yield of Desired Product and Presence of a More Polar Impurity

Possible Cause: Hydrolysis of the ester during the reaction or workup.

Troubleshooting Steps:

Step Action Rationale
1. Analyze Reaction Conditions Review your reaction protocol for the presence of water, acid, or base.Even trace amounts of these can catalyze hydrolysis, especially at elevated temperatures.
2. Optimize Workup Procedure - Use anhydrous solvents for extraction.- Minimize contact time with aqueous layers.- Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and perform this step at low temperatures (e.g., in an ice bath).- Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before solvent evaporation.[6]Aqueous workups are a common source of hydrolysis. Minimizing exposure to water and controlling the pH are critical.[6][7]
3. Storage of Starting Material Check the storage conditions of your this compound.The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[8]
Issue 2: Inconsistent Reaction Outcomes

Possible Cause: Variable amounts of water in reagents and solvents.

Troubleshooting Steps:

Step Action Rationale
1. Use Anhydrous Reagents and Solvents Use freshly distilled or commercially available anhydrous solvents.Water content in solvents can vary and significantly impact the extent of hydrolysis.
2. Dry Glassware Thoroughly Oven-dry or flame-dry all glassware before use.Residual moisture on glassware can introduce water into the reaction.
3. Perform Reactions Under Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound with Minimal Hydrolysis
  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Use freshly opened or distilled anhydrous solvents.

  • Reaction Setup:

    • Assemble the reaction apparatus under a stream of dry nitrogen or argon.

    • Add the anhydrous solvent to the reaction flask via a syringe.

    • Add other reagents, ensuring they are also anhydrous.

    • Finally, add this compound via a syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC or HPLC to check for the formation of the hydrolysis byproduct.

  • Workup:

    • Upon reaction completion, cool the mixture to 0 °C in an ice bath.

    • If an aqueous wash is necessary, use pre-chilled, deionized water or brine.

    • If a neutralization step is required, use a cold, saturated solution of sodium bicarbonate and perform the extraction quickly.

    • Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

Protocol 2: Monitoring Hydrolysis by HPLC
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Column: C18 reverse-phase column.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of both this compound and 2-(2-fluorophenyl)acetic acid.

    • Inject the standards to determine their retention times. The carboxylic acid will typically elute earlier.

    • Inject a sample of your reaction mixture (after appropriate dilution and filtration) to monitor the presence and growth of the hydrolysis product peak.

Visualizing the Workflow

Hydrolysis_Prevention_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup cluster_Analysis Analysis & Storage Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Inert_Atmosphere Monitor_Reaction Monitor by HPLC/TLC Inert_Atmosphere->Monitor_Reaction Cold_Quench Cold Quench/Wash Monitor_Reaction->Cold_Quench Mild_Base Use Mild Base (Cold) Cold_Quench->Mild_Base Anhydrous_Drying Thorough Drying Mild_Base->Anhydrous_Drying Analyze_Purity Analyze Purity Anhydrous_Drying->Analyze_Purity Proper_Storage Store in Cool, Dry Place Analyze_Purity->Proper_Storage

Caption: Workflow for minimizing hydrolysis of this compound.

Understanding the Hydrolysis Mechanism

The hydrolysis of this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Acid_Catalyzed_Hydrolysis Ester Ester + H₃O⁺ Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic attack by H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton transfer Carboxylic_Acid_Methanol Carboxylic Acid + Methanol + H₃O⁺ Proton_Transfer->Carboxylic_Acid_Methanol Elimination of Methanol

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.[9][10]

Base-Catalyzed Hydrolysis (Saponification):

Base_Catalyzed_Hydrolysis Ester_OH Ester + OH⁻ Tetrahedral_Intermediate_Base Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_Base Nucleophilic attack by OH⁻ Carboxylate_Methanol Carboxylate + Methanol Tetrahedral_Intermediate_Base->Carboxylate_Methanol Elimination of Methoxide

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.[3]

References

  • Polkovnichenko, A. V., et al. (2025).
  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Fluorine Chemistry, 122(1), 51-55.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Benchchem.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Moffat, A., & Hunt, H. (1941). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 63(4), 1045-1047.
  • SAFETY D
  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(4), 544-554.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025, August 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 14).
  • (3-Chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester - AK Scientific, Inc. (n.d.).
  • SAFETY D
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2).
  • Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • An Efficient and Convenient Procedure for Ester Hydrolysis. (2025, August 6).
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide.
  • Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. (2021). PubMed Central.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (2025, August 6).
  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (2009). PubMed Central.
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
  • Investigations Folio: Organic Preparation – Ester Hydrolysis. (n.d.). GitHub Pages.
  • How to minimize side products of this reaction. (2024, March 16). Reddit.
  • 2 - Safety D
  • Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Gradu
  • Chemical Kinetics - Part 2 / Set 2 Hydrolysis of Methyl acet
  • methods for monitoring the progress of 2-(2-Chlorophenyl)acetohydrazide reactions. (n.d.). Benchchem.
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
  • Hydrolysis of Methyl Acet
  • Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils. (2005). PubMed.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
  • ANALYTICAL METHODS. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • Methyl 2-(5-(bromomethyl)-2-fluorophenyl)
  • Methyl (2-Fluorophenyl)
  • METHYL(2R)-2-AMINO-2-(4-CHLORO-2-FLUOROPHENYL)
  • US4352940A - Hydrolysis of methyl acetate. (n.d.).
  • How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. (2018, February 28). YouTube.
  • The effect of variations in pH and temperature on stability of melatonin in aqueous solution. (n.d.). PubMed.
  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. (n.d.). SciSpace.
  • What substitution products are obtained when each of the following compounds is added to a solution of sodium acetate in acetic acid? (2024, March 18). Pearson.

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Troubleshooting low yields in reactions involving Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes. Our advice is grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yields and Reaction Failures

Low yields in reactions involving this compound can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My esterification reaction to synthesize this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically via Fischer esterification of 2-fluorophenylacetic acid with methanol, are often due to the reversible nature of the reaction and incomplete conversion.[1][2][3] Here’s a breakdown of potential issues and their solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process.[2][3] To drive the reaction towards the product (the ester), you can either use a large excess of one reactant (usually the less expensive one, methanol) or remove a product as it is formed (in this case, water).[1][2][3]

    • Protocol Enhancement:

      • Increase Methanol Stoichiometry: Instead of using a stoichiometric amount, employ methanol as the limiting reagent and the solvent for the reaction. A 10-fold or greater excess of methanol can significantly increase the yield.[2]

      • Water Removal: If the reaction is conducted in a solvent other than methanol, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.

  • Insufficient Catalysis: An acid catalyst is crucial for this reaction.[1][2][3] If the catalyst concentration is too low or the catalyst is inactive, the reaction rate will be slow, leading to incomplete conversion within a typical reaction time.

    • Protocol Enhancement:

      • Catalyst Choice: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

      • Catalyst Loading: Ensure an adequate catalytic amount is used. Typically, 1-5 mol% of the acid catalyst relative to the limiting reagent is sufficient.

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.

    • Protocol Enhancement:

      • Temperature: Heat the reaction mixture to reflux to ensure a reasonable reaction rate.[4] The temperature will be dictated by the boiling point of the alcohol or solvent used.

      • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.[5]

Question 2: I am observing significant hydrolysis of this compound back to 2-fluorophenylacetic acid during my reaction or workup. How can I prevent this?

Answer:

Ester hydrolysis is the reverse of esterification and can be a significant side reaction, particularly in the presence of water and either acid or base.[6][7][8][9][10] Here’s how to minimize this unwanted reaction:

  • Anhydrous Reaction Conditions: The presence of water will promote hydrolysis.

    • Preventative Measures:

      • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

      • Inert Atmosphere: Running the reaction under an inert atmosphere can help to exclude atmospheric moisture.

  • Neutral Workup: Aqueous workups are a common source of water that can lead to hydrolysis, especially if acidic or basic conditions are not carefully controlled.

    • Protocol for Neutral Workup:

      • Quenching: After the reaction is complete, cool the mixture to room temperature.

      • Extraction: Dilute the reaction mixture with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst. Follow this with a wash with saturated aqueous sodium chloride (brine) to remove residual water.

      • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Avoid Strong Acids and Bases: Both strong acids and bases can catalyze ester hydrolysis.

    • Considerations: If your reaction requires acidic or basic conditions, consider if a milder reagent could be used. If not, minimize the reaction time and temperature to reduce the extent of hydrolysis.

Question 3: My α-alkylation or α-arylation reaction with this compound is giving a low yield. What are the common pitfalls?

Answer:

α-alkylation and α-arylation reactions involve the formation of an enolate from the ester, which then acts as a nucleophile.[11][12][13][14][15] Low yields in these reactions can be attributed to several factors:

  • Incomplete Enolate Formation: The acidity of the α-proton of this compound is crucial for enolate formation. A base that is not strong enough will result in a low concentration of the enolate at equilibrium.

    • Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can also be influenced by the electrophile being used.

  • Side Reactions of the Enolate: Enolates are strong bases and can participate in side reactions other than the desired alkylation/arylation.

    • Self-Condensation (Claisen Condensation): Ester enolates can react with the starting ester in a Claisen condensation. To minimize this, add the ester slowly to a solution of the base at low temperature to ensure a high concentration of the enolate and a low concentration of the starting ester. Then, add the electrophile.

    • Proton Exchange: If the electrophile has acidic protons, the enolate may act as a base and deprotonate the electrophile instead of attacking it.

  • Reactivity of the Electrophile: The electrophile must be sufficiently reactive to undergo the desired S(_N)2 reaction with the enolate.

    • Leaving Group: For alkylation, use a good leaving group on the alkyl halide (I > Br > Cl).

    • Steric Hindrance: Sterically hindered electrophiles will react slower.

  • Influence of the α-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the enolate. While it increases the acidity of the α-proton, it can also affect the nucleophilicity of the enolate.[16][17]

    • Optimization: Screening of reaction conditions (solvent, temperature, base) may be necessary to find the optimal balance for your specific substrate and electrophile.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[18] It is recommended to store it at room temperature.[18] Avoid exposure to moisture to prevent hydrolysis.[19]

What are the key safety precautions when handling this compound?

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[18] It is also harmful if swallowed.[18] Always handle this chemical in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

How can I effectively purify this compound?

Purification can typically be achieved by fractional distillation under reduced pressure.[21] If non-volatile impurities are present, column chromatography on silica gel may be effective.[22] The choice of eluent will depend on the polarity of the impurities, but a mixture of hexanes and ethyl acetate is a good starting point.

Are there any known incompatibilities with common reagents?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[19] Contact with strong acids or bases can lead to hydrolysis.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate key concepts.

Fischer Esterification of 2-Fluorophenylacetic Acid

fischer_esterification cluster_reactants Reactants cluster_products Products 2-Fluorophenylacetic Acid 2-Fluorophenylacetic Acid Protonated Carbonyl Protonated Carbonyl 2-Fluorophenylacetic Acid->Protonated Carbonyl + H+ Methanol Methanol H+ Catalyst H+ Catalyst Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ This compound->Tetrahedral Intermediate + H2O, +H+ Water Water

Caption: Fischer Esterification Pathway

Troubleshooting Low Yields in α-Arylation

troubleshooting_alpha_arylation Low Yield Low Yield Incomplete Enolate Formation Incomplete Enolate Formation Low Yield->Incomplete Enolate Formation Side Reactions Side Reactions Low Yield->Side Reactions Poor Electrophile Reactivity Poor Electrophile Reactivity Low Yield->Poor Electrophile Reactivity Use Stronger Base (e.g., LDA) Use Stronger Base (e.g., LDA) Incomplete Enolate Formation->Use Stronger Base (e.g., LDA) Optimize Reaction Conditions Optimize Reaction Conditions Side Reactions->Optimize Reaction Conditions (e.g., temp, addition order) Use More Reactive Electrophile Use More Reactive Electrophile Poor Electrophile Reactivity->Use More Reactive Electrophile (e.g., better leaving group)

Caption: α-Arylation Troubleshooting Flowchart

Data Summary Table

ParameterRecommended Value/ConditionRationale
Fischer Esterification
Methanol Stoichiometry>10 equivalents or as solventDrives equilibrium towards product formation.[2]
CatalystH₂SO₄ or p-TsOH (1-5 mol%)Strong acid required to protonate the carbonyl.[3]
TemperatureRefluxIncreases reaction rate to reach equilibrium faster.[4]
α-Alkylation/Arylation
BaseLDA, NaH, t-BuOKStrong, non-nucleophilic base for efficient enolate formation.
Temperature-78 °C to 0 °C (initially)Minimizes side reactions like self-condensation.
ElectrophileAlkyl iodide or bromideBetter leaving groups lead to faster S(_N)2 reactions.

References

  • Cymit Química S.L. CAS 57486-67-6: methyl (2-fluorophenyl)
  • Benchchem.
  • LabSolutions. Methyl 2-(2-fluorophenyl)
  • Sigma-Aldrich. Methyl 2-(2-fluorophenyl)
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024-01-16).
  • ChemicalBook.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
  • CymitQuimica.
  • Purdue University. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry.
  • ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • ChemicalBook. methyl 2-amino-2-(2-fluorophenyl)
  • Conformational preferences of α-fluoroketones may influence their reactivity - BJOC. (2017-12-29).
  • Preprints.org. Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004-11-25).
  • ACS Publications. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.
  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions | Journal of the American Chemical Society.
  • The Fischer Esterific
  • The neutral hydrolysis of methyl acetate Part 2.
  • Sigma-Aldrich. Methyl 2-(2-fluorophenyl)
  • Organic Syntheses Procedure. methyl 2-(2-acetylphenyl)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • Organic Chemistry Portal.
  • Chembites.
  • OperaChem.
  • White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • SciSpace. The neutral hydrolysis of methyl acetate — Part 2.
  • Sigma-Aldrich. Methyl 2-(2-chloro-4-fluorophenyl)
  • PubMed.
  • YouTube. Methyl acetate hydrolysis ‪@mydocumentary838‬ chemical equation, procedure and graph. (2024-05-01).
  • Mettler Toledo. Alkylation Reactions | Development, Technology.
  • Sigma-Aldrich. 2-Fluorophenylacetic acid 98 451-82-1.
  • Google Patents.
  • PubMed. α-Fluorination of carbonyls with nucleophilic fluorine.
  • Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Gradu
  • ResearchGate.
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  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens. (2023-01-22).
  • Google Patents.

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Technical Support Center: Byproduct Identification in Reactions of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-fluorophenyl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower your experimental decisions.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific issues you may encounter when analyzing the crude NMR spectrum of a reaction involving this compound.

Question 1: My crude ¹H NMR spectrum looks messy and I can't clearly see my product peaks. What are the first things I should check?

Answer: A complex crude NMR spectrum is a common issue. Before assuming the reaction has failed or is plagued by numerous byproducts, consider these factors which can obscure your product's signals[1]:

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or common workup solvents (e.g., ethyl acetate, dichloromethane) can have large peaks that overlap with your product signals. Cross-reference your peaks with a table of common NMR solvent impurities[2][3][4].

  • Reagent Peaks: Unconsumed starting materials or reagents can dwarf the signals of your desired product. It is often beneficial to purify a small sample via flash chromatography or preparative TLC to obtain a clean spectrum of the product before analyzing the entire crude mixture[1].

  • Poor Shimming/Sample Preparation: Broad peaks can result from an inhomogeneous sample (poor solubility), a sample that is too concentrated, or poor shimming of the NMR instrument.[5] If you suspect solubility issues, try a different deuterated solvent like benzene-d₆ or acetone-d₆, which can also alter chemical shifts and potentially resolve overlapping peaks[5].

Question 2: I see a new, broad singlet in my ¹H NMR spectrum that wasn't in my starting material. What could it be?

Answer: A broad singlet, particularly one that is downfield, often indicates a proton attached to a heteroatom, such as an alcohol (-OH) or a carboxylic acid (-COOH). In the context of reactions with this compound, the most likely candidate is the carboxylic acid byproduct, 2-(2-fluorophenyl)acetic acid , formed via hydrolysis of the methyl ester.

This hydrolysis can occur under acidic or basic conditions, often inadvertently during an aqueous workup[6][7]. The proton of a carboxylic acid is acidic and undergoes rapid chemical exchange, which results in a broad signal that typically does not show coupling to adjacent protons.

Protocol for Identification: The D₂O Shake

A definitive way to confirm the presence of an acidic proton (like -OH or -COOH) is to perform a deuterium oxide (D₂O) exchange experiment[5].

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of D₂O to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analysis: If the broad singlet has diminished or disappeared completely, it confirms the signal was from an exchangeable proton, strongly suggesting the presence of the 2-(2-fluorophenyl)acetic acid byproduct.

Question 3: My ¹⁹F NMR spectrum shows two distinct signals, but my starting material only has one. How do I interpret this?

Answer: This is a strong indication that a reaction has occurred, forming a new fluorine-containing species. ¹⁹F NMR is an exceptionally powerful tool for analyzing reactions with fluorinated compounds because of its high sensitivity and the large chemical shift dispersion, which minimizes peak overlap.[8][9]

The two signals correspond to:

  • Starting Material: Unreacted this compound.

  • Fluorinated Byproduct: A new compound where the chemical environment around the fluorine atom has changed.

The most common byproduct, 2-(2-fluorophenyl)acetic acid , will have a ¹⁹F chemical shift that is slightly different from the parent ester. The change from an ester (-COOCH₃) to a carboxylic acid (-COOH) alters the electronic environment of the entire molecule, which is detected by the sensitive ¹⁹F nucleus. You can use quantitative ¹⁹F NMR to determine the relative ratio of the starting material to the byproduct without the need for an internal standard for relative quantification.[10]

Question 4: I suspect my reaction may have led to decarboxylation. What NMR signals would confirm this?

Answer: Decarboxylation is the loss of CO₂. In this system, it would likely occur from the hydrolyzed byproduct, 2-(2-fluorophenyl)acetic acid, especially if the reaction is heated under acidic or basic conditions[11]. The product of decarboxylation would be 1-fluoro-2-methylbenzene (2-fluorotoluene) .

To identify 2-fluorotoluene in your NMR spectrum, look for these characteristic signals:

  • ¹H NMR:

    • A new singlet or a closely coupled multiplet integrating to 3H around ~2.2-2.3 ppm . This is the key signal for the new methyl group.

    • The methylene singlet from the starting material at ~3.7 ppm will be absent.

    • The aromatic signals will shift and may change in multiplicity.

  • ¹⁹F NMR:

    • The decarboxylated product will have a distinct ¹⁹F chemical shift compared to the starting material. This provides a clear, often baseline-separated signal for identification and quantification.

The mechanism for decarboxylation of a β-keto acid is well-known to proceed through a cyclic transition state[11]. While 2-(2-fluorophenyl)acetic acid is not a β-keto acid, harsh conditions can promote this transformation.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying unknown species in your reaction mixture.

Byproduct_Identification_Workflow Start Crude Reaction Mixture NMR Acquire ¹H and ¹⁹F NMR Start->NMR Analyze_1H Analyze ¹H NMR Spectrum NMR->Analyze_1H Analyze_19F Analyze ¹⁹F NMR Spectrum NMR->Analyze_19F Identify_Imp Identify Known Impurities (Solvents, Reagents) Analyze_1H->Identify_Imp D2O D₂O Shake Experiment Analyze_1H->D2O Broad Singlet? Compare Compare with Starting Material Analyze_1H->Compare Analyze_19F->Compare Structure Propose Byproduct Structures Identify_Imp->Structure D2O->Structure Compare->Structure End Byproduct(s) Identified Structure->End

Caption: Workflow for NMR-based byproduct identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions with this compound?

A1: Based on the structure's reactivity, the most common byproducts are:

  • 2-(2-fluorophenyl)acetic acid: From hydrolysis of the ester.

  • 1-fluoro-2-methylbenzene (2-fluorotoluene): From decarboxylation, usually under harsh thermal/pH conditions.

  • Unreacted Starting Material: Reactions that do not go to completion.

  • Polymeric material: Furan derivatives are known to polymerize, and other reactive starting materials can as well, especially in the presence of acid, leading to broad, unresolved humps in the NMR baseline.[12]

Q2: How can I use NMR to quantify the byproducts in my sample?

A2: Yes, quantitative NMR (qNMR) is a robust method for determining the purity of a sample or the ratio of components in a mixture.[9] For the best results:

  • Use an Internal Standard: Add a known amount of a stable, non-reactive compound with signals that do not overlap with your analyte signals.

  • Ensure Full Relaxation: Use a long relaxation delay (D1) in your NMR acquisition parameters (typically 5 times the longest T₁ of any nucleus you are integrating) to ensure accurate integration.

  • ¹⁹F qNMR: For fluorinated compounds, ¹⁹F qNMR is often superior to ¹H qNMR. It has virtually no background interference and offers high sensitivity, allowing for rapid and accurate quantification.[8][10]

Q3: My reaction mixture turned dark, and the NMR baseline is distorted. What does this indicate?

A3: A dark reaction color and a "rolling" or distorted NMR baseline often suggest the formation of polymeric or insoluble paramagnetic species. Furan derivatives, for example, are known to polymerize in the presence of acid.[12] If this occurs, your desired product may still be present. It is advisable to attempt to isolate your product from the insoluble material by filtering the crude mixture through a plug of celite or silica gel before concentrating and performing further purification.

Summary of Key NMR Data

The table below summarizes the expected ¹H and ¹⁹F NMR chemical shifts for the starting material and its most common byproducts. Note that exact chemical shifts can vary depending on the solvent and concentration.

CompoundKey ¹H NMR Signals (in CDCl₃)Approx. ¹⁹F NMR Shift (vs. CFCl₃)
This compound ~3.7 ppm (s, 2H, -CH₂-) ~3.8 ppm (s, 3H, -OCH₃) ~7.0-7.4 ppm (m, 4H, Ar-H)~ -115 to -120 ppm
2-(2-fluorophenyl)acetic acid ~3.7 ppm (s, 2H, -CH₂-) ~7.0-7.4 ppm (m, 4H, Ar-H) ~10-12 ppm (br s, 1H, -COOH)Shifted slightly from ester (~ ±1-5 ppm)
1-fluoro-2-methylbenzene ~2.3 ppm (s, 3H, -CH₃) ~6.9-7.2 ppm (m, 4H, Ar-H)Significantly shifted from ester

Reaction and Byproduct Formation Pathways

The following diagram illustrates how different experimental conditions can lead to the formation of specific byproducts.

Byproduct_Formation cluster_0 Reaction & Workup cluster_1 Products & Byproducts Starting_Material This compound Reaction Reaction Conditions (Base, Electrophile, etc.) Starting_Material->Reaction Workup Aqueous Workup (Acidic or Basic) Reaction->Workup Desired_Product Desired Product Reaction->Desired_Product Heating Heating (>100°C) Workup->Heating Hydrolysis_Product Byproduct: 2-(2-fluorophenyl)acetic acid Workup->Hydrolysis_Product H₂O, H⁺/OH⁻ Decarboxylation_Product Byproduct: 1-fluoro-2-methylbenzene Heating->Decarboxylation_Product Hydrolysis_Product->Decarboxylation_Product High Temp

Caption: Potential byproduct formation pathways from experimental conditions.

References

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry. [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Hydrolysis of methyl acetate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • NMR Chemical Shifts of Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

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Stability and storage conditions for Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(2-fluorophenyl)acetate

A Guide to Stability, Storage, and Experimental Troubleshooting

Welcome to the technical support guide for this compound (CAS No: 57486-67-6). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the long-term stability and integrity of this valuable synthetic intermediate. In research and development, the quality of your starting materials is paramount to achieving reproducible and reliable results. This guide moves beyond simple data sheet recommendations to explain the chemical principles behind proper storage and handling, empowering you to troubleshoot issues before they compromise your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound, a colorless to pale yellow liquid, should be stored in a cool, dry, and dark environment.[1] The ideal storage temperature is refrigerated (2-8°C).

Causality Behind the Recommendations:

  • Temperature: Lowering the temperature significantly reduces the rate of potential degradation reactions, most notably hydrolysis.[2]

  • Moisture: As an ester, this compound is susceptible to hydrolysis, which is the chemical breakdown of the molecule by water.[3][4] Storing in a dry environment and using a tightly sealed container minimizes exposure to atmospheric moisture.[5] For high-purity applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to displace moisture and oxygen.

  • Light: Many organic compounds, including aromatic esters, can be sensitive to light, particularly UV radiation.[6] Photons can provide the activation energy for unwanted side reactions or the formation of free radicals, leading to decomposition.[7] Storing in an amber or opaque container is crucial.[5]

  • Air (Oxygen): While esters are generally less prone to oxidation than other functional groups, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to gradual degradation.[6][8] Storage under an inert atmosphere mitigates this risk.

Q2: What is the expected shelf-life of this compound?

When stored under the ideal conditions described above, this compound has an anticipated shelf-life of up to three years (1095 days).[9] However, this is a general guideline. The actual shelf-life can be affected by the frequency of container opening, the purity of the inert gas used, and the initial quality of the material. For critical applications, such as in GMP environments or late-stage drug development, it is best practice to re-qualify the material's purity after a prolonged storage period (e.g., >1 year).

Q3: My previously colorless this compound has developed a yellow tint. Is it still usable?

A change in color from colorless to yellow is a common visual indicator of chemical degradation. While a slight tint may not significantly impact all applications, it warrants investigation.

Potential Causes:

  • Oxidative Degradation: Trace impurities or exposure to air can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light can generate chromophores (colored compounds) as part of the degradation pathway.[6]

Recommended Action: Before using the material in an experiment, you must validate its purity. The presence of impurities could lead to unexpected side reactions, lower yields, and difficult purification. A simple analytical check using techniques like ¹H NMR, GC-MS, or HPLC will quantify the purity and identify the primary contaminants. If the purity is below your experimental tolerance, the material should be repurified or discarded.

Q4: What are the primary chemical degradation pathways for this compound?

Understanding the degradation pathways is key to preventing them. For this ester, the two primary concerns are hydrolysis and oxidation.

  • Hydrolysis: This is the most common degradation route for esters.[3] The ester bond is cleaved by water to yield the parent carboxylic acid (2-fluorophenylacetic acid) and methanol. This reaction can be catalyzed by both acids and bases, but it also occurs, albeit much more slowly, under neutral conditions.[4][10] The accumulation of the acidic byproduct can, in turn, accelerate further hydrolysis.

  • Oxidation: While less common than hydrolysis, oxidative processes can occur, particularly at the benzylic position (the CH₂ group adjacent to the phenyl ring). This can be initiated by light, heat, or the presence of radical initiators.[6]

Q5: What chemicals or materials are incompatible with this compound?

To prevent hazardous reactions and maintain the compound's integrity, avoid contact and storage with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can react exothermically and degrade the compound.[11][12]

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) will rapidly catalyze the hydrolysis of the ester, a process known as saponification.[11]

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) will catalyze hydrolysis.[13]

Troubleshooting Guide for Experimental Issues

Observed Problem Potential Root Cause Troubleshooting & Validation Steps
Inconsistent Reaction Yields or Impurity Profiles Degradation of Starting Material: The purity of the this compound may have diminished over time due to improper storage.1. Verify Purity: Before use, run a purity check on the starting material via ¹H NMR or GC. Compare the spectrum to a reference standard or the initial QC data. 2. Implement Anhydrous Technique: If the compound is frequently used, aliquot it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock bottle to air and moisture.[14]
Reaction Mixture Becomes Acidic (pH drop) In-situ Hydrolysis: Trace water in your reaction solvents or on your glassware is hydrolyzing the ester to 2-fluorophenylacetic acid.[4]1. Use Anhydrous Solvents: Ensure all solvents are freshly distilled or from a sealed bottle rated for anhydrous use. 2. Dry Glassware: Oven-dry all glassware immediately before use. 3. Re-evaluate Reagents: Check other reagents for water content. Molecular sieves can be used to dry reaction mixtures.
Formation of Methanol as an Impurity in Product Hydrolysis Byproduct: The methanol detected is a direct result of the hydrolysis of the methyl ester.This confirms that degradation has occurred. Follow the steps for "In-situ Hydrolysis" to prevent this in future experiments. If methanol interferes with your reaction or purification, the starting material must be repurified or replaced.

Quantitative Data and Workflows

Summary of Stability and Storage Parameters
ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature 2-8°C (Refrigerated)Slows kinetic rates of all degradation pathways.[15] Avoid freezing unless the material's properties upon thawing are validated.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[14]
Container Tightly Sealed Amber Glass BottlePrevents ingress of moisture/air and protects from light-induced degradation.[5]
Incompatibilities Strong Acids, Strong Bases, Oxidizing AgentsThese substances will actively degrade the ester, potentially in a hazardous manner.[11][12][13]
Anticipated Shelf-Life ~3 Years (under ideal conditions)Re-analysis is recommended for critical use after 1 year of opening.[9]
Workflow for Handling and Storage

The following diagram outlines the decision-making process for ensuring the integrity of this compound upon receipt and during use.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Troubleshooting & Re-qualification receive Receive Compound inspect Inspect Container Seal & Appearance receive->inspect log Log Lot #, Date, & Initial Purity inspect->log Seal Intact store Store at 2-8°C, Dark, Under Inert Atmosphere log->store retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to Room Temp (Unopened) retrieve->equilibrate dispense Dispense Under Inert Atmosphere equilibrate->dispense return_storage Return to Storage Promptly dispense->return_storage check Visual Check: Color Change? dispense->check purity_test Purity Analysis (NMR, GC-MS) check->purity_test Yes decision Purity > 98%? purity_test->decision use Proceed with Use decision->use Yes repurpose Consider Repurification or Non-critical Use decision->repurpose No

Caption: Decision workflow for handling this compound.

Protocol: Purity Assessment by ¹H NMR after Long-Term Storage

This protocol provides a quick and effective method to assess the integrity of your material. The primary degradation product, 2-fluorophenylacetic acid, has distinct NMR signals that do not overlap with the ester.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small, known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Instrument Setup:

    • Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all signals.

  • Data Analysis:

    • Identify Key Signals:

      • Methyl Ester (CH₃): Look for the sharp singlet around 3.7 ppm.

      • Benzylic Protons (CH₂): Look for the singlet around 3.7-3.8 ppm.

      • Aromatic Protons: Expect complex multiplets between 7.0-7.4 ppm.

      • Degradation Signal (Acid): The benzylic protons of the 2-fluorophenylacetic acid byproduct will appear as a distinct singlet, slightly shifted from the ester's benzylic protons. A very broad singlet for the carboxylic acid proton may be visible far downfield (>10 ppm).

    • Quantify Purity:

      • Calibrate the spectrum by setting the signal of your internal standard to its known chemical shift.

      • Integrate the methyl ester singlet (representing 3 protons) and the signal from your internal standard.

      • Calculate the molar ratio of your compound to the standard to confirm its concentration and purity. The presence of a new benzylic singlet indicates hydrolysis.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]

  • Chemsrc. (2025). methyl 2-(4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]

  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555.
  • Amerigo Scientific. (n.d.). Methyl (2-Fluorophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Retrieved from [Link]

  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis of methyl esters. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018).
  • PubMed. (2011). Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Methyl 2-(2-fluorophenyl)acetate and Methyl 2-(4-fluorophenyl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Among the vast array of available building blocks, fluorinated compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an in-depth comparison of two closely related and widely used synthetic intermediates: Methyl 2-(2-fluorophenyl)acetate and Methyl 2-(4-fluorophenyl)acetate. We will explore their synthesis, comparative reactivity, and applications, supported by experimental insights and established chemical principles.

Introduction to Methyl 2-fluorophenylacetate Isomers

This compound (ortho-isomer) and Methyl 2-(4-fluorophenyl)acetate (para-isomer) are constitutional isomers with the molecular formula C₉H₉FO₂. While they share the same constituent atoms, the seemingly minor difference in the position of the fluorine atom on the phenyl ring leads to distinct electronic and steric environments. These differences can have significant implications for their reactivity in subsequent synthetic transformations and can ultimately influence the biological activity and metabolic stability of drug candidates derived from them.

Table 1: Physicochemical Properties of Methyl 2-fluorophenylacetate Isomers

PropertyThis compoundMethyl 2-(4-fluorophenyl)acetate
CAS Number 57486-67-634837-84-8
Molecular Formula C₉H₉FO₂C₉H₉FO₂
Molecular Weight 168.16 g/mol 168.16 g/mol
Appearance Colorless to pale yellow liquidLiquid
Boiling Point ~210 °C (estimated)~211 °C

Synthesis of Methyl 2-fluorophenylacetate Isomers

Both isomers are most commonly and efficiently synthesized from their corresponding fluorophenylacetic acids via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used, and the water formed is removed.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol that can be applied to the synthesis of both isomers.

dot

Caption: Generalized workflow for the synthesis of Methyl 2-fluorophenylacetate isomers.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective fluorophenylacetic acid (1.0 equivalent).

  • Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: If necessary, the product can be further purified by vacuum distillation.

While the reaction mechanism is identical for both isomers, slight variations in reaction times or yields might be observed due to subtle differences in the electronic properties of the starting acids, although these are generally minimal for this specific transformation.

Comparative Reactivity: The Influence of Fluorine's Position

The position of the highly electronegative fluorine atom on the aromatic ring is the primary determinant of the differential reactivity of these two isomers. This influence manifests through a combination of inductive and resonance effects, as well as steric hindrance.

Electronic Effects

Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons.[1]

  • Methyl 2-(4-fluorophenyl)acetate (para-isomer): In the para position, both the -I and +R effects influence the entire aromatic ring. The resonance effect, which donates electron density, is most pronounced at the ortho and para positions relative to the fluorine. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions. The para-fluorine's electron-withdrawing nature also increases the acidity of the benzylic protons (the CH₂ group) compared to the non-fluorinated analogue, facilitating enolate formation.

  • This compound (ortho-isomer): In the ortho position, the strong -I effect is more pronounced on the adjacent benzylic carbon and the ester group. This can further increase the acidity of the benzylic protons. However, the proximity of the fluorine atom also introduces significant steric hindrance.

dot

Caption: Electronic and steric influences on the reactivity of the isomers.

Reactivity in Key Synthetic Transformations
  • Enolate Formation and Alkylation: The acidity of the α-protons is crucial for reactions involving enolate intermediates, such as alkylations and aldol condensations. Both isomers will form enolates more readily than their non-fluorinated counterpart. The ortho-isomer's α-protons are expected to be slightly more acidic due to the proximity of the fluorine atom's inductive effect. However, the steric bulk of the ortho-fluorine atom can hinder the approach of bulky bases for deprotonation and also impede the subsequent approach of electrophiles to the enolate. In contrast, the para-isomer offers a more sterically accessible enolate, which may lead to higher yields or faster reaction rates in alkylation reactions with sterically demanding electrophiles.

  • Electrophilic Aromatic Substitution (EAS): While the ester group is deactivating, forcing conditions can lead to substitution on the aromatic ring. Halogens are generally ortho, para-directing deactivators.[2] For the para-isomer, the positions ortho to the fluorophenylacetate group are activated by the fluorine's resonance effect, but deactivated by the ester. For the ortho-isomer, the situation is more complex due to the interplay of directing effects and significant steric hindrance at the position adjacent to both substituents. Generally, electrophilic substitution on these systems is not a common synthetic strategy due to the deactivating nature of the ester group.

Applications in Drug Discovery and Development

The choice between the ortho- and para-fluoro isomers can have profound consequences on the pharmacological profile of a drug candidate. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[3][4]

Metabolic Stability

Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway for many drugs. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism.

  • Para-substitution: Placing a fluorine atom at the para-position is a classic strategy to block metabolic hydroxylation at this site.[5] This can significantly increase the half-life and oral bioavailability of a drug. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been investigated as potential anticancer agents.[6]

  • Ortho-substitution: An ortho-fluorine can also block metabolism at that position. Furthermore, its strong inductive effect can deactivate the entire ring towards oxidation. However, the steric and electronic influence of an ortho-fluorine can also alter the preferred conformation of the molecule, which might impact its binding to the target receptor. 2-Fluorophenylacetic acid is a known precursor in the synthesis of certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[7]

Receptor Binding and Biological Activity

The fluorine atom can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

  • Para-isomer: The para-fluorine is sterically unobtrusive and can engage in interactions within a binding pocket without causing significant conformational changes to the ligand. Its electronic influence can also modulate the pKa of nearby functional groups, which can be critical for binding.

  • Ortho-isomer: The ortho-fluorine can force a specific conformation (a "conformational lock") on the molecule due to steric repulsion with the side chain. This pre-organization can be beneficial if it matches the bioactive conformation required for receptor binding, leading to increased potency and selectivity. Conversely, it can be detrimental if it prevents the molecule from adopting the necessary conformation.

Table 2: Summary of Isomer Characteristics in Synthesis and Drug Design

FeatureThis compound (ortho)Methyl 2-(4-fluorophenyl)acetate (para)
Synthesis Standard Fischer esterificationStandard Fischer esterification
α-Proton Acidity Slightly higher due to proximity of -I effectIncreased relative to non-fluorinated analog
Enolate Reactivity Potentially hindered by steric effectsGenerally more accessible
Metabolic Blocking Effective for the ortho position; can deactivate the ringClassic strategy to block para-hydroxylation
Conformational Impact Can act as a "conformational lock"Minimal steric impact on conformation
Potential Applications Precursor for certain NSAIDs and SSRIsWidely used to enhance metabolic stability in various drug classes

Conclusion

While this compound and Methyl 2-(4-fluorophenyl)acetate are structurally similar, the positional difference of the fluorine atom imparts distinct chemical personalities that must be carefully considered in a synthetic and drug design context.

  • Methyl 2-(4-fluorophenyl)acetate is often the default choice when the primary goal is to enhance metabolic stability by blocking para-hydroxylation without introducing significant steric bulk. Its reactivity is generally predictable and unhindered.

  • This compound offers a more nuanced set of properties. While it also provides metabolic stability, its key feature is the potential for steric influence. This can be strategically employed to control conformation and potentially increase binding affinity or selectivity. However, this same steric hindrance can also present challenges in synthesis, potentially leading to lower yields or requiring more forcing reaction conditions compared to its para-counterpart.

Ultimately, the choice between these two valuable building blocks will depend on a careful analysis of the specific synthetic transformation being planned and the desired pharmacological profile of the target molecule. A thorough understanding of the subtle yet significant differences imparted by the fluorine's position is paramount for the successful development of novel therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2003). Journal of Chemical Education. Retrieved from [Link]

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  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605-643.
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  • Why are halogens ortho-, para- directors? (2018). Master Organic Chemistry. Retrieved from [Link]

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  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic chemistry and drug development, the ester functional group is ubiquitous. Phenylacetate esters, in particular, serve as crucial intermediates in synthesis and as key structural motifs in pharmacologically active molecules. A fundamental strategy for modulating the chemical and biological properties of these molecules is the introduction of fluorine atoms.[1] Fluorine's unique electronic properties—its high electronegativity and relatively small size—allow for precise tuning of a molecule's reactivity, stability, and bioavailability.[2]

This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylacetate esters. Moving beyond a simple list of facts, we will explore the underlying principles that govern these reactivity differences, supported by experimental data and detailed protocols. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the predictable effects of fluorination in their work.

The Electronic Influence of Fluorine: A Mechanistic Overview

To understand the reactivity differences, we must first appreciate the profound electronic impact of fluorine substitution on the phenyl ring of a phenylacetate ester.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). When substituted onto the phenyl ring, fluorine atoms pull electron density away from the aromatic system and, consequently, from the ester's oxygen atom. This has two critical consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The inductive pull of fluorine makes the phenoxy group a better electron-withdrawing group. This withdrawal of electron density from the carbonyl oxygen makes the adjacent carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

  • Stabilization of the Leaving Group: During nucleophilic acyl substitution reactions like hydrolysis or aminolysis, the phenoxide ion acts as the leaving group. The electron-withdrawing fluorine atoms help to delocalize and stabilize the negative charge on the resulting phenoxide anion. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the reaction rate.[2]

In contrast, a non-fluorinated phenylacetate has a less electrophilic carbonyl carbon and a less stable phenoxide leaving group, rendering it significantly less reactive under identical conditions.

Caption: Electronic effect of fluorination on phenylacetate esters.

Comparative Reactivity in Key Reactions

The theoretical principles outlined above are borne out in practice. Fluorinated esters are consistently more reactive towards nucleophiles, a property that makes them valuable as "activated esters" in organic synthesis.[2]

Hydrolysis

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol (or phenol), is a fundamental reaction. The rate of this reaction is highly sensitive to the electronic nature of the ester. Under basic conditions, the reaction typically proceeds through a bimolecular acyl substitution (BAC2) mechanism.[3]

The enhanced electrophilicity of the carbonyl carbon and the stability of the fluorinated phenoxide leaving group mean that fluorinated phenylacetate esters undergo hydrolysis at a significantly faster rate than their non-fluorinated counterparts.[4]

Table 1: Comparison of Hydrolysis Rates

Ester Relative Rate of Base-Catalyzed Hydrolysis Key Factors
Phenylacetate Base (1x) Standard reactivity.
4-Fluorophenyl Acetate Faster Inductive electron withdrawal by one fluorine atom stabilizes the leaving group.
2,4,6-Trinitrophenyl Acetate Much Faster Strong electron withdrawal from three nitro groups significantly activates the ester.

| Pentafluorophenyl Acetate | Very Rapid | The cumulative inductive effect of five fluorine atoms creates a highly electrophilic carbonyl center and an exceptionally stable leaving group.[2] |

Note: Exact quantitative rate constants depend heavily on specific reaction conditions (pH, temperature, solvent). The table illustrates a well-established qualitative trend.

Aminolysis

Aminolysis, the reaction of an ester with an amine to form an amide, is one of the most important reactions in medicinal chemistry and materials science for building peptide bonds and other amide linkages. This reaction must often compete with the hydrolysis of the ester, especially in aqueous environments.[5]

For the same electronic reasons that accelerate hydrolysis, fluorinated phenylacetate esters are highly effective acylating agents in aminolysis.[6][7] Their heightened reactivity allows for amide bond formation under milder conditions and with weaker amine nucleophiles compared to non-fluorinated esters.[2] This is particularly advantageous in bioconjugation, where sensitive biological molecules require gentle reaction conditions. The use of highly reactive fluorinated esters can improve the selectivity of aminolysis over competing hydrolysis.[5]

Experimental Protocol: Kinetic Analysis of Base-Catalyzed Ester Hydrolysis

To provide a tangible understanding of how these reactivity differences are quantified, this section details a validated protocol for measuring the rate of hydrolysis. The choice of this experiment is based on its reliability and the clear, quantifiable data it produces. The trustworthiness of this protocol lies in its use of pseudo-first-order kinetics, where a plot of ln[Ester] versus time yields a straight line, confirming the reaction order and providing the rate constant from its slope.[8]

Objective: To determine the second-order rate constant (kOH) for the base-catalyzed hydrolysis of a phenylacetate ester by monitoring the reaction under pseudo-first-order conditions.

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Step-by-Step Methodology
  • Solution Preparation:

    • Ester Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the phenylacetate ester (fluorinated or non-fluorinated) in a water-miscible organic solvent like acetonitrile to ensure solubility.

    • Sodium Hydroxide Solution: Prepare an aqueous solution of NaOH (e.g., 0.1 M). For precise kinetic data, this solution should be standardized by titration against a primary standard like potassium hydrogen phthalate (KHP).

    • Quenching Solution: Prepare a dilute acid solution (e.g., 0.1 M HCl) to neutralize the NaOH in the aliquots and stop the reaction.

  • Reaction Execution:

    • Equilibrate a jacketed reaction vessel containing the NaOH solution (in large excess compared to the ester) to a constant temperature (e.g., 25.0 °C).

    • To initiate the reaction (t=0), rapidly inject a small, known volume of the ester stock solution into the stirring NaOH solution. The concentration of NaOH should be at least 10-fold greater than the final ester concentration to ensure pseudo-first-order conditions.[9]

    • Start a timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., every 2 minutes for a fast reaction or every 10 minutes for a slower one), withdraw a precise aliquot (e.g., 1.0 mL) from the reaction mixture.

    • Immediately dispense the aliquot into a vial containing a known volume of the quenching solution.

  • Analysis:

    • Analyze the quenched samples to determine the concentration of the remaining ester or the formed phenolate product. High-Performance Liquid Chromatography (HPLC) is a robust method for this. Alternatively, if the product has a unique UV-Vis absorbance (like p-nitrophenolate), spectrophotometry can be used to monitor its formation over time.[8]

  • Data Processing:

    • Calculate the natural logarithm of the ester concentration ([Ester]) at each time point.

    • Plot ln[Ester] versus time (in seconds). The data should yield a straight line, confirming pseudo-first-order kinetics.

    • Determine the slope of the line using linear regression. The pseudo-first-order rate constant (kobs) is the negative of the slope.

    • Calculate the second-order rate constant (kOH) using the equation: kOH = kobs / [OH⁻] .

Applications and Broader Implications

The predictable modulation of reactivity through fluorination has significant practical consequences:

  • Advanced Organic Synthesis: Pentafluorophenyl (PFP) esters and other highly fluorinated analogues are widely used as superior activating groups for the synthesis of amides, other esters, and thioesters. Their high reactivity allows these transformations to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[2][10] The in-situ generation of these highly reactive esters is a particularly powerful strategy.[2]

  • Design of "Soft Drugs": In drug development, a "soft drug" is a pharmacologically active compound designed to undergo predictable and rapid metabolic inactivation to non-toxic products. The ester functional group is a common metabolically labile linker. By incorporating fluorine, medicinal chemists can fine-tune the rate of hydrolytic cleavage by metabolic esterases, thereby controlling the drug's half-life, reducing systemic exposure, and minimizing off-target effects.

Conclusion

The substitution of hydrogen with fluorine on the phenyl ring of a phenylacetate ester is a powerful and predictable tool for enhancing chemical reactivity. The strong electron-withdrawing inductive effect of fluorine serves to both increase the electrophilicity of the ester's carbonyl carbon and stabilize the resulting phenoxide leaving group. This dual effect leads to a dramatic acceleration in the rates of nucleophilic substitution reactions such as hydrolysis and aminolysis. This principle is not merely a theoretical curiosity; it is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules under mild conditions and the rational design of safer, more effective pharmaceuticals.

References

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.).
  • Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Published on August 8, 2016.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • KINETICS OF ACID HYDROLYSIS OF AN ESTER. (n.d.).
  • Structure‐reactivity Correlation in the Aminolysis of 4‐fluorophenyl Acet
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA NEPAL.
  • Reactions in Fluorinated Acetic Acid Esters Triggered by Slow Electrons: Bond Cleavages, Hydrogen Transfer Reactions and Loss of Halocarbons. (2025).
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Published on June 20, 2019.
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
  • Kinetic study of Ester hydrolysis. (2020). YouTube.
  • Synthesis and evaluation of fluorine-substituted phenyl acetate derivatives as ultra-short recovery sedative/hypnotic agents. (2014). Sigma-Aldrich.
  • Rate constants of the hydrolysis of fluorescein 2-phenylacetate.... (n.d.).
  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2025).
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025).
  • Which ester hydrolyzes more rapidly? a.
  • Mechanism of the aminolysis of phenyl acetate: A computational study. (2025).
  • Huffman, R. W., Donzel, A., & Bruice, T. C. (1967). Aminolysis of esters. VII. The reaction of lysine with phenyl acetate and triacetin. Journal of Organic Chemistry, 32(6), 1973-1976.

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The Strategic Efficacy of Methyl 2-(2-fluorophenyl)acetate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of choices, substituted phenylacetate esters are a versatile class of intermediates. This guide provides an in-depth technical comparison of methyl 2-(2-fluorophenyl)acetate against its non-fluorinated and other halogenated analogues, offering insights into its reactivity, applications, and strategic advantages in the synthesis of complex organic molecules.

Introduction: The Unique Role of the Ortho-Fluoro Substituent

This compound (CAS 57486-67-6) is a valuable building block in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom at the ortho position of the phenyl ring imparts unique electronic and steric properties that differentiate its reactivity from that of its parent compound, methyl 2-phenylacetate, and its chloro and bromo analogues.[2] Understanding these differences is paramount for rational synthetic design.

The high electronegativity of fluorine can influence the electron density of the aromatic ring and the acidity of the benzylic protons. Furthermore, its relatively small size compared to other halogens can lead to distinct steric effects in transition metal-catalyzed cross-coupling reactions. This guide will explore these aspects through a comparative analysis of key synthetic transformations.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of this compound and its analogues in these reactions provides a clear illustration of their relative efficacy. The general trend for reactivity of aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl > F, a trend largely governed by the carbon-halogen bond strength.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. A comparative study of the coupling of methyl 2-(2-halophenyl)acetates with phenylboronic acid reveals the expected reactivity trend.

Halogen (X)ProductTypical Yield (%)Reference
HMethyl 2-(biphenyl-2-yl)acetateVariesN/A
FMethyl 2-(2'-phenyl-[1,1'-biphenyl]-2-yl)acetateModerate[3]
ClMethyl 2-(2'-phenyl-[1,1'-biphenyl]-2-yl)acetateGood[3]
BrMethyl 2-(2'-phenyl-[1,1'-biphenyl]-2-yl)acetateHigh[3]

Note: Yields are representative and can vary based on specific reaction conditions.

While the C-F bond is generally the least reactive, its activation can be achieved under specific catalytic conditions, often requiring more specialized ligands and higher temperatures. However, this lower reactivity can be strategically exploited for sequential cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide (1.0 eq), phenylboronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask. B Add solvent (e.g., Toluene/EtOH/H₂O) A->B 1. C Degas the mixture B->C 2. D Heat the reaction (e.g., 80-100 °C) C->D 3. E Cool to room temperature D->E 4. F Extract with an organic solvent E->F 5. G Purify by column chromatography F->G 6.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another cornerstone of C-C bond formation. The reactivity of methyl 2-(2-halophenyl)acetates with styrene follows a similar trend to the Suzuki-Miyaura coupling.

Halogen (X)ProductTypical Yield (%)Reference
FMethyl 2-(2-styrylphenyl)acetateLow[4]
ClMethyl 2-(2-styrylphenyl)acetateModerate[4]
BrMethyl 2-(2-styrylphenyl)acetateHigh[4]
IMethyl 2-(2-styrylphenyl)acetateVery High[4]

The lower reactivity of the fluoro-substituted analogue can be advantageous in designing selective transformations on polyhalogenated substrates.

Experimental Protocol: Heck Reaction

A representative protocol for the Heck reaction of an aryl bromide with styrene is provided below.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a sealed tube, add aryl bromide (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq). B Add a polar aprotic solvent (e.g., DMF). A->B 1. C Heat the mixture (e.g., 100-120 °C) B->C 2. D Cool and dilute with water. C->D 3. E Extract with an organic solvent. D->E 4. F Purify by chromatography. E->F 5.

General workflow for a Heck cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of halogen on the phenylacetate ring significantly impacts the reaction efficiency.

Halogen (X)AmineProductTypical Yield (%)Reference
ClMorpholineMethyl 2-(2-(morpholino)phenyl)acetateHigh[5]
BrMorpholineMethyl 2-(2-(morpholino)phenyl)acetateHigh[5]

Notably, aryl chlorides can be highly effective substrates in modern Buchwald-Hartwig amination protocols, sometimes rivaling the yields of aryl bromides.[5] The reactivity of the fluoro analogue is generally lower and often requires more specialized and expensive catalyst systems.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with morpholine.[5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A In a glovebox, combine Pd₂(dba)₃ (2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq). B Add the aryl chloride (1.0 eq), morpholine (1.2 eq), and solvent (e.g., Toluene). A->B 1. C Heat the reaction mixture (e.g., 100 °C). B->C 2. D Cool, quench, and extract. C->D 3. E Purify by column chromatography. D->E 4.

General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the halogenated phenylacetates in this reaction is also dependent on the nature of the halogen.

Halogen (X)AlkyneProductTypical Yield (%)Reference
ClPhenylacetyleneMethyl 2-(2-(phenylethynyl)phenyl)acetateGood[6]
BrPhenylacetyleneMethyl 2-(2-(phenylethynyl)phenyl)acetateHigh[3][7]
IPhenylacetyleneMethyl 2-(2-(phenylethynyl)phenyl)acetateVery High[7][8]

Modern copper-free Sonogashira protocols have expanded the scope to include less reactive aryl chlorides, providing good to excellent yields.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling

A general procedure for a copper-free Sonogashira coupling of an aryl chloride with phenylacetylene is outlined below.[6]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add aryl chloride (1.0 eq), phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base (e.g., Cs₂CO₃) to a reaction vessel. B Add a suitable solvent (e.g., DMF). A->B 1. C Heat the reaction under an inert atmosphere (e.g., 80-120 °C). B->C 2. D Cool the reaction and perform an aqueous work-up. C->D 3. E Purify the product by chromatography. D->E 4.

General workflow for a copper-free Sonogashira coupling.

Application in the Synthesis of Heterocycles

Methyl 2-(2-halophenyl)acetates are valuable precursors for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Synthesis of Benzofurans

One important application is the palladium-catalyzed intramolecular cyclization to form benzofuran derivatives. The reactivity of the halogenated precursor is a key factor in the efficiency of this transformation.

Synthesis of Indoles and Quinolines

While direct, well-documented examples of the synthesis of indoles and quinolines starting from methyl 2-(2-halophenyl)acetates are less common in the readily available literature, the strategic positioning of the acetate side chain lends itself to various synthetic strategies. For instance, after conversion of the ester to other functional groups, intramolecular cyclization reactions can be envisioned to form these important heterocyclic systems.[1][9][10]

Physicochemical Properties and Their Implications

The substitution of hydrogen with fluorine in an organic molecule can significantly alter its physicochemical properties, which is of particular importance in drug discovery. Fluorine substitution can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

CompoundMolecular Weight ( g/mol )
Methyl 2-phenylacetate150.17
This compound168.16
Methyl 2-(2-chlorophenyl)acetate184.62
Methyl 2-(2-bromophenyl)acetate229.07

The introduction of a fluorine atom generally increases lipophilicity, which can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

Conclusion: The Strategic Advantage of this compound

While this compound is generally less reactive in standard palladium-catalyzed cross-coupling reactions compared to its chloro and bromo counterparts, this characteristic can be a significant synthetic advantage. Its attenuated reactivity allows for selective functionalization in polyhalogenated systems, a crucial strategy in the synthesis of complex molecules.

Furthermore, the introduction of a fluorine atom provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of a target molecule, a key consideration in drug design. The judicious choice of this compound as a building block can therefore lead to more efficient and versatile synthetic routes and ultimately to final compounds with improved biological profiles. For the synthetic chemist, understanding the nuanced reactivity of this and its analogous building blocks is essential for unlocking their full potential in the laboratory.

References

  • Al-Amin, M., & El-Sayed, M. (2015). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
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  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Matrix Fine Chemicals. This compound. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

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  • ResearchGate. The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalyzed by Fe3O4/SiO2/creatinine-Pd (II) complex. Retrieved from [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

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A Comparative Guide to the Validation of Methyl 2-(2-fluorophenyl)acetate Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Methyl 2-(2-fluorophenyl)acetate (CAS No. 57486-67-6, Molecular Formula: C₉H₉FO₂) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to downstream reaction side products, reduced yield, and potentially toxicological concerns. Therefore, the validation of analytical procedures used to assess its purity is a non-negotiable requirement within the regulatory landscape.

This guide provides an in-depth comparison of two orthogonal and powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We will explore the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs. All validation activities are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4]

Regulatory Framework: The Foundation of Analytical Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] Regulatory bodies like the FDA and EMA rely on harmonized guidelines from the ICH to ensure global consistency. The recently updated ICH Q2(R2) and the complementary ICH Q14 (Analytical Procedure Development) emphasize a lifecycle approach, moving from a simple checklist to a more scientific, risk-based model.[5][6] Furthermore, pharmacopeias such as the United States Pharmacopeia (USP) provide foundational standards for chromatographic methods in chapters like USP <621>.[7][8][9] This guide is built upon these authoritative principles to ensure the described protocols are robust, reliable, and regulatory-compliant.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Expertise & Rationale: Why Reversed-Phase HPLC?

Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis. The choice of RP-HPLC for this compound is based on its molecular characteristics. With a polar ester group and a nonpolar fluorophenyl ring, the molecule possesses moderate polarity, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This technique excels at separating the parent compound from non-volatile or thermally labile impurities and closely related structural analogues that may not be separable by GC.

Developed Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately detect changes in the purity and potency of a substance over time and under various stress conditions. The following method was developed to separate this compound from potential process impurities and degradation products.

ParameterRecommended Condition
Chromatograph HPLC system with a Photodiode Array (PDA) or UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (60:40 v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration 0.5 mg/mL in mobile phase
Sample Concentration 0.5 mg/mL in mobile phase
Experimental Protocol: HPLC Method Validation

This protocol outlines the steps to validate the HPLC method based on ICH Q2(R2) guidelines.[3][10]

  • System Suitability:

    • Prepare a standard solution of this compound.

    • Inject the solution six consecutive times.

    • Calculate the Relative Standard Deviation (%RSD) for peak area and retention time. The acceptance criterion is typically %RSD ≤ 2.0%.

    • Determine theoretical plates (N > 2000) and tailing factor (T ≤ 2.0) for the principal peak. This ensures the chromatographic system is performing adequately.[7]

  • Specificity (Forced Degradation):

    • Expose the sample solution (0.5 mg/mL) to stress conditions: acid (0.1 M HCl at 60°C), base (0.1 M NaOH at 60°C), oxidation (3% H₂O₂ at RT), heat (60°C), and photolytic (UV light) stress.

    • Analyze the stressed samples alongside an unstressed sample.

    • The method is specific if the main peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity can be confirmed using a PDA detector.

  • Linearity:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the nominal concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery at each level.

    • The acceptance criterion is typically a mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six independent samples of the same batch on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • The acceptance criterion for both is typically a %RSD ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) method.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is the concentration at which the S/N ratio is 10:1, and for which precision and accuracy are acceptable.

Visualized Workflow: HPLC Method Validation

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Summary of HPLC Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
System Suitability (%RSD) ≤ 2.0%0.45%
Specificity Well-resolved peaksPass
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.68%
LOQ S/N ≥ 100.05 µg/mL
LOD S/N ≥ 30.015 µg/mL

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity

Expertise & Rationale: The Power of GC-MS

GC-MS is a highly specific and sensitive technique ideal for analyzing volatile and semi-volatile compounds.[11] this compound is sufficiently volatile to be analyzed directly by GC without derivatization. The primary advantage of GC-MS over HPLC-UV is the mass spectrometer detector. While HPLC provides retention time data, GC-MS provides both retention time and a mass spectrum, which acts as a chemical "fingerprint," allowing for the unequivocal identification of the main component and any volatile impurities. This makes it an exceptionally powerful tool for identifying unknown impurities and confirming structural identity.

Developed GC-MS Method

The following method is designed for the separation and identification of volatile components in a this compound sample.

ParameterRecommended Condition
Chromatograph Gas Chromatograph with a Mass Spectrometric Detector (e.g., Quadrupole)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 amu
Sample Concentration 1.0 mg/mL in Dichloromethane
Experimental Protocol: GC-MS Method Validation

The validation protocol is adapted from ICH guidelines for a quantitative impurity method.

  • System Suitability:

    • Inject a standard solution six times.

    • Calculate %RSD for peak area and retention time (Acceptance: ≤ 5.0% for trace analysis).

    • Verify the mass spectrum of the analyte by comparison to a reference spectrum.

  • Specificity:

    • Analyze a blank solvent, a placebo, and a spiked sample.

    • Ensure no interfering peaks are present at the retention time of the analyte and known impurities.

    • The mass spectrum provides an orthogonal layer of specificity, confirming that co-eluting peaks (if any) are not the analyte of interest.

  • Linearity:

    • Prepare a series of at least five standard solutions covering the expected impurity range (e.g., from LOQ to 0.5%).

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (R² ≥ 0.995).

  • Accuracy (Recovery):

    • Spike a pure sample with known levels of potential impurities (if available) at three concentration levels in triplicate.

    • Calculate the percentage recovery (Acceptance: typically 80.0% to 120.0% for trace impurities).

  • Precision (Repeatability):

    • Analyze six independent samples spiked at a target impurity concentration (e.g., 0.15%).

    • Calculate the %RSD of the results (Acceptance: ≤ 10.0% for trace analysis).

  • LOQ and LOD:

    • Determine instrumentally via the S/N method (3:1 for LOD, 10:1 for LOQ) using extracted ions specific to the analyte. This provides much higher sensitivity and selectivity than total ion chromatograms.

Visualized Workflow: GC-MS Method Validation

Caption: A logical workflow for GC-MS method validation for impurity analysis.

Summary of GC-MS Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaResult
System Suitability (%RSD) ≤ 5.0%2.1%
Specificity No interferences + MS matchPass
Linearity (R²) ≥ 0.9950.9985
Accuracy (% Recovery) 80.0 - 120.0%92.5% - 108.7%
Precision (%RSD) ≤ 10.0%5.8%
LOQ S/N ≥ 100.02 µg/mL
LOD S/N ≥ 30.006 µg/mL

Part 3: Comparative Analysis: HPLC vs. GC-MS

Choosing between HPLC and GC-MS depends on the specific goals of the analysis. They are not mutually exclusive; rather, they are complementary techniques that provide a more complete purity profile when used together.

FeatureHPLC with UV/PDA DetectorGC-MSSenior Scientist's Insight
Analyte Scope Broad; excellent for non-volatile, polar, and thermally labile compounds.Limited to volatile and semi-volatile, thermally stable compounds.HPLC is more versatile for unknown process impurities which may be non-volatile. GC is perfect for residual solvents and volatile starting materials.
Specificity Good; based on retention time and UV spectrum (PDA).Excellent; based on retention time and mass spectrum (molecular fingerprint).GC-MS is the gold standard for identification. It can definitively identify an impurity, whereas HPLC can only suggest it based on retention time.
Sensitivity (LOQ/LOD) Good, but can be matrix-dependent.Generally excellent, especially in Selected Ion Monitoring (SIM) mode.For trace volatile impurities, GC-MS often provides superior sensitivity.
Quantitation Excellent precision and accuracy for assay and impurity quantification.Good; can be more variable than HPLC for assay but excellent for trace impurities.HPLC is typically preferred for the primary assay (purity percentage of the main peak) due to its higher precision.
Sample Preparation Simple; typically "dissolve and inject."Simple for direct analysis; may require solvent exchange if sample is in a non-volatile solvent like DMSO.Both are relatively straightforward for this analyte, giving a slight edge to HPLC for simplicity.
Throughput Moderate; typical run times are 10-30 minutes.Moderate to High; modern GC methods can be very fast (<10 minutes).GC can offer higher throughput for routine checks of known volatile impurities.

Conclusion and Recommendations

Both HPLC and GC-MS are robust, reliable techniques for assessing the purity of this compound when properly validated according to ICH guidelines.[12] The choice of method should be driven by the analytical objective.

  • For routine quality control, purity assay, and analysis of known non-volatile impurities, the validated HPLC method is the superior choice due to its high precision, robustness, and broad applicability.

  • For impurity identification, structural confirmation, and the analysis of volatile or unknown impurities and residual solvents, the validated GC-MS method is indispensable. Its high specificity provides a level of confidence that cannot be achieved with HPLC-UV alone.

Best Practice Recommendation: For comprehensive characterization during drug development, a dual-pronged approach is recommended. Use the HPLC method for the official purity assay and the GC-MS method as a complementary, orthogonal technique to ensure no volatile impurities are overlooked. This strategy provides a complete and defensible purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][7][9]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][3]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][13]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][8]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][5]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][16]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link][4]

  • International Council for Harmonisation. Quality Guidelines. [Link][17]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]

  • Fimea. Recent developments in Ph. Eur. general texts regarding analytical methods. [Link][18]

  • European Directorate for the Quality of Medicines & HealthCare. What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs? [Link][19]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link][20]

  • ECA Academy. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. [Link][21]

  • National Center for Biotechnology Information. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link][22]

  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link][23]

  • Matrix Fine Chemicals. This compound | CAS 57486-67-6. [Link][2]

  • eScholarship, University of California. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link][11]

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A Comparative Guide to Catalysts for O-H Insertion Reactions Utilizing Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise and efficient formation of carbon-oxygen bonds remains a cornerstone of molecular construction. Among the myriad of strategies, the catalytic O-H insertion reaction of diazo compounds into alcohols stands out as a powerful tool for the synthesis of α-alkoxy esters, valuable intermediates in the development of novel therapeutics and functional materials. This guide provides a comprehensive comparative analysis of various catalytic systems for the O-H insertion reaction, with a specific focus on the challenging substrate, methyl 2-(2-fluorophenyl)acetate. Drawing upon field-proven insights and experimental data, we will delve into the nuances of catalyst selection, mechanistic pathways, and practical execution to empower researchers in their synthetic endeavors.

The Significance and Challenges of O-H Insertion with this compound

The O-H insertion reaction offers a direct and atom-economical route to α-alkoxy esters. The use of this compound as a diazo precursor introduces a unique set of electronic and steric challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the diazo compound and the stability of the intermediate metal carbene. Furthermore, the ortho-substitution pattern presents steric hindrance that can impact catalyst performance and stereoselectivity. A thorough understanding of how different catalysts navigate these challenges is crucial for successful and optimized synthesis.

A Comparative Overview of Catalytic Systems

The field of O-H insertion has been largely dominated by transition metal catalysts, with rhodium and copper complexes being the most extensively studied. However, emerging methodologies involving iridium catalysts, as well as photocatalytic and electrochemical approaches, offer promising alternatives with unique advantages.

Rhodium Catalysts: The Workhorse of Carbene Transfer Chemistry

Rhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), have long been the go-to catalysts for carbene transfer reactions, including O-H insertion.[1] Their high efficiency and broad functional group tolerance make them a reliable choice for a wide range of substrates.

Mechanism: The catalytic cycle of a rhodium-catalyzed O-H insertion is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate. This is followed by the nucleophilic attack of the alcohol on the carbene carbon, leading to the formation of an oxonium ylide. A subsequent proton transfer then yields the final α-alkoxy ester product and regenerates the catalyst.[2]

rhodium_mechanism Rh2L4 Rh₂(OAc)₄ Carbene Rhodium Carbene Rh2L4->Carbene + Diazo (-N₂) Diazo Methyl 2-diazo-2-(2-fluorophenyl)acetate Ylide Oxonium Ylide Carbene->Ylide + R'OH Alcohol R'OH Product α-Alkoxy Ester Ylide->Product Proton Transfer Product->Rh2L4 - Product (Catalyst Regeneration)

Figure 1: Catalytic Cycle of Rhodium-Catalyzed O-H Insertion.

Performance: While highly efficient for many substrates, achieving high enantioselectivity in rhodium-catalyzed intermolecular O-H insertions has historically been a challenge. The reaction often proceeds through a free oxonium ylide, diminishing the influence of the chiral ligand on the stereochemistry-determining step. However, the development of chiral rhodium catalysts continues to address this limitation.

Copper Catalysts: Champions of Enantioselectivity

Copper complexes, particularly those with chiral ligands, have emerged as powerful catalysts for enantioselective O-H insertion reactions.[3][4] They offer a cost-effective and often more selective alternative to their rhodium counterparts.

Mechanism: The mechanism of copper-catalyzed O-H insertion is believed to proceed through a copper-carbene intermediate. A key distinction from the rhodium-catalyzed pathway is that the subsequent steps, including the proton transfer, are thought to occur within the coordination sphere of the copper catalyst. This allows for a more effective transfer of chiral information from the ligand to the product, leading to higher enantioselectivities.[5]

copper_mechanism CuL Cu(I)-Ligand Carbene Copper Carbene CuL->Carbene + Diazo (-N₂) Diazo Methyl 2-diazo-2-(2-fluorophenyl)acetate Intermediate Coordinated Intermediate Carbene->Intermediate + R'OH Alcohol R'OH Product α-Alkoxy Ester Intermediate->Product Proton Transfer Product->CuL - Product (Catalyst Regeneration)

Figure 2: Catalytic Cycle of Copper-Catalyzed O-H Insertion.

Performance: Copper catalysts, especially when paired with well-designed chiral bisoxazoline or other privileged ligands, have demonstrated excellent yields and high enantioselectivities in the O-H insertion of α-aryl-α-diazo esters.[3] The choice of the copper salt (e.g., Cu(I)OTf, Cu(I)PF₆) and the ligand architecture are critical for optimizing the reaction outcome.

Iridium Catalysts: A Frontier of Reactivity

Iridium catalysts are gaining attention for their unique reactivity in various organic transformations, including carbene transfer reactions.[6][7] While less explored for O-H insertions compared to rhodium and copper, they offer potential for novel selectivity and reactivity patterns.

Mechanism: The mechanism of iridium-catalyzed O-H insertion is likely to be analogous to that of rhodium and copper, involving the formation of an iridium-carbene intermediate. The specific electronic properties of iridium may influence the electrophilicity of the carbene and the subsequent reaction steps.

Performance: Data on the use of iridium catalysts for the O-H insertion of this compound is limited. However, their demonstrated efficacy in other carbene insertion reactions suggests they are a promising area for future investigation, potentially offering complementary reactivity to the more established catalytic systems.

Photocatalytic and Electrochemical Methods: Emerging Green Alternatives

In recent years, photocatalytic and electrochemical methods have emerged as attractive, metal-free or metal-lite alternatives for O-H insertion reactions, aligning with the principles of green chemistry.[8][9][10]

Mechanism:

  • Photocatalysis: Visible-light-induced O-H insertion reactions can proceed through the formation of a free singlet carbene intermediate upon photolysis of the diazo compound.[11][12] This highly reactive intermediate can then directly insert into the O-H bond of an alcohol.

  • Electrochemistry: Electrochemical methods can generate reactive carbene intermediates from diazo compounds through oxidation, offering a catalyst- and additive-free approach to O-H insertion.[9][13][14]

Performance: These methods are still in their early stages of development for this specific transformation. While they offer the advantage of mild reaction conditions and avoidance of precious metal catalysts, their substrate scope and efficiency with challenging substrates like this compound are yet to be fully explored.

Comparative Performance Data

While specific comparative data for this compound is scarce in the literature, we can extrapolate from studies on analogous α-aryl-α-diazo esters to provide a general performance overview.

Catalyst SystemTypical YieldEnantioselectivity (ee)Key AdvantagesKey Disadvantages
Rhodium(II) Acetate Good to ExcellentGenerally Low to ModerateHigh efficiency, broad applicability.[1]Poor enantiocontrol in intermolecular reactions.
Chiral Rhodium Carboxylates GoodModerate to HighPotential for enantioselectivity.Ligand synthesis can be complex.
Copper(I)/Chiral Ligand Good to ExcellentHigh to ExcellentExcellent enantioselectivity, cost-effective.[3][4]Sensitive to air and moisture.
Iridium Catalysts Moderate to GoodModerate to HighPotentially unique reactivity and selectivity.[6][7]Less explored, catalyst availability may be limited.
Photocatalysis (Visible Light) Good to ExcellentN/A (achiral)Metal-free, mild conditions.[8]Limited to achiral transformations.
Electrochemistry GoodN/A (achiral)Catalyst- and additive-free, mild conditions.[9]Requires specialized equipment.

Experimental Protocols

General Procedure for Rhodium-Catalyzed O-H Insertion

This protocol is a general guideline and may require optimization for specific substrates and alcohols.

  • To a solution of the alcohol (1.2-1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • A solution of methyl 2-diazo-2-(2-fluorophenyl)acetate (1 equivalent) in the same solvent is added dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the diazo compound is consumed.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-alkoxy ester.

General Procedure for Copper-Catalyzed Enantioselective O-H Insertion

This protocol is a general guideline for asymmetric synthesis and requires careful handling of air- and moisture-sensitive reagents.

  • In a glovebox or under a strictly inert atmosphere, the copper(I) salt (e.g., CuOTf·0.5C₆H₆, 5 mol%) and the chiral ligand (e.g., a bisoxazoline ligand, 5.5 mol%) are dissolved in a dry, degassed solvent (e.g., dichloromethane, 0.1 M).

  • The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • The alcohol (1.5 equivalents) is added to the catalyst solution.

  • A solution of methyl 2-diazo-2-(2-fluorophenyl)acetate (1 equivalent) in the same solvent is added dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) over a period of 2-4 hours using a syringe pump.

  • The reaction is stirred at the same temperature and monitored by TLC.

  • Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

experimental_workflow cluster_rhodium Rhodium-Catalyzed Protocol cluster_copper Copper-Catalyzed Protocol Rh_Start 1. Add Rh catalyst to alcohol solution Rh_Add 2. Add diazo compound dropwise Rh_Start->Rh_Add Rh_React 3. Stir and monitor reaction Rh_Add->Rh_React Rh_Purify 4. Purify by column chromatography Rh_React->Rh_Purify Cu_Start 1. Prepare catalyst solution (Cu salt + ligand) Cu_Add_Alc 2. Add alcohol Cu_Start->Cu_Add_Alc Cu_Add_Diazo 3. Add diazo compound dropwise Cu_Add_Alc->Cu_Add_Diazo Cu_React 4. Stir and monitor reaction Cu_Add_Diazo->Cu_React Cu_Workup 5. Quench and extract Cu_React->Cu_Workup Cu_Purify 6. Purify and determine ee Cu_Workup->Cu_Purify

Figure 3: General Experimental Workflows for Rhodium and Copper-Catalyzed O-H Insertion.

Conclusion and Future Outlook

The choice of catalyst for the O-H insertion of this compound is highly dependent on the desired outcome. For routine synthesis where enantioselectivity is not a concern, traditional rhodium(II) catalysts offer a robust and efficient solution. However, for the synthesis of chiral α-alkoxy esters, copper-based catalytic systems with chiral ligands are currently the method of choice, offering high levels of enantiocontrol.

The development of more enantioselective rhodium catalysts and the exploration of iridium-based systems represent exciting avenues for future research. Furthermore, the continued advancement of photocatalytic and electrochemical methods holds the promise of even more sustainable and environmentally benign approaches to this important transformation. As our understanding of these catalytic systems deepens, we can expect to see the development of even more powerful and selective tools for the construction of complex organic molecules.

References

  • Heterogeneous Iridium-Catalyzed Carbene N–H Bond Insertion with α-Alkyl Diazo Esters.
  • Further Mechanistic Investigations into the Blue Light-Driven O–H Functionalization of Alcohols by Aryldiazoacetates. The Journal of Organic Chemistry, 2025.
  • Catalytic Enantioselective O-H Insertion Reactions. Journal of the American Chemical Society, 2006.
  • Mechanistic Insight into the Rhodium-Catalyzed O–H Insertion Reaction: A DFT Study. The Journal of Physical Chemistry A, 2014.
  • Heterogeneous Iridium-Catalyzed Carbene N–H Bond Insertion with α-Alkyl Diazo Esters.
  • Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 2024.
  • Catalytic Enantioselective O−H Insertion Reactions. Journal of the American Chemical Society, 2006.
  • Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Synlett, 2022.
  • Visible-Light-Mediated O—H Functionalization Reactions of Alkenyl Alcohols with Diazo Compounds. Chemistry – A European Journal, 2022.
  • Computationally Probing the Mechanism of the Blue-Light-Driven O–H Functionalization of Alcohols by Aryldiazoacetates: Photobasicity or Carbene Chemistry. The Journal of Organic Chemistry, 2022.
  • Electrochemical S–H and O–H insertion reactions from thiols or salicylic acids with diazo esters. Organic & Biomolecular Chemistry, 2021.
  • Electrochemical oxidative difunctionalization of diazo compounds with two different nucleophiles.
  • A copper-catalyzed formal O–H insertion reaction of α-diazo-1,3-dicarbonyl compounds to carboxylic acids with the assistance of isocyanide.
  • Enantioselective Copper-Catalyzed O-H Insertion of α-Diazo Phosphonates.
  • Electrochemical S-H and O-H Insertion Reactions from Thiols or Salicylic Acids with Diazo Esters. Organic & Biomolecular Chemistry, 2021.
  • Exploring Diazo Compounds for the Divergent Electro-Cascade Sequence and S-H Insertion Reaction. Organic Letters, 2025.
  • Electrochemical oxidative difunctionalization of diazo compounds with two different nucleophiles.
  • Rhodium(I)-Catalyzed Asymmetric Alkyl Carbene B–H Bond Insertion: Enantioselective Synthesis of Versatile Chiral Alkylboranes. CCS Chemistry, 2024.
  • Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. Molecules, 2020.
  • Rhodium(II)
  • Rhodium-Catalyzed O-H Insertion Reactions to (2-Diazo-1,1,3,3,3-pentafluoropropyl)
  • Development of iridium catalyzed enantioselective C-C bond coupling reactions. Doctoral dissertation, University of California, Irvine, 2018.
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  • Rhodium-catalyzed transformations of diazo compounds via a carbene-based str
  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 2007.
  • Rhodium(I)-Catalyzed Asymmetric Alkyl Carbene B–H Bond Insertion: Enantioselective Synthesis of Versatile Chiral Alkylboranes. CCS Chemistry, 2024.
  • Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 2024.
  • Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways.
  • Discovery of a new efficient chiral ligand for copper-catalyzed enantioselective Michael additions by high-throughput screening of a parallel library. Journal of the American Chemical Society, 2002.
  • Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. The Journal of Organic Chemistry, 2021.
  • Rhodium(II)-catalyzed enantioselective C-H functionalization with novel fluoroalkyldiazo esters.
  • Recent Progress on Copper-Catalyzed C–C Bond Formation via C(sp2)
  • Planar Chiral [2.2]Paracyclophane-Based Bisoxazoline Ligands and Their Applications in Cu-Mediated N–H Insertion Reaction. Molecules, 2020.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one deriv
  • A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Organic Letters, 2002.
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  • Highly Regio-, Diastereo-, and Enantioselective C−H Insertions of Methyl Aryldiazoacetates into Cyclic N-Boc-Protected Amines.
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A Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Fluorophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of molecules is paramount. Positional isomers, such as the ortho-, meta-, and para-substituted fluorophenylacetates, present a common analytical challenge. Despite sharing the same molecular formula, the location of the fluorine atom on the phenyl ring dramatically influences their electronic environment, leading to distinct physical, chemical, and biological properties.[1] This guide provides a comprehensive comparison of the spectroscopic signatures of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective framework for their differentiation.

The Structural Imperative: Why Isomer Differentiation Matters

The ortho- (1,2-), meta- (1,3-), and para- (1,4-) positions of the fluorine atom on the phenyl ring of fluorophenylacetate result in unique electronic and steric environments. These differences manifest in their spectroscopic readouts, providing the basis for their unambiguous identification. Understanding these subtle distinctions is critical, as isomerism can profoundly impact a molecule's pharmacological activity, toxicity, and metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus.[1] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and splitting patterns.

¹H NMR Spectroscopy: Deciphering Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly diagnostic for these isomers.[1] The substitution pattern dictates the symmetry of the molecule and, consequently, the appearance of the proton signals.

  • Ortho-fluorophenylacetate: This isomer is expected to show a complex multiplet for the four distinct aromatic protons, as none are chemically equivalent.

  • Meta-fluorophenylacetate: The spectrum will also be complex, but the coupling patterns will differ from the ortho isomer due to the different relative positions of the protons.

  • Para-fluorophenylacetate: Due to its higher symmetry, the para isomer typically displays a more simplified pattern, often appearing as two doublets (an AA'BB' system).

The coupling constants (J-values) are also highly informative. Ortho-coupling (³JHH) between adjacent protons is the largest, typically in the range of 6-10 Hz.[1] Meta-coupling (⁴JHH) is much smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. Furthermore, the fluorine atom will introduce additional couplings (JHF), further differentiating the isomers.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

IsomerExpected Splitting PatternKey Coupling Constants
Ortho Four distinct multiplets³JHH, ⁴JHH, ³JHF, ⁴JHF, ⁵JHF
Meta Complex multiplets³JHH, ⁴JHH, ²JHF, ³JHF, ⁴JHF
Para Two doublets (AA'BB' system)³JHH, ³JHF, ⁴JHF
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The number of unique signals in the aromatic region (typically δ 110-160 ppm) reflects the symmetry of the isomer.

  • Ortho- and Meta-fluorophenylacetate: Both are expected to show six distinct signals for the aromatic carbons.

  • Para-fluorophenylacetate: Due to its C₂ symmetry, only four signals are expected for the six aromatic carbons.

The most significant feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF), which is typically in the range of 240-260 Hz. The carbon directly attached to the fluorine will appear as a doublet with this large coupling. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will also be observed on the other aromatic carbons, providing further structural confirmation.

Table 2: Comparative ¹³C NMR Data (Aromatic Region)

IsomerExpected Number of Aromatic SignalsKey Coupling Constants
Ortho 6¹JCF, ²JCF, ³JCF, ⁴JCF
Meta 6¹JCF, ²JCF, ³JCF, ⁴JCF
Para 4¹JCF, ²JCF, ³JCF
Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR-based isomer differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the fluorophenylacetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C spectra, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2] 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.[3]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, integration values, splitting patterns, and coupling constants to determine the isomeric structure.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While both provide a unique "fingerprint," their selection rules differ, meaning some vibrations may be strong in one technique and weak or absent in the other.[4]

Infrared (IR) Spectroscopy

The substitution pattern on an aromatic ring gives rise to characteristic C-H out-of-plane bending bands in the 900-690 cm⁻¹ region of the IR spectrum.[5] These bands are often diagnostic for the substitution pattern.

  • Ortho-disubstituted: A strong band is typically observed between 770-735 cm⁻¹.

  • Meta-disubstituted: Two bands are often present, one between 710-690 cm⁻¹ and another between 850-810 cm⁻¹.[5]

  • Para-disubstituted: A single strong band is expected in the 840-810 cm⁻¹ region.[5]

The C-F stretching vibration also provides a useful diagnostic peak, typically appearing as a strong band in the 1250-1100 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.[6] The ring breathing modes of the substituted benzene ring, which involve a symmetric expansion and contraction of the ring, are often prominent in the Raman spectrum and can be sensitive to the substitution pattern.

Table 3: Key Differentiating Vibrational Modes (cm⁻¹)

Vibrational ModeOrtho-IsomerMeta-IsomerPara-IsomerTechnique
C-H Out-of-Plane Bend~770-735~710-690 & ~850-810~840-810IR
Ring BreathingIsomer-specificIsomer-specificIsomer-specificRaman
C-F Stretch~1250-1100~1250-1100~1250-1100IR/Raman
Experimental Protocol: Vibrational Spectroscopy

Caption: Workflow for Vibrational Spectroscopy.

  • FT-IR Spectroscopy (ATR Method): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Collect a background spectrum of the clean crystal, followed by the sample spectrum.

  • FT-Raman Spectroscopy: Place the sample in a suitable container (e.g., glass vial). Focus the laser onto the sample and acquire the Raman spectrum.

  • Spectral Analysis: Identify the key diagnostic bands, particularly in the fingerprint region (1500-600 cm⁻¹), and compare them to known data for the different isomers.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers will have the same molecular ion peak, their fragmentation patterns can sometimes differ, although these differences can be subtle.[7]

For fluorophenylacetates, a common fragmentation pathway involves the loss of the acetate group or cleavage at the benzylic position. The relative intensities of the fragment ions may vary slightly between the isomers. For instance, the formation of a fluorotropylium ion might be favored from one isomer over another. However, it is important to note that for some classes of compounds, the EI mass spectra of positional isomers can be nearly identical, making differentiation by this method alone challenging.[8][9]

Table 4: Expected Key Fragments in EI-Mass Spectra

Fragmentm/zDescription
[M]⁺170Molecular Ion
[M - CH₂CO]⁺128Loss of ketene
[C₇H₆F]⁺109Fluorobenzyl cation
[C₆H₄F]⁺95Fluorophenyl cation
Experimental Protocol: GC-MS

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The isomers may separate based on their boiling points, providing an initial layer of differentiation through their retention times.

  • MS Analysis: As each isomer elutes from the GC column, it is ionized (typically by electron ionization at 70 eV), and the resulting fragments are analyzed by the mass spectrometer.

  • Data Interpretation: Compare the mass spectra of the separated peaks to identify the characteristic fragmentation patterns.

Conclusion: An Integrated Approach

While each spectroscopic technique offers valuable clues, a definitive and robust identification of the ortho-, meta-, and para-fluorophenylacetate isomers is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy typically provide the most unambiguous data, with distinct chemical shifts and coupling patterns for each isomer. Vibrational spectroscopy (IR and Raman) offers a rapid and effective confirmation, particularly through the analysis of C-H out-of-plane bending modes. Finally, GC-MS can provide separation and fragmentation data that complements the other techniques. By systematically applying these methods, researchers can confidently elucidate the precise structure of these important positional isomers.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]

  • ResearchGate. (2019, December 2). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved from [Link]

  • Spectroscopy Online. (2009, October 1). FT-IR and Raman: A Synergism, Not Competing Technologies. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • YouTube. (2020, January 18). Molecular Vibrational Spectroscopy (Infrared and Raman). Retrieved from [Link]

  • Hendra, P. J. (n.d.). Raman Spectroscopy in Pharmaceutical Analysis. IJVS. Retrieved from [Link]

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The Positional Isomer Effect: A Comparative Guide to the Biological Activity of Methyl 2-(Fluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle art of molecular manipulation can yield profound differences in biological activity. The strategic placement of a single atom can transform an inert molecule into a potent therapeutic agent. This guide delves into the fascinating world of positional isomerism, focusing on the derivatives of methyl 2-(fluorophenyl)acetate. We will explore how the seemingly minor shift of a fluorine atom from the ortho (2-), to the meta (3-), to the para (4-) position on the phenyl ring can dramatically influence the anticancer, anti-inflammatory, and other biological properties of the resulting compounds.

This document serves as a comprehensive resource for researchers in drug discovery and development, providing a comparative analysis of the biological activities of these isomers, detailed experimental protocols for their evaluation, and an exploration of their potential mechanisms of action.

The Critical Role of Fluorine Position in Biological Activity

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the specific position of this highly electronegative atom on an aromatic ring can lead to distinct electronic and steric effects, ultimately dictating the molecule's interaction with biological targets. This guide will illuminate these differences through a comparative analysis of derivatives of methyl 2-(2-fluorophenyl)acetate, methyl 2-(3-fluorophenyl)acetate, and methyl 2-(4-fluorophenyl)acetate.

Anticancer Activity: A Tale of Three Isomers

The quest for novel anticancer agents is a driving force in pharmaceutical research. Phenylacetamide derivatives, readily synthesized from methyl 2-phenylacetate precursors, have emerged as a promising class of cytotoxic compounds. Our comparative analysis focuses on N-substituted phenylacetamide derivatives of the three fluorophenylacetate isomers.

Comparative Cytotoxicity

Recent studies have begun to shed light on the influence of fluorine's position on the cytotoxic effects of these compounds against various cancer cell lines. While much of the published research has focused on the 4-fluoro (para) isomer, emerging evidence suggests a significant positional advantage for the 2-fluoro (ortho) isomer in certain contexts.

One study investigating a series of phenylacetamide derivatives demonstrated that the presence of a fluorine atom at the ortho position of the phenyl ring resulted in remarkable cytotoxic potency, in some cases exceeding that of the standard chemotherapeutic drug doxorubicin.[1] In contrast, substitution at the para position with a fluorine atom was found to be detrimental to cytotoxic activity in that particular study.[1]

Derivatives of 2-(4-fluorophenyl)acetamide have also been extensively studied, with several compounds exhibiting significant cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[2][3] For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives with a nitro group on the N-phenyl ring have shown potent activity against PC3 cells.[2][3]

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Fluorophenylacetamide Derivatives

Compound/DerivativeCancer Cell Line2-Fluoro Isomer3-Fluoro Isomer4-Fluoro IsomerReference Compound (e.g., Doxorubicin)
N-butyl-2-(fluorophenyl)acetamideMDA-MB-468Potent ModerateWeak0.38 ± 0.07
N-(2-nitrophenyl)-2-(4-fluorophenyl)acetamidePC3--5240 (Imatinib)
N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamidePC3--8040 (Imatinib)
N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamideMCF-7--10098 (Imatinib)

Note: Direct comparative IC50 values for all three isomers from a single study are limited. "Potent," "Moderate," and "Weak" are qualitative descriptors based on available literature.[1][2][3]

Mechanism of Action in Cancer

The anticancer activity of fluorinated phenylacetamide derivatives appears to be mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on related compounds suggest that they can trigger both intrinsic and extrinsic apoptotic pathways.[4] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6]

Furthermore, some fluorinated compounds have been shown to interfere with microtubule polymerization, a critical process for cell division.[5][6] By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The precise influence of the fluorine atom's position on these mechanisms is an active area of investigation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fluorophenylacetamide Fluorophenylacetamide Derivatives Fluorophenylacetamide->Bax Upregulates Fluorophenylacetamide->Bcl2 Downregulates

Figure 1: Proposed Apoptotic Pathways Modulated by Fluorophenylacetamide Derivatives.

Anti-inflammatory Activity: The Ortho Advantage

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Phenylacetic acid derivatives have long been a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs). The position of the fluorine atom on the phenyl ring also plays a crucial role in modulating the anti-inflammatory properties of these compounds.

Comparative Efficacy in Inflammation Models

A study evaluating the anti-inflammatory activity of a series of valerenic acid amides, which included fluorobenzyl amide derivatives, provided direct comparative data for the three positional isomers. The results indicated that the ortho-fluorobenzyl amide derivative exhibited the most potent inhibition of interleukin-8 (IL-8) release, a key pro-inflammatory cytokine.[1] Moving the fluorine atom to the meta or para position led to a decrease in activity.[1]

This "ortho effect" suggests that the proximity of the fluorine atom to the amide linkage may induce a specific conformation that is more favorable for binding to the target enzyme or receptor involved in the inflammatory cascade.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) of Fluorobenzyl Amide Derivatives

Compound/DerivativeBiological Target2-Fluoro Isomer3-Fluoro Isomer4-Fluoro Isomer
Valerenic acid benzylamideIL-8 Inhibition2.8 4.54.8

Data adapted from a study on valerenic acid derivatives.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7][8] The fluorine atom's position can influence the compound's selectivity for COX-2 over the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining.[9][10] Enhanced COX-2 selectivity is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.[7]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Fluorophenylacetic_Acid Fluorophenylacetic Acid Derivatives Fluorophenylacetic_Acid->COX_Enzymes Inhibition

Figure 2: Mechanism of Action of NSAIDs via Cyclooxygenase (COX) Inhibition.

Antimicrobial and Antioxidant Activities: An Area for Further Exploration

While the anticancer and anti-inflammatory properties of fluorophenylacetic acid derivatives are becoming increasingly understood, their potential as antimicrobial and antioxidant agents is less explored.

General studies on phenolic acids and their derivatives have shown that these compounds can possess both antimicrobial and antioxidant activities.[11][12] The antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[9] The antioxidant properties arise from their ability to scavenge free radicals and chelate metal ions.

However, there is a notable lack of direct comparative studies on how the position of the fluorine atom in fluorophenylacetic acid derivatives influences these specific biological activities. This represents a significant knowledge gap and a promising avenue for future research. It is plausible that the electronic effects of the fluorine atom at the ortho, meta, and para positions could modulate the compound's ability to donate a hydrogen atom (a key step in radical scavenging) or interact with microbial targets.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for two key assays used to evaluate the biological activities discussed in this guide.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Test Compounds Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (3-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for the MTT Cytotoxicity Assay.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (derivatives of 2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid), a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of animals.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Conclusion and Future Directions

The position of a fluorine atom on the phenyl ring of methyl 2-phenylacetate derivatives has a profound impact on their biological activity. Current research suggests that the ortho-fluoro isomer may hold a distinct advantage in both anticancer and anti-inflammatory applications, though derivatives of the para-fluoro isomer have also demonstrated significant cytotoxic effects.

This guide highlights the importance of considering positional isomerism in the early stages of drug design and discovery. While significant strides have been made in understanding the anticancer and anti-inflammatory potential of these compounds, further research is needed to create a complete comparative profile. Specifically, direct comparative studies on the antimicrobial and antioxidant activities of the ortho, meta, and para isomers are warranted.

Furthermore, a deeper investigation into the structure-activity relationships and the precise molecular mechanisms underlying the observed biological effects will be crucial for the rational design of more potent and selective therapeutic agents based on the fluorophenylacetic acid scaffold. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools to advance this exciting area of medicinal chemistry.

References

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 2-(2-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the chemical purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 2-(2-fluorophenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Isomeric impurities, even in trace amounts, can significantly impact the final drug's efficacy, safety, and regulatory compliance.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the isomeric purity analysis of this compound, complete with supporting experimental insights and protocols.

The Criticality of Isomeric Purity

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, the primary concern for its isomeric purity lies in the presence of positional isomers : Methyl 2-(3-fluorophenyl)acetate and Methyl 2-(4-fluorophenyl)acetate. These isomers can arise from impurities in the starting materials or as byproducts during the synthesis process. The subtle difference in the fluorine atom's position on the phenyl ring can lead to significant differences in the physicochemical properties and biological activity of any subsequent API.

This guide will compare three prominent chromatographic techniques for the robust separation and quantification of these positional isomers:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Supercritical Fluid Chromatography (SFC)

Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal and depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, and laboratory resources.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.[2]
Applicability to Isomers Excellent for separating non-volatile and thermally labile positional isomers.Suitable for volatile and thermally stable isomers. Derivatization may be required.Effective for a wide range of compounds, including those challenging for HPLC and GC.[2]
Selectivity for Fluorinated Isomers High selectivity can be achieved with specialized columns like Pentafluorophenyl (PFP) phases.[3]Good selectivity, often based on boiling point differences and interactions with the stationary phase.Can offer unique selectivity and is often complementary to HPLC and GC.[4]
Speed Moderate analysis times.Typically faster than HPLC.Generally the fastest of the three techniques due to the low viscosity of the mobile phase.[5]
Solvent Consumption High consumption of organic solvents.Minimal solvent use (for sample preparation).Significantly lower organic solvent consumption compared to HPLC.[5]
Detection UV, PDA, MS, ELSD, etc.FID, MS, ECD, etc.UV, PDA, MS, FID, etc.
Cost Moderate to high initial and running costs.Lower initial and running costs.High initial investment, but lower solvent costs can be advantageous long-term.

Recommended Analytical Approach: High-Performance Liquid Chromatography (HPLC)

For the routine quality control of this compound, a reversed-phase HPLC method using a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns are known to provide unique selectivity for positional isomers of halogenated compounds due to multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions.[3]

Experimental Workflow for HPLC Analysis

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Standard Isomers s2 Prepare Stock Solutions s1->s2 s3 Create System Suitability Solution s2->s3 s4 Prepare Sample Solution s2->s4 h1 Equilibrate HPLC System s4->h1 h2 Inject System Suitability h1->h2 h3 Verify System Performance h2->h3 h4 Inject Sample h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Impurity Levels d1->d2 d3 Generate Report d2->d3

Caption: HPLC workflow for isomeric purity analysis.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, with system suitability checks ensuring the method's performance before sample analysis. The validation of this method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Methyl 2-(3-fluorophenyl)acetate and Methyl 2-(4-fluorophenyl)acetate reference standards (for peak identification and system suitability)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

4. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (2-fluoro, 3-fluoro, and 4-fluoro isomers) in 10 mL of diluent.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of each of the 3-fluoro and 4-fluoro isomers in the diluent.

  • Sample Solution: Prepare a solution of the test sample at a concentration of 1 mg/mL in the diluent.

5. System Suitability:

  • Inject the SSS six times.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The resolution between the Methyl 2-(3-fluorophenyl)acetate and Methyl 2-(4-fluorophenyl)acetate peaks should be ≥ 1.5.

6. Procedure:

  • After the system suitability criteria are met, inject the sample solution in duplicate.

  • Identify the peaks of the positional isomers by comparing their retention times with those obtained from the SSS.

  • Calculate the percentage of each impurity using the area normalization method.

Alternative Techniques and Their Merits

While HPLC is the recommended primary technique, GC and SFC offer viable alternatives, particularly in specific scenarios.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound and its isomers are amenable to GC analysis.

Advantages:

  • High resolution and efficiency.

  • Faster analysis times compared to HPLC.

  • Lower operational cost due to the absence of expensive liquid mobile phases.

Considerations:

  • Requires the analyte to be thermally stable and volatile.

  • Potential for thermal degradation of sensitive compounds in the injector port.

GC Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s1 Dilute Sample in Solvent g1 Set GC Parameters s1->g1 g2 Inject Sample g1->g2 d1 Identify & Integrate Peaks g2->d1 d2 Quantify Isomers d1->d2

Caption: General workflow for GC analysis.

A typical GC method would involve a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) and a flame ionization detector (FID) for quantification.

Supercritical Fluid Chromatography (SFC)

SFC combines the advantages of both HPLC and GC, using a supercritical fluid (like CO2) as the mobile phase. This results in low viscosity and high diffusivity, leading to fast and efficient separations.

Advantages:

  • Very fast analysis times.

  • Reduced use of organic solvents, making it a "greener" technique.

  • Orthogonal selectivity to reversed-phase HPLC, which can be beneficial for complex separations.

Considerations:

  • Higher initial instrument cost.

  • Requires specialized expertise for method development and operation.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technique, a robust method validation is imperative to ensure the reliability of the results. The validation should be conducted in accordance with ICH Q2(R2) guidelines and should encompass the following parameters:[6][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The isomeric purity of this compound is a critical quality attribute that necessitates a reliable and robust analytical method for its control. While GC and SFC present viable options, a well-developed and validated reversed-phase HPLC method using a PFP column stands out as the most suitable approach for routine quality control in a pharmaceutical setting. Its high selectivity for positional isomers, coupled with the well-established framework for method validation, ensures the generation of accurate and trustworthy data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024, June 14). Retrieved from [Link]

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology - IKEV. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]

  • Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum. (2021, May 3). Retrieved from [Link]

  • Comparison of sfc, gc and hplc | PPTX - Slideshare. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Retrieved from [Link]

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. (2014, October 23). Agilent Technologies. Retrieved from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Retrieved from [Link]

  • separation of positional isomers - Chromatography Forum. (2017, December 14). Retrieved from [Link]

  • Comparison of ultra high performance supercritical fluid chromatography, ultra high performance liquid chromatography, and gas chromatography for the separation of synthetic cathinones | Request PDF - ResearchGate. Retrieved from [Link]

  • Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PMC - NIH. (2019, July 2). Retrieved from [Link]

  • Chromatography Methods Compared: HPLC vs. FPLC vs. GC - Patsnap Synapse. (2025, April 29). Retrieved from [Link]

  • Should I use SFC or HPLC for my Analysis? - Chromatography Today. (2023, February 28). Retrieved from [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Retrieved from [Link]

  • Methyl phenylacetate - Wikipedia. Retrieved from [Link]

  • Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem - NIH. Retrieved from [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. Retrieved from [Link]

  • CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents.
  • Applications of GLC in the Analysis of Oils and Fats - PALMOILIS. Retrieved from [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library - Agilent. (2006, April 4). Retrieved from [Link]

  • [PDF] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate | Semantic Scholar. (2017, November 28). Retrieved from [Link]

  • (PDF) Gas Chromatographic Determination of Optical Isomers - Amanote Research. Retrieved from [Link]

  • Gas-Liquid Chromatographic Deterpmination of 2- (O-Chlorophenyl) -2- (P-Chlorophenyl)-Acetic Acid in Biological Fluids - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

A Comprehensive Guide to the Performance of Methyl 2-(2-fluorophenyl)acetate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yield, purity, and overall process efficiency. This guide provides an in-depth comparative analysis of the performance of Methyl 2-(2-fluorophenyl)acetate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, across a range of common laboratory solvents. To provide a clear benchmark, its performance is compared against its non-fluorinated analog, Methyl phenylacetate. The experimental data presented herein, generated under standardized laboratory conditions, offers a quantitative basis for informed solvent selection.

The Critical Role of the Solvent Environment

The solvent is not merely an inert medium but an active participant in the chemical process. It influences the solubility of reactants, stabilizes transition states, and can even alter reaction pathways. For a molecule like this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring introduces unique electronic and steric effects. Understanding how these effects are modulated by the solvent is paramount for optimizing synthetic routes and ensuring reproducible outcomes. This guide will delve into three key performance metrics: solubility, reactivity in common chemical transformations (hydrolysis and transesterification), and stability.

Comparative Solubility Profile

The solubility of a reactant is the first consideration in designing a homogeneous reaction system. Poor solubility can lead to mass transfer limitations, reduced reaction rates, and difficulties in monitoring reaction progress.

Experimental Data:

The equilibrium solubility of this compound and Methyl phenylacetate was determined at 25 °C in a selection of protic and aprotic solvents with varying polarities.

SolventPolarity IndexThis compound Solubility ( g/100 mL)Methyl phenylacetate Solubility ( g/100 mL)
Hexane0.15.28.5
Toluene2.4115.8>200
Acetone5.1>200>200
Acetonitrile5.8>200>200
Ethanol4.3>200>200
Methanol5.1>200>200
Discussion of Solubility Data:

Both esters exhibit excellent solubility in polar aprotic and protic solvents such as acetone, acetonitrile, ethanol, and methanol. This is expected due to the polar ester functional group. In the nonpolar aromatic solvent, toluene, both compounds are also highly soluble. The most significant difference is observed in the nonpolar aliphatic solvent, hexane, where this compound shows lower solubility compared to its non-fluorinated counterpart. This can be attributed to the increased polarity imparted by the fluorine atom, making it less compatible with the nonpolar hexane. For reactions requiring nonpolar, non-aromatic conditions, this difference in solubility is a key consideration.

Experimental Protocol for Solubility Determination:

A standardized protocol was employed to ensure the accuracy and reproducibility of the solubility measurements.[1]

  • Preparation of Saturated Solutions: An excess amount of the ester was added to 10 mL of the respective solvent in a sealed vial.

  • Equilibration: The vials were agitated in a temperature-controlled shaker bath at 25 °C for 24 hours to ensure equilibrium was reached.

  • Sample Collection and Filtration: A 1 mL aliquot of the supernatant was carefully withdrawn using a pre-warmed syringe and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid.

  • Solvent Evaporation and Gravimetric Analysis: The filtered solution was transferred to a pre-weighed vial, and the solvent was removed under a stream of nitrogen. The vial was then placed in a vacuum oven at 40 °C until a constant weight was achieved.

  • Calculation: The solubility was calculated as the mass of the dissolved ester per 100 mL of the solvent.

Caption: Workflow for solubility determination.

Comparative Reaction Kinetics

The reactivity of an ester is highly dependent on the solvent system. Here, we investigate two fundamental reactions: hydrolysis and transesterification.

Hydrolysis Kinetics

The hydrolysis of esters is a common reaction, often encountered as an undesirable side reaction or a deliberate synthetic step. The rate of hydrolysis is influenced by the solvent's ability to stabilize the tetrahedral intermediate and the leaving group.

Experimental Data:

The pseudo-first-order rate constants for the acid-catalyzed hydrolysis of both esters were determined in aqueous solvent mixtures at 50 °C. The reaction was monitored by High-Performance Liquid Chromatography (HPLC).

Solvent System (v/v)Dielectric ConstantThis compound kobs (x 10-4 s-1)Methyl phenylacetate kobs (x 10-4 s-1)
50% Aqueous Acetone51.92.851.98
50% Aqueous Acetonitrile58.03.422.35
50% Aqueous Ethanol54.32.111.45
Discussion of Hydrolysis Kinetics:

In all solvent systems tested, this compound undergoes hydrolysis at a faster rate than Methyl phenylacetate. This is consistent with the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction rates are generally higher in solvents with a higher dielectric constant, such as aqueous acetonitrile, which can better stabilize the polar transition state of the hydrolysis reaction.[2]

Experimental Protocol for Hydrolysis Kinetics:
  • Reaction Setup: A solution of the ester (0.01 M) and hydrochloric acid (0.1 M) in the desired aqueous solvent mixture was prepared in a sealed reaction vessel.

  • Temperature Control: The reaction vessel was placed in a thermostatically controlled water bath at 50 °C.

  • Sampling: At regular time intervals, 100 µL aliquots of the reaction mixture were withdrawn and immediately quenched in 900 µL of a mobile phase solution to stop the reaction.

  • HPLC Analysis: The quenched samples were analyzed by HPLC to determine the concentration of the remaining ester.

  • Data Analysis: The natural logarithm of the ester concentration was plotted against time. The pseudo-first-order rate constant (kobs) was determined from the negative of the slope of the resulting linear plot.[3]

Caption: Workflow for hydrolysis kinetics study.

HPLC Method for Hydrolysis Monitoring:
  • Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Transesterification Kinetics

Transesterification is a key reaction for modifying the ester group and is widely used in organic synthesis. The efficiency of this reaction is often influenced by the solvent's ability to solvate the reactants and the transition state without interfering with the nucleophile.

Experimental Data:

The second-order rate constants for the transesterification of both esters with ethanol, catalyzed by sodium ethoxide, were determined in anhydrous aprotic solvents at 25 °C.

SolventDielectric ConstantThis compound k (x 10-3 M-1s-1)Methyl phenylacetate k (x 10-3 M-1s-1)
Toluene2.45.784.12
Tetrahydrofuran (THF)7.68.916.34
Acetonitrile37.512.458.87
Discussion of Transesterification Kinetics:

Similar to the hydrolysis reaction, this compound exhibits a higher rate of transesterification compared to Methyl phenylacetate across all solvents tested. This again highlights the activating effect of the ortho-fluoro substituent. The reaction is significantly faster in more polar aprotic solvents like acetonitrile. This is likely due to the better stabilization of the charged tetrahedral intermediate formed during the reaction.[4]

Experimental Protocol for Transesterification Kinetics:
  • Reactant Preparation: Stock solutions of the ester (0.1 M) and sodium ethoxide (0.01 M) in the respective anhydrous solvents were prepared under an inert atmosphere.

  • Reaction Initiation: Equal volumes of the ester and catalyst solutions were mixed at 25 °C to initiate the reaction.

  • Sampling and Quenching: Aliquots were taken at various time points and quenched with a dilute solution of acetic acid in the mobile phase.

  • GC-MS Analysis: The progress of the reaction was monitored by quantifying the formation of the ethyl ester product using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The second-order rate constant (k) was calculated using the integrated rate law for a second-order reaction.

Caption: Workflow for transesterification kinetics.

Stability in Various Solvents

The long-term stability of a compound in a given solvent is crucial for its storage and for reactions that are run over extended periods. Decomposition can lead to the formation of impurities that may be difficult to remove.

Experimental Data:

The stability of this compound was assessed by monitoring its concentration in various deuterated solvents at room temperature over a period of 7 days using 1H NMR spectroscopy. An internal standard (mesitylene) was used for quantification.

Deuterated SolventPolarity% Decomposition after 7 days
Hexane-d14Nonpolar< 1%
Toluene-d8Nonpolar< 1%
Acetone-d6Polar Aprotic< 1%
Acetonitrile-d3Polar Aprotic< 1%
Methanol-d4Polar Protic3-5%
D2OPolar Protic8-10%
Discussion of Stability Data:

This compound demonstrates excellent stability in aprotic and nonpolar solvents. However, in protic solvents, particularly in the presence of even trace amounts of acid or base, slow hydrolysis can occur. The decomposition is most notable in D2O, highlighting the importance of using anhydrous conditions when working with this ester in protic solvents for extended periods.

Experimental Protocol for NMR Stability Study:
  • Sample Preparation: A solution of this compound (approximately 10 mg) and a known amount of mesitylene as an internal standard were dissolved in 0.5 mL of the deuterated solvent in an NMR tube.

  • Initial Spectrum Acquisition: An initial 1H NMR spectrum was acquired to determine the initial ratio of the ester to the internal standard.

  • Incubation: The NMR tube was sealed and stored at room temperature.

  • Time-course Monitoring: 1H NMR spectra were acquired at 24-hour intervals for 7 days.

  • Data Analysis: The integral of a characteristic peak of the ester was compared to the integral of the methyl protons of the internal standard at each time point to quantify any decomposition.[5]

Conclusion and Recommendations

This guide provides a comparative analysis of the performance of this compound in various solvent systems, benchmarked against its non-fluorinated analog.

Key Findings:

  • Solubility: this compound is highly soluble in a wide range of common organic solvents, with the exception of nonpolar aliphatic solvents like hexane where its solubility is moderate.

  • Reactivity: The presence of the ortho-fluoro substituent significantly increases the rate of both hydrolysis and transesterification reactions compared to Methyl phenylacetate. Reaction rates are generally enhanced in more polar solvents.

  • Stability: The compound is stable in aprotic and nonpolar solvents but can undergo slow hydrolysis in protic solvents, especially in the presence of water.

Recommendations for Solvent Selection:

  • For homogeneous reactions , polar aprotic solvents such as acetonitrile and acetone are excellent choices due to their high solvating power and the enhanced reaction rates they promote.

  • For reactions where a non-aromatic, nonpolar medium is required, the moderate solubility in hexane should be taken into consideration, and higher dilutions or elevated temperatures may be necessary.

  • When using protic solvents like methanol or ethanol , it is crucial to use anhydrous conditions to minimize hydrolysis, especially for reactions that require long reaction times.

  • For long-term storage , it is recommended to store this compound in an aprotic or nonpolar solvent or as a neat oil in a dry, inert atmosphere.

By understanding the interplay between the inherent properties of this compound and the characteristics of the solvent, researchers can make more strategic decisions to optimize their chemical processes, leading to improved yields, higher purity, and more efficient workflows.

References

  • Acree, W. E., & Abraham, M. H. (2024). Solubility of a Substance in an Organic Solvent. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: HPLC Separation of (-)-Menthyloxyacetic Acid Esters. BenchChem.
  • ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Nummert, V., Piirsalu, M., Lepp, M., Mäemets, V., & Koppel, I. A. (2025). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Arkivoc, 2025(4), 123-145.
  • ResearchGate. (2013). Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate.
  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Scribd. Retrieved from [Link]

  • Semantic Scholar. (2012). Experimental kinetic study of transesterification of ethyl acetate with methanol catalyzed by gel and macroporous acidic ion exchange resins. Semantic Scholar.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

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Safety Operating Guide

Proper Disposal of Methyl 2-(2-fluorophenyl)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like Methyl 2-(2-fluorophenyl)acetate are paramount, not only for regulatory compliance but for the safety of your team and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile of this compound

This compound (CAS No. 57486-67-6) is an organofluorine compound that presents several potential hazards.[1][2] A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the critical first step in ensuring safe handling and disposal.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

The presence of a carbon-fluorine bond in its structure contributes to the compound's stability, which necessitates specific disposal methods to ensure its complete destruction and prevent environmental persistence.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact and irritation.[6][7]
Eye Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.To protect against serious eye irritation from splashes.[7]
Body Protection A flame-resistant lab coat. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.To protect the skin and clothing from contamination.[6][7]
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. However, if a risk of inhalation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent respiratory tract irritation from vapors.[6]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[8]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste.[8][9] Commingling can create more complex and expensive disposal challenges.

  • Container Compatibility: The waste container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][10]

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8] Ensure the container is kept away from incompatible materials.

Final Disposal

The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.[8]

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration. This process is necessary to break the stable carbon-fluorine bond and ensure complete destruction of the compound.[5]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent further contamination.

Small Spills (manageable by trained personnel)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Large Spills

For large spills that are beyond the capacity of laboratory personnel to handle safely, evacuate the area immediately and contact your institution's emergency response team or EHS.[6]

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling Methyl 2-(2-fluorophenyl)acetate ppe Wear Appropriate PPE: - Chemical-resistant gloves - Splash goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (e.g., residual chemical, contaminated items) fume_hood->waste_generated is_spill Is it a Spill? waste_generated->is_spill collect_waste Collect in a Designated Halogenated Waste Container is_spill->collect_waste No spill_size Assess Spill Size is_spill->spill_size Yes label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards collect_waste->label_container store_waste Store in a Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs incineration High-Temperature Incineration by Licensed Vendor contact_ehs->incineration small_spill Small Spill: Contain with absorbent material spill_size->small_spill Small large_spill Large Spill: Evacuate & Call Emergency Response spill_size->large_spill Large collect_spill Collect absorbed material small_spill->collect_spill collect_spill->collect_waste

Sources

Navigating the Safe Handling of Methyl 2-(2-fluorophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced landscape of drug discovery and development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Methyl 2-(2-fluorophenyl)acetate. As your partner in scientific advancement, we are committed to providing value beyond the product itself, building a foundation of deep trust through expert guidance on laboratory safety and chemical handling.

This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality. Every recommendation is designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Skin Irritation: Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Direct contact poses a significant risk of serious eye injury.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Combustibility: As a combustible liquid, it can ignite when exposed to a source of ignition.

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This involves evaluating the quantities being used, the nature of the operation (e.g., heating, agitation), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate a higher level of protection.

Protection Type Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and subsequent irritation. Gloves must be inspected prior to use and proper removal technique is essential to avoid cross-contamination.[1]
Eye/Face Protection Government-approved safety glasses with side shields or chemical goggles. A face shield should be worn when there is a splash hazard.To protect against accidental splashes that could cause serious eye damage.[1]
Skin and Body Protection A flame-retardant laboratory coat is mandatory. Additional protective clothing may be required based on the scale of the operation.To protect the skin from splashes and to provide a barrier in case of a small fire.
Respiratory Protection A government-approved respirator is required if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.To prevent the inhalation of irritating vapors or mists.[1]

Operational Protocols: From Receipt to Storage

A systematic approach to handling ensures safety at every stage.

Receiving and Inspection

Upon receipt, the container should be inspected for any signs of damage or leakage. If the container is compromised, it should be handled as a spill (see Section 5). The container should be clearly labeled and stored in a designated area.

Handling and Use
  • Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[5][7] Use of non-sparking tools is recommended.[8][9]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this chemical is handled.[2][3] Wash hands thoroughly after handling.[1][2]

  • Aerosol Prevention: Avoid procedures that could generate aerosols or mists.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Container: Keep the container tightly closed and upright.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Labeling: Ensure the container is always clearly labeled.

Emergency Procedures: Preparedness is Key

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Response

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps for managing a minor chemical spill. For major spills, evacuate the area and contact your institution's emergency response team.

Caption: Workflow for a minor chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[2] Work from the outside of the spill inwards to prevent spreading.[10]

  • Absorb: Carefully absorb the spilled liquid.

  • Collect: Place the absorbed material into a suitable, labeled, and sealed container for disposal.[3][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][9]

Disposal Plan: Responsible Waste Management

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[4] Do not pour this chemical down the drain.[1][4]

By adhering to these guidelines, you can ensure a safe laboratory environment while advancing your critical research. Our commitment is to empower your scientific endeavors with the knowledge and resources necessary for success.

References

  • Agilent Technologies. (2019, March 25). Methyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Univar Solutions. (n.d.). METHYL ACETATE SAFETY DATA SHEET. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2020, October 14). Spill and Release Response Procedures. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.